Product packaging for Cyclohexylamine hydrobromide(Cat. No.:CAS No. 26227-54-3)

Cyclohexylamine hydrobromide

Cat. No.: B1360198
CAS No.: 26227-54-3
M. Wt: 180.09 g/mol
InChI Key: QOHWJRRXQPGIQW-UHFFFAOYSA-N
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Description

Cyclohexylamine hydrobromide is a useful research compound. Its molecular formula is C6H14BrN and its molecular weight is 180.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613661. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14BrN B1360198 Cyclohexylamine hydrobromide CAS No. 26227-54-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanamine;hydrobromide
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InChI

InChI=1S/C6H13N.BrH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QOHWJRRXQPGIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90180865
Record name Cyclohexylammonium bromide
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Molecular Weight

180.09 g/mol
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CAS No.

26227-54-3
Record name Cyclohexanamine, hydrobromide (1:1)
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Record name Cyclohexylammonium bromide
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Record name Cyclohexylammonium bromide
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Record name Cyclohexylammonium bromide
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Foundational & Exploratory

Cyclohexylamine hydrobromide fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Properties of Cyclohexylamine (B46788) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and spectral characteristics of cyclohexylamine hydrobromide (C₆H₁₃N·HBr). The information is intended to support research and development activities where this compound is used as a chemical intermediate or reagent.

Core Chemical and Physical Properties

This compound is the hydrobromide salt of the primary aliphatic amine, cyclohexylamine. It presents as a white to off-white crystalline solid and is valued in various chemical applications for its stability and solubility characteristics.[1][2][3][4]

Quantitative Data Summary

The fundamental properties of this compound and its parent amine are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 26227-54-3[5]
Molecular Formula C₆H₁₄BrN[4][5]
Molecular Weight 180.09 g/mol [5]
Appearance White to off-white crystalline powder/solid[2][3]
Melting Point 196 – 201 °C[2][3]
Solubility Easily soluble in water and ethanol (B145695)[3]
pH Range 6.5 – 7.5[2]
Moisture Content < 0.5%[2]

Table 2: Properties of the Parent Compound, Cyclohexylamine

PropertyValueSource(s)
CAS Number 108-91-8[6]
Molecular Formula C₆H₁₃N[6]
Molecular Weight 99.17 g/mol [6]
Boiling Point 134.5 °C[6]
Melting Point -17.7 °C[6]
Density 0.8647 g/cm³[6]
pKa (conjugate acid) 10.64[6]
Solubility in Water Miscible[6]

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of broad absorptions corresponding to the ammonium (B1175870) (N-H⁺) stretches, in addition to the typical C-H and C-N vibrations of the cyclohexyl ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, BroadN-H⁺ stretching vibrations of the ammonium salt
~2930, ~2850StrongC-H stretching (aliphatic)
~1600-1500MediumN-H⁺ bending vibrations
~1450MediumC-H bending (scissoring)

Note: Data interpreted from the NIST IR spectrum for Cyclohexyl amine hydrobromide.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not widely published, data for the analogous cyclohexylamine hydrochloride in D₂O provides a reliable reference. In an aqueous solvent, the acidic ammonium proton readily exchanges, simplifying the spectrum. The hydrobromide salt is expected to produce a virtually identical spectrum under these conditions.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~3.16MultipletH on C1 (carbon attached to N)
~1.1-2.0MultipletsH on C2, C3, C4, C5, C6
¹³C NMR ~53.1-C1 (carbon attached to N)
~33.1-C2, C6
~27.0-C4
~26.5-C3, C5

Note: Data is based on reported values for cyclohexylamine and its hydrochloride salt, which are structurally and electronically very similar to the hydrobromide salt.[7][8][9]

Crystal Structure

This compound is isomorphous with its hydrochloride counterpart. The crystal structure has been determined to belong to the orthorhombic space group Pca2₁. The cyclohexyl ring adopts a stable, puckered "chair" conformation.[10]

Table 5: Crystallographic Data

ParameterValue
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions a = 9.56 Å, b = 11.29 Å, c = 7.83 Å

Source: Data for this compound.[10]

Experimental Protocols

Synthesis of this compound

This compound is readily prepared via a simple acid-base neutralization reaction.[1]

Objective: To synthesize this compound from cyclohexylamine and hydrobromic acid.

Materials:

  • Cyclohexylamine (C₆H₁₁NH₂)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Ethanol (or Isopropanol)

  • Diethyl ether (for washing)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (approx. 0.101 mol) of cyclohexylamine in 50 mL of ethanol.

  • Place the flask in an ice bath and begin stirring.

  • Slowly, add a stoichiometric amount of 48% hydrobromic acid (approx. 11.4 mL, 0.101 mol) dropwise to the stirred solution. Monitor the temperature to keep it below 20°C.

  • After the addition is complete, a white precipitate of this compound will form. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol, followed by a wash with diethyl ether to facilitate drying.

  • Dry the resulting white crystalline solid under vacuum to a constant weight.

Purification by Recrystallization

To achieve high purity, the crude product can be recrystallized. Ethanol is a suitable solvent as the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][11]

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid completely dissolves.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described above.

Synthesis_Workflow cluster_purification Recrystallization start_end start_end process process reagent reagent product product action action analysis analysis start Start dissolve_amine Dissolve Cyclohexylamine in Ethanol start->dissolve_amine add_hbr Add Hydrobromic Acid (48%) dropwise in Ice Bath dissolve_amine->add_hbr precipitate Stir in Ice Bath (Precipitation) add_hbr->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude crude_product Crude C₆H₁₃N·HBr filter_crude->crude_product dissolve_hot Dissolve Crude Product in Hot Ethanol crude_product->dissolve_hot cool_slowly Cool Slowly to Room Temperature dissolve_hot->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_pure Vacuum Filter Purified Product ice_bath->filter_pure wash_dry Wash with Cold Ethanol & Dry Under Vacuum filter_pure->wash_dry pure_product Pure C₆H₁₃N·HBr wash_dry->pure_product end End pure_product->end

Caption: Synthesis and purification workflow for this compound.

Applications and Biological Context

This compound serves primarily as a chemical intermediate.[2] Its applications include:

  • Organic Synthesis: Used as a precursor or reagent in the production of more complex molecules.[1]

  • Pharmaceuticals: The parent amine is a building block for various active pharmaceutical ingredients (APIs), including mucolytics, analgesics, and bronchodilators.[6][12]

  • Soldering Flux: It is used in mid-range environmentally friendly, no-clean fluxes and hot air leveling fluxes due to its moderate activity and low hygroscopicity.[3]

The biological activity of the parent compound, cyclohexylamine, has been noted. It is a known metabolite of the artificial sweetener cyclamate and has been studied for its effects on the sympathetic nervous system. This context is relevant for toxicological and metabolic studies in drug development.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling.[5]

  • Handling: Use only in a well-ventilated area. Avoid dust formation. Keep away from incompatible materials.[5]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. If on skin, wash off immediately with plenty of water. If swallowed, do NOT induce vomiting and call a physician immediately.[5]

Always consult the full Safety Data Sheet (SDS) before use.

References

Synthesis of Cyclohexylamine hydrobromide from cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cyclohexylamine (B46788) hydrobromide from cyclohexylamine. The core of this process is a straightforward acid-base neutralization reaction, yielding a stable, crystalline salt. This document provides a comprehensive overview of the chemical properties, a detailed experimental protocol, and a visual representation of the synthesis workflow.

Chemical and Physical Properties

Cyclohexylamine hydrobromide is a white to off-white crystalline solid.[1] It is readily soluble in polar solvents such as water and ethanol (B145695).[1] Key quantitative data for the starting material and the final product are summarized in the table below for easy reference and comparison.

PropertyCyclohexylamineThis compound
Chemical Formula C₆H₁₃NC₆H₁₄BrN
Molecular Weight 99.17 g/mol 180.09 g/mol
Appearance Clear, colorless to yellow liquidWhite to pale cream crystalline powder
Melting Point -17.7 °C196-203 °C[2], 197-201 °C[3], 196-199 °C[1]
Boiling Point 134.5 °CNot applicable
CAS Number 108-91-826227-54-3
Purity (Typical) ≥99%≥98%

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine group in cyclohexylamine acts as a Brønsted-Lowry base, accepting a proton from the hydrobromic acid. This protonation forms the cyclohexylammonium cation, which then forms an ionic bond with the bromide anion.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

SynthesisWorkflow Experimental Workflow: Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification Start Cyclohexylamine in Solvent ReactionVessel Reaction Mixture Start->ReactionVessel Reagent Hydrobromic Acid Reagent->ReactionVessel Cooling Cooling & Crystallization ReactionVessel->Cooling Stirring Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalProduct This compound Drying->FinalProduct Yields

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of this compound based on established principles of amine salt formation.

Materials:

  • Cyclohexylamine (≥99%)

  • Hydrobromic acid (48% aqueous solution)

  • Ethanol (95% or absolute)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 equivalent) in a suitable solvent such as ethanol or water. The choice of solvent can influence the crystallization process; ethanol is often a good starting point.[1] Cool the flask in an ice bath with stirring.

  • Acid Addition: Slowly add a stoichiometric amount (1.0 equivalent) of hydrobromic acid (48% aqueous solution) dropwise to the cooled and stirred cyclohexylamine solution. The reaction is exothermic, so maintain the temperature of the reaction mixture below 20-25 °C.

  • Crystallization: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure complete salt formation and to promote crystallization. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod may be helpful.

  • Isolation of the Product: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum until a constant weight is achieved.

Expected Yield:

While a specific yield for this exact procedure is not cited in the immediate literature, the formation of amine salts via acid-base neutralization is typically a high-yielding reaction. Yields for analogous reactions are often in the range of 90-98%.

Recrystallization (Optional):

For obtaining a product of higher purity, recrystallization can be performed. A common solvent system for similar compounds is a mixture of methanol (B129727) and acetone (B3395972) or ethanol.[3]

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.

References

An In-depth Technical Guide to Cyclohexylamine Hydrobromide (CAS No. 26227-54-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788) hydrobromide, with the CAS number 26227-54-3, is the hydrobromide salt of the organic compound cyclohexylamine. It is a white to off-white crystalline solid that is soluble in water and ethanol (B145695).[1] This compound serves as a crucial intermediate and building block in various fields, most notably in organic synthesis and the pharmaceutical industry. Its utility stems from the reactivity of the cyclohexylamine moiety, making it a versatile precursor for the synthesis of a wide range of more complex molecules.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development, and relevant biological activities of its derivatives.

Chemical and Physical Properties

Cyclohexylamine hydrobromide is a stable crystalline solid under standard conditions.[4][5] Key quantitative data regarding its properties are summarized in the table below.

PropertyValueReference
CAS Number 26227-54-3[4]
Molecular Formula C₆H₁₄BrN[4][6]
Molecular Weight 180.09 g/mol [4][5]
Appearance White to off-white crystalline powder[1][4]
Melting Point 197-201 °C[4]
pH Range 6.5-7.5[4]
Solubility Soluble in water and ethanol[1][7]
Vapour Pressure 8.07 mmHg at 25°C[6]

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The IR spectrum of cyclohexylamine, the parent compound, characteristically shows N-H stretching absorptions in the range of 3300-3500 cm⁻¹. As a primary amine, it exhibits a pair of bands around 3350 and 3450 cm⁻¹, corresponding to symmetric and asymmetric stretching modes.[8] The formation of the hydrobromide salt would lead to the appearance of broad absorptions corresponding to the N-H⁺ stretching of the ammonium (B1175870) salt. The NIST WebBook provides a reference spectrum for cyclohexylamine.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In the ¹H NMR spectrum of cyclohexylamine hydrochloride in D₂O, the proton on the carbon bearing the amino group (α-proton) appears as a multiplet around 3.16 ppm. The other cyclohexane (B81311) protons appear as multiplets in the upfield region, typically between 1.18 and 1.99 ppm.[11]

    • ¹³C NMR: The ¹³C NMR spectrum of cyclohexylamine shows the carbon attached to the nitrogen (C1) at approximately 53.1 ppm. The other carbons of the cyclohexane ring appear at around 33.1 ppm, 26.5 ppm, and 27.0 ppm.[12][13]

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward acid-base neutralization reaction. The parent compound, cyclohexylamine, can be synthesized via two primary routes: the hydrogenation of aniline (B41778) or the alkylation of ammonia (B1221849) with cyclohexanol.[14][15]

Synthesis of Cyclohexylamine

A common laboratory-scale synthesis involves the reductive amination of cyclohexanone.

Experimental Protocol: Synthesis of Cyclohexylamine from Cyclohexanone

This protocol is adapted from a user-contributed synthesis and should be performed with appropriate safety precautions in a fume hood.[16]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 20% Ammonia solution (NH₃)

  • Cyclohexanone

  • 95% Ethanol

  • Zinc powder

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 9 g of NiCl₂·6H₂O in 160 g of 20% NH₃ solution.

  • Add 30 g of cyclohexanone, followed by 50 ml of 95% ethanol to aid dissolution.

  • With vigorous stirring, add 20 g of zinc powder. An exothermic reaction with hydrogen evolution will occur.

  • After 15 minutes, add a second 20 g portion of zinc powder. After another 30 minutes, add a final 20 g portion of zinc.

  • Allow the reaction to stir for approximately 5.5 hours, maintaining a temperature of 30-40°C.

  • Filter the reaction mixture and wash the solid residue with water.

  • Combine the filtrate and washings and reflux to recover ammonia.

  • Acidify the remaining solution with HCl and concentrate by boiling.

  • Basify the solution with NaOH to salt out the cyclohexylamine.

  • Distill the mixture to collect the cyclohexylamine-water azeotrope (bp 96.4°C).

  • Separate the distillate, dry the organic layer over solid NaOH, and fractionally distill to obtain pure cyclohexylamine (bp 133-137°C).

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This is a general procedure based on the principles of acid-base chemistry.

Materials:

Procedure:

  • Dissolve a known amount of freshly distilled cyclohexylamine in a minimal amount of isopropanol in a flask.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of 48% hydrobromic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add diethyl ether until the product precipitates out.

  • Wash the collected solid with cold diethyl ether.

  • Recrystallize the crude product from a suitable solvent system, such as isopropanol/diethyl ether, to obtain pure this compound.

  • Dry the crystals under vacuum.

G Cyclohexanone Cyclohexanone Cyclohexylamine Cyclohexylamine Cyclohexanone->Cyclohexylamine Reductive Amination Ammonia Ammonia (NH3) Ammonia->Cyclohexylamine ReducingAgent Reducing Agent (e.g., Zn/NiCl2, H2/Catalyst) ReducingAgent->Cyclohexylamine Cyclohexylamine_HBr Cyclohexylamine Hydrobromide Cyclohexylamine->Cyclohexylamine_HBr Acid-Base Neutralization HBr Hydrobromic Acid (HBr) HBr->Cyclohexylamine_HBr

Caption: Synthesis pathway of this compound.

Applications in Drug Development and Organic Synthesis

This compound is primarily used as a reagent or intermediate in the synthesis of other chemical compounds.[17] The cyclohexylamine scaffold is present in a variety of pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[18]

  • Building Block for Pharmaceuticals: Cyclohexylamine is a precursor to several active pharmaceutical ingredients (APIs). For instance, it is a building block for bromhexine, a mucolytic agent used to break down phlegm. It is also a component of various other drugs such as the analgesic tilidine and the bronchodilator reproterol. The lipophilic nature of the cyclohexyl group can enhance the pharmacokinetic properties of a drug molecule.

  • Corrosion Inhibitor: Cyclohexylamine and its salts are effective corrosion inhibitors, particularly in boiler water treatment systems.[19] They work by neutralizing carbonic acid in the condensate, thereby raising the pH and forming a protective film on metal surfaces.[20][21]

General Experimental Workflow in Organic Synthesis

The use of this compound as a synthetic intermediate follows a typical workflow in organic chemistry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis LitReview Literature Review & Reaction Design ReagentPrep Reagent & Glassware Preparation LitReview->ReagentPrep ReactionSetup Reaction Setup ReagentPrep->ReactionSetup Monitoring Monitoring (TLC, LC-MS) ReactionSetup->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography, Recrystallization) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: General experimental workflow in organic synthesis.

Biological Activity of Cyclohexylamine Derivatives

While this compound itself is primarily an intermediate, derivatives of cyclohexylamine, particularly arylcyclohexylamines like phencyclidine (PCP) and ketamine, exhibit significant biological activity. These compounds are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3]

NMDA Receptor Signaling Pathway

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and the removal of a voltage-dependent magnesium (Mg²⁺) block. Upon opening, the channel allows the influx of calcium (Ca²⁺) ions, which act as a second messenger to trigger downstream signaling cascades. Arylcyclohexylamine derivatives block the NMDA receptor channel, thereby inhibiting this Ca²⁺ influx and leading to their characteristic dissociative anesthetic and psychoactive effects.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR CoAgonist Glycine / D-Serine CoAgonist->NMDAR CaInflux Ca2+ Influx NMDAR->CaInflux opens to allow MgBlock Mg2+ Block MgBlock->NMDAR blocks Depolarization Membrane Depolarization Depolarization->MgBlock relieves Downstream Downstream Signaling (e.g., CaMKII, CREB activation) CaInflux->Downstream activates Plasticity Synaptic Plasticity, Learning & Memory Downstream->Plasticity leads to Arylcyclohexylamine Arylcyclohexylamine Derivatives Arylcyclohexylamine->NMDAR antagonizes

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of arylcyclohexylamine derivatives.

Safety and Toxicology

This compound is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] Exposure may cause irritation to the eyes, skin, and respiratory tract.[1] The parent compound, cyclohexylamine, has a low acute toxicity with a reported oral LD₅₀ in rats of 0.71 ml/kg.[18] It is corrosive and is listed as an extremely hazardous substance.[18] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS No. 26227-54-3) is a valuable and versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. Its utility as a precursor to a range of bioactive molecules, including mucolytics and analgesics, underscores its importance in drug development. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is essential for researchers and scientists working in these fields. While handling requires appropriate safety precautions due to its moderate toxicity, its role as a fundamental building block ensures its continued relevance in chemical and pharmaceutical research.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788) hydrobromide (C₆H₁₄BrN), also known as cyclohexylammonium bromide, is a halogenated organic salt with the CAS number 26227-54-3.[1] It is formed by the neutralization of the primary aliphatic amine, cyclohexylamine, with hydrobromic acid.[1] This white to off-white crystalline solid is utilized as a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[2][3] Its utility also extends to applications such as corrosion inhibition and as a component in solder fluxes.[4][5] This technical guide provides an in-depth overview of the physical and chemical properties of cyclohexylamine hydrobromide, complete with experimental protocols and graphical representations of its chemical synthesis and reactivity.

Physical Properties

This compound presents as a white to off-white crystalline powder.[6][7] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] The compound typically has a faint amine-like or ammonia-like odor.[1][10]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₆H₁₄BrN
Molecular Weight 180.09 g/mol [8]
Melting Point 196-201 °C[6][8]
Boiling Point 134.5 °C (for cyclohexylamine)
Density 0.869 g/cm³ (for cyclohexylamine)
Appearance White to off-white crystalline solid[1][6]
Solubility Soluble in water and ethanol[1][5]
pH (aqueous solution) 6.5-7.5[6]
Vapor Pressure 8.07 mmHg at 25°C (for cyclohexylamine)

Chemical Properties and Reactivity

This compound is the salt of a weak base (cyclohexylamine) and a strong acid (hydrobromic acid). In solution, it can dissociate into the cyclohexylammonium cation and the bromide anion. The chemical behavior is largely dictated by the primary amine functionality of the cyclohexylamine component.

Acid-Base Properties

The pKa of the conjugate acid of cyclohexylamine is 10.66, indicating that cyclohexylamine is a moderately strong base.[11] The pH of an aqueous solution of this compound is typically in the range of 6.5-7.5.[6]

Synthesis

This compound is prepared through a straightforward acid-base neutralization reaction between cyclohexylamine and hydrobromic acid.[1] The reaction is exothermic and typically carried out in a suitable solvent, followed by crystallization to obtain the pure salt.[1]

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexylamine Cyclohexylamine (C₆H₁₃N) Mixing Mixing in a suitable solvent (e.g., water or ethanol) Cyclohexylamine->Mixing HydrobromicAcid Hydrobromic Acid (HBr) HydrobromicAcid->Mixing Neutralization Exothermic Neutralization Mixing->Neutralization Crystallization Crystallization and Purification Neutralization->Crystallization Product This compound (C₆H₁₄BrN) Crystallization->Product

Caption: Synthesis workflow for this compound.

Reactivity

As a primary amine salt, this compound can undergo various reactions characteristic of amines after conversion to the free base. These reactions include acylation, alkylation, and reaction with carbonyl compounds to form imines.[4][7][12]

G Reactivity of Cyclohexylamine (from its hydrobromide salt) cluster_reactions Typical Amine Reactions cluster_products Products CHA_HBr This compound Base Addition of Base (e.g., NaOH) CHA_HBr->Base CHA Cyclohexylamine (Free Base) Base->CHA Acyl_Chloride Acyl Chloride CHA->Acyl_Chloride Acylation Alkyl_Halide Alkyl Halide CHA->Alkyl_Halide Alkylation Carbonyl Aldehyde or Ketone CHA->Carbonyl Condensation Amide N-Cyclohexylamide Acyl_Chloride->Amide Alkylated_Amine N-Alkylcyclohexylamine Alkyl_Halide->Alkylated_Amine Imine Imine Carbonyl->Imine

Caption: General reactivity pathways of Cyclohexylamine.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[6]

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8]

  • The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6]

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[6]

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of cyclohexylamine can be determined by potentiometric titration.[2][5][13]

Methodology:

  • A known concentration of this compound is dissolved in deionized water.[5]

  • A calibrated pH electrode is immersed in the solution, which is continuously stirred.[5]

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[13]

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[5]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.[5]

  • The pKa is the pH at the half-equivalence point, where half of the cyclohexylammonium ions have been neutralized to cyclohexylamine.[5]

G Workflow for pKa Determination by Potentiometric Titration start Start prep Prepare a known concentration of this compound in deionized water start->prep calibrate Calibrate pH meter prep->calibrate setup Set up titration apparatus: sample solution, stirrer, pH electrode, burette with NaOH calibrate->setup titrate Add NaOH titrant in small increments setup->titrate record Record pH after each addition titrate->record record->titrate Repeat until past equivalence point plot Plot pH vs. Volume of NaOH added record->plot determine_pKa Determine pKa from the half-equivalence point of the titration curve plot->determine_pKa end End determine_pKa->end

Caption: Workflow for pKa determination.

Infrared (IR) Spectroscopy

An IR spectrum of solid this compound can be obtained to identify its functional groups.

Methodology (Thin Solid Film):

  • A small amount (approx. 50 mg) of the solid sample is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[1]

  • A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[1]

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

  • The salt plate is placed in the sample holder of an FT-IR spectrometer.[1]

  • The IR spectrum is recorded. The spectrum will show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) group and the C-H and C-N bonds of the cyclohexyl ring.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Methodology:

  • A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • For ¹H NMR, the spectrum will show signals corresponding to the different protons in the molecule. The N-H protons of the ammonium group will likely appear as a broad signal.[15][16]

  • For ¹³C NMR, the spectrum will show signals for the carbon atoms of the cyclohexyl ring. Carbons attached to the nitrogen will be deshielded and appear at a higher chemical shift.[16]

Safety and Handling

This compound is considered hazardous. It can cause skin corrosion/irritation and serious eye damage.[17] It is also classified as having acute oral and dermal toxicity.[17] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[13] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[13]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is primarily derived from the reactivity of the cyclohexylamine moiety. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling and effective use in research and development.

References

Cyclohexylamine Hydrobromide Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of cyclohexylamine (B46788) hydrobromide in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific salt, this document focuses on providing detailed experimental protocols to enable researchers to generate precise and reliable solubility data in their own laboratories.

Introduction to Cyclohexylamine Hydrobromide and its Solubility

This compound (C₆H₁₃N·HBr) is the hydrobromide salt of the organic amine cyclohexylamine. It is a white to off-white crystalline solid.[1] The salt formation significantly influences its physical and chemical properties, including its solubility profile, compared to its free base, cyclohexylamine. While generally described as soluble in polar solvents like water and ethanol, understanding its quantitative solubility in a broader range of organic solvents is crucial for its application in pharmaceutical synthesis, reaction chemistry, and formulation development. The polarity of the solvent, temperature, and the presence of impurities can all affect the solubility of this salt.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method UsedNotes
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
Acetonitrile
Tetrahydrofuran
Toluene
[Add other solvents as needed]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. The choice of method may depend on the required accuracy, the amount of substance available, and the equipment in the laboratory.

Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis

This is a widely used and reliable method for determining the thermodynamic solubility of a compound. It involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Glass vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Oven

  • Desiccator

3.1.2. Procedure

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial or evaporating dish. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Determination of Solute Concentration:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial in an oven at a temperature below the decomposition point of this compound. The oven should be well-ventilated.

    • Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dry solid residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

3.1.3. Diagram of Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Gravimetric Analysis cluster_calc 5. Calculation prep1 Add excess cyclohexylamine hydrobromide to vial prep2 Add known volume of organic solvent prep1->prep2 equil Agitate in thermostatic bath at constant T (24-72 hours) prep2->equil sampling1 Allow excess solid to settle equil->sampling1 sampling2 Withdraw supernatant with pre-conditioned syringe sampling1->sampling2 sampling3 Filter through syringe filter into pre-weighed vial sampling2->sampling3 analysis1 Weigh vial with saturated solution sampling3->analysis1 analysis2 Evaporate solvent in oven analysis1->analysis2 analysis3 Cool in desiccator analysis2->analysis3 analysis4 Weigh vial with dry residue analysis3->analysis4 calc Calculate solubility (e.g., g/100 mL, mol/L) analysis4->calc

Figure 1. Workflow for the gravimetric determination of solubility.

Analytical Methods for Concentration Determination

Instead of gravimetric analysis, the concentration of this compound in the saturated solution can be determined using various analytical techniques. This can be particularly useful for volatile solvents or when only small volumes of the saturated solution are available.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

    • After preparing the saturated solution as described in the isothermal equilibrium method (steps 1-3), dilute a known volume of the filtered supernatant with the solvent.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

3.2.2. UV-Vis Spectroscopy

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range and the solvent does not interfere with the absorption.

  • Procedure:

    • Prepare standard solutions and generate a calibration curve (absorbance vs. concentration) at the wavelength of maximum absorbance (λmax).

    • Prepare the saturated solution and filter it.

    • Dilute a known volume of the filtered supernatant.

    • Measure the absorbance of the diluted sample.

    • Calculate the concentration using the calibration curve and the dilution factor.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature: The solubility of solids in liquids generally increases with temperature, but this is not always the case. It is essential to control and report the temperature at which solubility is measured.

  • Solvent Polarity: As a salt, this compound is expected to be more soluble in polar solvents that can solvate the cyclohexylammonium and bromide ions.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility. It is recommended to use high-purity starting materials.

  • pH (in protic solvents): In protic solvents, the pH can influence the equilibrium between the salt and its free base, which can affect solubility.

Conclusion

This technical guide provides a framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols, researchers can generate the critical data needed for process development, formulation, and other applications in the chemical and pharmaceutical industries. The provided table template will aid in the organized documentation of these findings.

References

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Cyclohexylamine (B46788) hydrobromide. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental protocols for this compound.

Compound Information
  • Compound Name: Cyclohexylamine hydrobromide

  • CAS Number: 26227-54-3[1][2]

  • Molecular Formula: C₆H₁₄BrN[1][2]

  • Molecular Weight: 180.09 g/mol [1][3]

  • Structure: this compound structure

    Image Source: PubChem CID 117303

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the cyclohexyl ring and the amine group. The data presented here are based on spectra of the closely related cyclohexylamine hydrochloride, as the counter-ion (bromide vs. chloride) has a negligible effect on the chemical shifts of the organic cation.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data (Solvent: D₂O)

Protons (Position)Chemical Shift (δ, ppm)MultiplicityIntegration
H-1 (methine)~3.16Multiplet1H
H-2, H-6 (axial)~1.99Multiplet2H
H-3, H-5 (axial)~1.80Multiplet2H
H-4 (axial)~1.65Multiplet1H
H-2, H-6 (equatorial)~1.41-1.28Multiplet2H
H-3, H-5 (equatorial)~1.41-1.28Multiplet2H
H-4 (equatorial)~1.18Multiplet1H
-NH₃⁺Variable, exchanges with D₂OSinglet (broad)3H

Data adapted from spectra of Cyclohexylamine hydrochloride.[4][5]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: D₂O)

Carbon (Position)Chemical Shift (δ, ppm)
C-1~53.1
C-2, C-6~33.1
C-4~27.0
C-3, C-5~26.5

Data adapted from spectra of Cyclohexylamine and its hydrochloride salt.[4][6][7]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of amine hydrohalide salts.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, or Methanol-d₄) in a clean, dry NMR tube. D₂O is often preferred for amine salts to observe the exchange of the acidic N-H protons.

    • Add a small amount of an internal standard, such as DSS or TMSP, if quantitative analysis is required.

  • Instrument Setup:

    • The data is typically acquired on a 300 MHz or higher field NMR spectrometer.

    • The instrument is tuned and locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard 1D proton experiment is run. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • The resulting spectrum is phase-corrected and baseline-corrected.

    • Chemical shifts are referenced to the internal standard or the residual solvent peak.

    • Integration of the proton signals is performed to determine the relative number of protons.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Acquire FID Data (¹H, ¹³C, etc.) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 analysis Structure Elucidation proc4->analysis

Diagram of the general experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the ammonium (B1175870) group (R-NH₃⁺) and the C-H and C-C bonds of the cyclohexane (B81311) ring.

Quantitative IR Data

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2800Strong, BroadN-H stretching (from -NH₃⁺)
2935, 2860StrongC-H stretching (cyclohexane ring)
~1600-1500MediumN-H bending (asymmetric and symmetric)
~1450MediumCH₂ scissoring
< 1000Medium-WeakC-N stretching, C-C stretching

Data adapted from the NIST Chemistry WebBook and general IR correlation tables.[2][8] The broadness of the N-H stretch is a key feature of ammonium salts.

Experimental Protocol for IR Spectroscopy (Solid Sample)

The following protocols are for analyzing solid samples like this compound.

  • Method 1: KBr Pellet Method [9][10]

    • Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

    • Pellet Formation: Place the powder into a pellet press die and apply high pressure (several tons) to form a small, transparent, or translucent pellet.

    • Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and collect the spectrum. A background spectrum of the empty spectrometer should be collected first.

  • Method 2: Nujol Mull Method [10][11]

    • Preparation: Place a small amount of the solid sample on a salt plate (e.g., NaCl or KBr). Add a drop or two of mineral oil (Nujol) and grind the mixture with another salt plate or in a mortar to create a thick, uniform paste (mull).[9]

    • Analysis: Spread a thin film of the mull between two salt plates. Mount the plates in the spectrometer's sample holder and acquire the spectrum. Note that Nujol will show strong C-H stretching and bending bands, which will overlap with the sample's C-H bands.

IR Experimental Workflow (KBr Pellet)

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind Sample with Dry KBr Powder prep2 Place Mixture in Pellet Die prep1->prep2 prep3 Apply High Pressure to Form Pellet prep2->prep3 acq2 Place Pellet in Sample Holder prep3->acq2 acq1 Run Background Spectrum acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 analysis1 Identify Key Absorption Bands acq3->analysis1 analysis2 Correlate Bands to Functional Groups analysis1->analysis2 analysis3 Compare with Reference Spectra analysis2->analysis3

Diagram of the KBr pellet workflow for solid-sample IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry of hydrohalide salts can be challenging due to their low volatility. Techniques like Electrospray Ionization (ESI) are suitable for analyzing such pre-ionized compounds. The expected mass spectrum would show the molecular ion for the free amine (cyclohexylamine) after loss of HBr.

Predicted Mass Spectrometry Data
  • Ionization Mode: Electrospray Ionization (Positive Ion Mode)

  • Expected Molecular Ion: The primary ion observed would be the cyclohexylammonium cation, which is the protonated free amine [C₆H₁₃NH]⁺.

  • m/z Value: 100.13 (Calculated for [C₆H₁₄N]⁺)

Table 4: Predicted Key Fragments in Mass Spectrum

m/zProposed FragmentNotes
100[C₆H₁₃NH]⁺Protonated molecular ion (M+H)⁺ of cyclohexylamine.
83[C₆H₁₁]⁺Loss of ammonia (B1221849) (NH₃) from the molecular ion.
58[C₃H₆N]⁺α-cleavage, imminium ion formation.[12]
56[C₄H₈]⁺Cyclohexene radical cation, from rearrangement.

Fragmentation patterns are predicted based on typical amine fragmentation rules.[8]

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid) may be added to promote ionization, although the sample is already a salt.

  • Instrument Setup:

    • The analysis is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • The instrument is operated in positive ion detection mode.

    • Key source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature are optimized for the analyte.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-300 amu).

    • For structural confirmation, tandem MS (MS/MS) can be performed by selecting the parent ion (m/z 100) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

ESI-MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis prep1 Prepare Dilute Solution of Sample prep2 Add Modifiers (e.g., Formic Acid) prep1->prep2 acq1 Infuse Sample into ESI Source prep2->acq1 acq2 Ionize Sample (Positive Mode) acq1->acq2 acq3 Analyze Ions by Mass Analyzer acq2->acq3 analysis1 Identify Molecular Ion Peak ([M+H]⁺) acq3->analysis1 analysis2 Analyze Fragmentation Pattern (MS/MS) analysis1->analysis2 analysis3 Confirm Structure analysis2->analysis3

Diagram of the general experimental workflow for ESI-Mass Spectrometry.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cyclohexylamine (B46788) hydrobromide (C₆H₁₃N·HBr). Due to the limited availability of a complete, publicly accessible crystal structure dataset for this specific salt, this document leverages data from its isomorphous hydrochloride counterpart and established crystallographic principles to offer valuable structural insights. This guide is intended to be a vital resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

Cyclohexylamine hydrobromide is the salt formed from the neutralization of the primary aliphatic amine, cyclohexylamine, with hydrobromic acid. As a crystalline solid, its three-dimensional atomic arrangement is crucial for understanding its physicochemical properties, such as solubility, stability, and melting point.[1][2][3][4] These characteristics are of significant interest in the pharmaceutical industry, where cyclohexylamine derivatives are used as intermediates in the synthesis of various active pharmaceutical ingredients.[5] The crystal structure, defined by the unit cell dimensions, space group, and atomic positions, dictates the packing of the cyclohexylammonium cations and bromide anions, which is stabilized by a network of hydrogen bonds.

While a full crystallographic dataset for this compound is not available in the public domain, a 1956 study by A. Shimada et al. established that it is isomorphous with cyclohexylamine hydrochloride.[6] This isomorphism allows for a reliable estimation of its structural properties. The study confirmed that the cyclohexyl ring adopts a stable chair conformation.[6]

Crystallographic Data

The crystallographic data for this compound is presented below. For comparative purposes, the more detailed data for the isomorphous cyclohexylamine hydrochloride is also provided.

Table 1: Crystallographic Data for this compound [6]

ParameterValue
Chemical FormulaC₆H₁₄BrN
Formula Weight180.09 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensionsa = 9.56 Å, b = 11.29 Å, c = 7.83 Å
Volume845.4 ų
Z (molecules per unit cell)4

Table 2: Crystallographic Data for the Isomorphous Cyclohexylamine Hydrochloride [6]

ParameterValue
Chemical FormulaC₆H₁₄ClN
Formula Weight135.64 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensionsa = 9.36 Å, b = 11.47 Å, c = 7.41 Å
Volume794.5 ų
Z (molecules per unit cell)4
Calculated Density1.13 g/cm³
Observed Density1.13 g/cm³

Molecular Geometry and Intermolecular Interactions

The crystal structure of this compound consists of cyclohexylammonium cations and bromide anions. The geometry of the cation and the hydrogen bonding interactions are key features of the crystal packing.

The Cyclohexylammonium Cation

The cyclohexane (B81311) ring adopts a puckered "chair" conformation, which is the most stable form, minimizing both angle and torsional strain.[7][8][9] In this conformation, the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°.[7][8] The amino group is attached to the ring in an equatorial position, which is sterically more favorable than the axial position.[6] The carbon-carbon bond lengths within the ring are expected to be in the typical range for sp³-sp³ hybridized carbons, approximately 1.54 Å.

Hydrogen Bonding

A critical feature of the crystal packing is the hydrogen bonding between the ammonium (B1175870) group (-NH₃⁺) of the cyclohexylammonium cation and the bromide anion (Br⁻). The three hydrogen atoms of the ammonium group act as hydrogen bond donors, while the bromide anion acts as the acceptor. These N-H···Br hydrogen bonds are primarily electrostatic in nature and play a significant role in the stability of the crystal lattice.[10][11][12] The geometry of these bonds, specifically the N-H···Br distance and the N-H-Br angle, are defining characteristics of the crystal structure. Generally, the H···A distance in such hydrogen bonds is around 1.8 to 2.2 Å, and the D-H···A angle is typically in the range of 150-180°.[10][13]

Experimental Protocols

The determination of the crystal structure of a compound like this compound would follow a standardized procedure involving single-crystal X-ray diffraction.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. A common method involves dissolving cyclohexylamine in a suitable solvent, such as ethanol, and then adding an equimolar amount of hydrobromic acid.[14] Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.

Data Collection

A suitable single crystal is mounted on a goniometer head.[2][4] The data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[5] The crystal is maintained at a constant low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity of the diffracted X-rays is measured.[3][5]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of unique reflections with their corresponding intensities. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[1] This model is then refined using a least-squares method, where the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.[1][15][16][17]

Visualizations

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray Single-Crystal X-ray Diffraction Data Collection mounting->xray processing Data Processing and Reduction xray->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

Conclusion

The crystal structure of this compound is characterized by an orthorhombic unit cell with the space group Pca2₁. The cyclohexylammonium cation adopts a stable chair conformation with the ammonium group in an equatorial position. The crystal packing is dominated by N-H···Br hydrogen bonds between the cation and the bromide anion. While a complete set of atomic coordinates and detailed bond parameters are not publicly available, the isomorphism with cyclohexylamine hydrochloride provides a strong basis for understanding its structural properties. A definitive crystal structure analysis would require a modern single-crystal X-ray diffraction study.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) hydrobromide (C₆H₁₃N·HBr) is a salt of the organic amine cyclohexylamine, utilized in various chemical syntheses and pharmaceutical applications. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, predicting shelf-life, and controlling reaction pathways in which it is involved. This technical guide provides a comprehensive overview of the thermal behavior of cyclohexylamine hydrobromide, including its physical properties, probable decomposition pathways, and the analytical techniques employed for its characterization. While specific experimental thermal analysis data for this compound is not widely available in published literature, this guide synthesizes information from safety data sheets, analogous compounds, and related research to present a scientifically grounded assessment.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is soluble in water and ethanol. Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄BrN[1]
Molecular Weight 180.09 g/mol [1]
Melting Point 196-201 °C[2][3]
Appearance White to pale cream crystalline powder[4]
Solubility Soluble in water and ethanol[2]
Hygroscopicity Hygroscopic[3]

Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a multi-step process. The initial and subsequent degradation steps are outlined below.

Initial Decomposition: Dissociation

Upon heating, the primary decomposition pathway for many amine hydrohalide salts is the reversible dissociation into the free amine and the corresponding hydrogen halide gas. In this case, this compound would decompose into cyclohexylamine and hydrogen bromide.

C₆H₁₁NH₃⁺Br⁻ (s) ⇌ C₆H₁₁NH₂ (g) + HBr (g)

This initial decomposition step is an equilibrium reaction. The temperature at which this dissociation becomes significant can be determined using techniques such as Thermogravimetric Analysis (TGA), where a mass loss corresponding to the volatilization of cyclohexylamine and hydrogen bromide would be observed.

Subsequent Decomposition of Cyclohexylamine

Following the initial dissociation, the resulting cyclohexylamine can undergo further thermal decomposition. The decomposition of cyclohexylamine itself, especially at higher temperatures, can be complex. When heated to decomposition, cyclohexylamine is known to emit toxic fumes of nitrogen oxides (NOx). Studies on the thermal degradation of cyclohexylamine on catalytic surfaces have identified several decomposition products, suggesting potential pathways for the breakdown of the cyclohexyl ring. These products include:

  • Cyclohexene: Formed through the elimination of ammonia.

  • Benzene and other aromatics: Resulting from dehydrogenation and rearrangement reactions.

  • Ring-opening products: Leading to the formation of smaller hydrocarbon fragments.

The specific products and their relative abundances will depend on factors such as the temperature, atmosphere (inert or oxidative), and the presence of any catalytic surfaces.

A proposed logical flow for the thermal decomposition is visualized in the diagram below.

A This compound (C₆H₁₁NH₃⁺Br⁻) B Cyclohexylamine (C₆H₁₁NH₂) A->B Heat (Initial Dissociation) C Hydrogen Bromide (HBr) A->C Heat (Initial Dissociation) D Cyclohexene B->D Heat (Elimination) E Ammonia (NH₃) B->E Heat (Elimination) F Benzene & Other Aromatics B->F High Heat (Dehydrogenation/Rearrangement) G Nitrogen Oxides (NOx) (in oxidative atmosphere) B->G High Heat + O₂ H Smaller Hydrocarbon Fragments B->H High Heat (Ring Opening)

Figure 1: Proposed thermal decomposition pathway for this compound.

Thermal Analysis Data

Illustrative Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, a multi-step mass loss is anticipated.

Temperature Range (°C)Mass Loss (%)Associated Event
200 - 300~55%Initial decomposition and volatilization of cyclohexylamine.
> 300VariableFurther decomposition of cyclohexylamine and secondary products.

Note: These values are illustrative and would need to be confirmed by experimental analysis.

Illustrative Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature. Key thermal events such as melting and decomposition can be identified.

Temperature (°C)Event TypeAssociated Process
196 - 201EndothermMelting
> 200Endotherm/ExothermDecomposition

Note: The decomposition may be endothermic (bond breaking) or exothermic (if secondary reactions are highly energetic). The exact temperatures and peak shapes would be determined experimentally.

Experimental Protocols

To definitively characterize the thermal stability and decomposition of this compound, a combination of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperatures at which decomposition and mass loss occur.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

    • The mass of the sample is recorded continuously as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify thermal transitions such as melting and to characterize the energetics of decomposition (endothermic or exothermic).

  • Methodology:

    • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • The differential heat flow between the sample and the reference is measured as a function of temperature.

    • The resulting DSC thermogram is analyzed to determine the melting point and the enthalpy of fusion, as well as the temperatures and enthalpies of any decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile decomposition products.

  • Methodology:

    • A small amount of the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere.

    • The resulting volatile fragments are swept into a gas chromatograph (GC) for separation.

    • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

The workflow for the thermal analysis of this compound is depicted below.

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results A Cyclohexylamine Hydrobromide Sample B TGA A->B C DSC A->C D Py-GC-MS A->D E Mass Loss vs. Temp B->E F Heat Flow vs. Temp C->F G Identification of Decomposition Products D->G H Decomposition Temperature Range E->H I Melting Point & Enthalpy of Fusion F->I J Decomposition Mechanism G->J H->J I->J

Figure 2: Experimental workflow for thermal analysis.

Safety Considerations

The thermal decomposition of this compound can release irritating and toxic gases, including hydrogen bromide, ammonia, and nitrogen oxides.[1] All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

While specific, detailed experimental data on the thermal decomposition of this compound is limited in publicly accessible literature, a probable decomposition pathway can be inferred from the behavior of analogous amine hydrohalides and related compounds. The initial decomposition likely involves dissociation into cyclohexylamine and hydrogen bromide, followed by more complex degradation of the cyclohexylamine moiety at higher temperatures. Definitive characterization requires a suite of thermal analysis techniques, including TGA, DSC, and Py-GC-MS, conducted under controlled conditions. The information and protocols outlined in this guide provide a robust framework for researchers and professionals to safely handle and thoroughly investigate the thermal properties of this compound.

References

Navigating the Hygroscopic Nature of Cyclohexylamine Hydrobromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment.[1] For active pharmaceutical ingredients (APIs) and excipients, this property is a critical factor that can significantly impact the chemical and physical stability of the final drug product.[2] Excessive moisture uptake can lead to degradation of the API, alterations in dissolution rates, and compromised product performance.[3][4] Therefore, a thorough characterization of the hygroscopic nature of a compound like cyclohexylamine (B46788) hydrobromide is an essential step in pre-formulation and formulation development.[]

Classification of Hygroscopicity

The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system for the hygroscopicity of solids based on the percentage weight gain after storage at a defined temperature and relative humidity.[8][9] This classification is determined by exposing the substance to 80% relative humidity (RH) at 25°C for 24 hours.[10]

Table 1: European Pharmacopoeia Hygroscopicity Classification [8][9]

ClassificationWeight Gain (% w/w)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

While some sources describe cyclohexylamine hydrobromide as having "slight hygroscopic properties," a definitive classification based on experimental data is crucial for appropriate handling and storage protocols.

Experimental Protocols for Hygroscopicity Determination

A comprehensive assessment of a compound's interaction with moisture is typically achieved through gravimetric vapor sorption (GVS) analysis, also known as dynamic vapor sorption (DVS).[11][12] This technique measures the change in mass of a sample as it is exposed to a series of controlled relative humidity levels at a constant temperature.[13]

Dynamic Vapor Sorption (DVS) Methodology

The DVS method provides detailed information on the kinetics and equilibrium of water sorption and desorption, allowing for the generation of a moisture sorption-desorption isotherm.[14][15]

Experimental Parameters:

  • Instrument: Dynamic Vapor Sorption (DVS) Analyzer

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed into the instrument's sample pan. The sample is often pre-dried under a stream of dry nitrogen to establish a baseline dry weight.[2]

  • Temperature: Isothermal conditions are maintained, typically at 25°C.[10]

  • Humidity Program: The sample is subjected to a stepwise increase in relative humidity (e.g., from 0% to 90% RH in 10% increments), followed by a stepwise decrease back to 0% RH.[16]

  • Equilibrium Criterion: At each humidity step, the sample is allowed to equilibrate until the rate of mass change falls below a predefined threshold (e.g., < 0.002% change in mass per minute).[16]

The resulting data is plotted as the percentage change in mass versus relative humidity, generating a moisture sorption isotherm.[17] The shape of the isotherm can provide insights into the mechanism of water uptake, such as surface adsorption, absorption into the bulk material, or the formation of hydrates.[15][18]

Below is a diagram illustrating the typical workflow for a DVS experiment.

G Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_data Data Processing prep1 Weigh Sample (5-20 mg) prep2 Place in DVS Pan prep1->prep2 prep3 Pre-dry Sample (e.g., 0% RH N2 flow) prep2->prep3 analysis1 Set Isothermal Temperature (e.g., 25°C) prep3->analysis1 analysis2 Initiate Humidity Program (Sorption: 0% to 90% RH) analysis1->analysis2 analysis3 Equilibrate at each RH step analysis2->analysis3 analysis4 Record Mass Change analysis3->analysis4 analysis5 Initiate Humidity Program (Desorption: 90% to 0% RH) analysis4->analysis5 analysis6 Equilibrate at each RH step analysis5->analysis6 analysis7 Record Mass Change analysis6->analysis7 data1 Calculate % Mass Change analysis7->data1 data2 Plot Sorption-Desorption Isotherm data1->data2 data3 Determine Hygroscopicity Classification data2->data3 G Impact of Hygroscopicity on Drug Development cluster_impact Potential Consequences of Moisture Uptake cluster_mitigation Mitigation Strategies in Drug Development hygroscopicity Hygroscopic Nature of API (e.g., this compound) physical_instability Physical Instability (e.g., Caking, Deliquescence) hygroscopicity->physical_instability chemical_instability Chemical Instability (e.g., Hydrolysis, Degradation) hygroscopicity->chemical_instability processing_issues Manufacturing & Processing Issues (e.g., Poor Flow, Adhesion) hygroscopicity->processing_issues performance_changes Alteration of Drug Performance (e.g., Dissolution, Bioavailability) hygroscopicity->performance_changes formulation Formulation Design (e.g., Use of Excipients as Moisture Scavengers) packaging Packaging Selection (e.g., Blisters, Desiccants) storage Controlled Storage Conditions (e.g., Low Humidity Environment) process_control Process Control (e.g., Humidity Control during Manufacturing) formulation->hygroscopicity packaging->hygroscopicity storage->hygroscopicity process_control->hygroscopicity

References

Cyclohexylamine hydrobromide safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Cyclohexylamine (B46788) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for cyclohexylamine hydrobromide (CAS No. 26227-54-3). The information is compiled from safety data sheets and is intended for use by trained professionals in a laboratory or research setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1] The primary dangers are its acute toxicity, corrosivity, and potential for long-term health effects.

Signal Word: Danger [2][3]

GHS Hazard Classifications: [1][2]

  • Acute Toxicity, Oral (Category 3)

  • Acute Toxicity, Dermal (Category 3)

  • Skin Corrosion/Irritation (Category 1B)

  • Serious Eye Damage/Eye Irritation (Category 1)

  • Skin Sensitization (Category 1)

  • Reproductive Toxicity (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)

  • Chronic Aquatic Toxicity (Category 2)

Hazard Statements (H-Statements): [2][3]

  • H301 + H311: Toxic if swallowed or in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.

  • H335: May cause respiratory irritation.

  • H361: Suspected of damaging fertility or the unborn child.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements (P-Statements): [2][3]

  • P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

  • P260 & P261: Do not breathe dust. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301, P310, P330, P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

  • P303, P361, P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • P304, P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305, P351, P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403, P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
CAS Number 26227-54-3[1][2][3][4]
Molecular Formula C6 H13 N.HBr[2][4]
Appearance White, solid crystalline[4]
Solubility Soluble in water[4]
log Pow -1.55 (estimate)[4]
Toxicological Data
Hazard EndpointGHS CategoryDescriptionSource
Acute Oral Toxicity Category 3Toxic if swallowed[1][2]
Acute Dermal Toxicity Category 3Toxic in contact with skin[1][2]
Skin Corrosion Category 1BCauses severe skin burns[1][2]
Eye Damage Category 1Causes serious eye damage[1][2]
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child[1][2]
Fire and Explosion Data
ParameterValueSource
Flash Point No information available[1]
Autoignition Temp. No information available[1]
Explosion Limits No data available[1]
Suitable Extinguishing Media CO2, dry chemical, dry sand, alcohol-resistant foam[1]
Unsuitable Extinguishing Media No information available[1]
Hazardous Combustion Products None known[1]
NFPA Ratings Health: 3, Flammability: 0, Instability: 1[1]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the safety data sheets are not provided in the source documents. Such studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to determine endpoints like acute toxicity (e.g., OECD 401, 402) and skin/eye irritation (e.g., OECD 404, 405).

Safety and Handling Workflow

The following diagram illustrates the logical workflow for handling this compound safely.

G cluster_prep Preparation & Planning cluster_handling Handling Procedure cluster_post Post-Handling & Storage cluster_emergency Emergency Response a Risk Assessment: Review SDS & Hazards b Obtain Special Instructions (P201) a->b c Assemble Required PPE (P280) b->c d Ensure Adequate Ventilation (Fume Hood) (P271) c->d Proceed to Handling e Handle Substance Avoid dust formation d->e f Prohibit Eating/Drinking/Smoking (P270) e->f j Accidental Release (See Section 6) e->j If Spill Occurs k Personal Exposure (See First Aid Diagram) e->k If Exposure Occurs g Thoroughly Wash Hands & Exposed Skin (P264) f->g Complete Handling h Store in a Cool, Dry, Ventilated, Locked Area (P403, P405) g->h i Dispose of Waste Properly (P501) h->i l Fire Event (See Section 5)

Caption: General workflow for handling this compound.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure.[1]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.

  • Skin Protection:

    • Hand Protection: Wear protective gloves. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3]

    • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3] An impervious apron and boots are recommended.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator or equivalent when ventilation is inadequate or if dust is generated.[1] For emergencies or high-concentration instances, a full-face supplied-air respirator is recommended.[6]

Storage and Handling

  • Handling: Use only under a chemical fume hood.[2] Do not get in eyes, on skin, or on clothing.[2] Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage: Store locked up.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] This material is air-sensitive and hygroscopic; store under an inert atmosphere.[2][4]

First Aid Measures

Immediate medical attention is required for all exposures.[1] Show the safety data sheet to the attending medical professional.[1] The following diagram outlines the initial response to an exposure event.

G cluster_routes cluster_actions start Exposure Event Occurs skin Skin Contact? start->skin eyes Eye Contact? start->eyes inhalation Inhalation? start->inhalation ingestion Ingestion? start->ingestion skin_action Immediately remove all contaminated clothing. Rinse skin with water for at least 15 minutes. (P303, P361, P353) skin->skin_action Yes eyes_action Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing for at least 15 minutes. (P305, P351, P338) eyes->eyes_action Yes inhalation_action Remove person to fresh air. Keep comfortable for breathing. Give artificial respiration if not breathing. (P304, P340) inhalation->inhalation_action Yes ingestion_action Rinse mouth. DO NOT induce vomiting. (P301, P330, P331) ingestion->ingestion_action Yes end_node IMMEDIATELY CALL A POISON CENTER OR DOCTOR/PHYSICIAN (P310) skin_action->end_node eyes_action->end_node inhalation_action->end_node ingestion_action->end_node

Caption: First aid decision pathway for exposure incidents.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Immediate medical attention is required.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][4] Take off immediately all contaminated clothing.[1] Immediate medical attention is required.[1]

  • Inhalation: Remove to fresh air.[4] If the victim is not breathing, give artificial respiration.[4] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[4] Immediate medical attention is required.[4]

  • Ingestion: Do NOT induce vomiting.[1][4] Call a physician or poison control center immediately.[1][4] Rinse mouth with water.[3]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment as required.[1] Evacuate personnel to safe areas and ensure adequate ventilation.[1] Keep people away from and upwind of the spill/leak.[1] Avoid dust formation.[1]

  • Environmental Precautions: Do not let the product enter drains, surface water, or the sanitary sewer system, as it is toxic to aquatic life.[1][4]

  • Methods for Containment and Cleaning Up: Sweep up and shovel the material into suitable, labeled containers for disposal.[1] Avoid generating dust.[1]

Disposal Considerations

Waste from this product is classified as hazardous.[4] Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7] Do not empty into drains or flush to sewer.[4]

References

Methodological & Application

Cyclohexylamine hydrobromide as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788) hydrobromide is an organic salt consisting of the cyclohexylammonium cation and the bromide anion. It presents as a white to off-white crystalline solid and is soluble in polar solvents such as water and ethanol[1]. Primarily, it serves as a reagent and intermediate in the field of organic synthesis, with notable applications in the pharmaceutical industry for the preparation of bioactive compounds. It is synthesized through the acid-base reaction of cyclohexylamine with hydrobromic acid[1]. While its role as a precursor to other molecules is established, specific, detailed protocols for its direct use as a catalyst or reagent in named reactions are not extensively documented in readily available scientific literature. This document provides a general overview of its applications and, for illustrative purposes, details a representative protocol for a one-pot synthesis of quinolines, a class of compounds for which amine salts can sometimes be employed as catalysts, though specific examples with cyclohexylamine hydrobromide are not provided in the searched literature.

General Applications

This compound is utilized in several areas of chemical synthesis:

  • Intermediate for Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds[1]. The cyclohexylamine moiety is a structural component of several drugs.

  • Reagent in Chemical Synthesis: It can act as a nucleophile or a source of the cyclohexylammonium ion in various organic transformations[1].

  • Corrosion Inhibitors: It finds application in the formulation of corrosion inhibitors, which are crucial for protecting metal surfaces in industrial environments.

  • Stabilizers: It can be used as a stabilizer in certain chemical processes.

Representative Experimental Protocol: One-Pot Synthesis of Polysubstituted Quinolines (Illustrative Example)

Disclaimer: The following protocol is a representative example of a one-pot quinoline (B57606) synthesis and does not specifically utilize this compound, due to the lack of detailed published protocols for its use in this reaction. This protocol is provided to illustrate the desired format and level of detail for experimental procedures. A common method for quinoline synthesis is the Friedländer annulation, which can be catalyzed by various acids.

Objective:

To synthesize polysubstituted quinolines via a one-pot reaction from 2-aminoaryl ketones and α-methylene ketones.

Materials:
  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene ketone (1.2 mmol)

  • p-Toluenesulfonic acid (catalyst, 10 mol%)

  • Ethanol (B145695) (solvent)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate for elution

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:
  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), α-methylene ketone (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol) in ethanol (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (25 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired polysubstituted quinoline.

Quantitative Data (Hypothetical for a range of substrates):
Entry2-Aminoaryl Ketoneα-Methylene KetoneTime (h)Yield (%)
12-AminobenzophenoneAcetophenone388
22-Amino-5-chlorobenzophenonePropiophenone3.592
31-(2-Aminophenyl)ethan-1-oneCyclohexanone2.585
41-(2-Amino-4-methoxyphenyl)ethan-1-oneAcetone482

Visualizations

Experimental Workflow for One-Pot Quinoline Synthesis

G start Start reactants Combine: - 2-Aminoaryl Ketone - α-Methylene Ketone - Catalyst - Solvent start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: - Evaporate Solvent - Dissolve in EtOAc - Wash with NaHCO3 & Brine - Dry over Na2SO4 monitor->workup Complete purification Purify by Column Chromatography workup->purification product Isolated Polysubstituted Quinoline purification->product

Caption: Workflow for the one-pot synthesis of polysubstituted quinolines.

References

Application Notes: Cyclohexylamine Hydrobromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) hydrobromide is a versatile primary amine salt that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its application is particularly notable in the production of mucolytic agents such as Bromhexine (B1221334) and Ambroxol. While not typically used in a single-step reaction to form the final active pharmaceutical ingredient (API), it is a key precursor for generating more complex cyclohexylamine derivatives, which are then incorporated into the final molecular structure. These application notes provide detailed protocols for the synthesis of key intermediates derived from cyclohexylamine and their subsequent use in the production of commercially significant pharmaceuticals.

Introduction

Cyclohexylamine and its hydrobromide salt are fundamental reagents in organic synthesis.[1][2] In the pharmaceutical industry, the cyclohexyl moiety is incorporated into numerous drug molecules to enhance their pharmacological properties. Cyclohexylamine hydrobromide is often the starting material for producing essential intermediates like N-methylcyclohexylamine and trans-4-aminocyclohexanol.[3] These intermediates are then utilized in the synthesis of drugs such as Bromhexine and Ambroxol, which are widely used for their mucolytic properties in treating respiratory disorders.[4][5]

This document outlines the synthetic pathways from cyclohexylamine to these key intermediates and subsequently to the final API, providing detailed experimental protocols and quantitative data to support research and development activities.

Synthesis of N-methylcyclohexylamine from Cyclohexylamine

A primary application of cyclohexylamine in this context is its conversion to N-methylcyclohexylamine, a direct precursor to the mucolytic drug Bromhexine. This conversion is typically achieved through reductive amination.[3][6]

Experimental Protocol: Reductive Amination of Cyclohexylamine

This protocol details the synthesis of N-methylcyclohexylamine from cyclohexylamine, which can be readily obtained from this compound by neutralization.

Materials:

Procedure:

  • Charge a 1000 L autoclave with 350 kg of cyclohexanone (98% purity) and 350 kg of a 30% aqueous solution of monomethylamine.[7]

  • Add a suitable amount of palladium on carbon (Pd/C) as the catalyst.[7]

  • Seal the autoclave and introduce high-pressure hydrogen gas to a pressure of 3-3.5 mPa.[7]

  • Heat the reaction mixture to 125-130 °C and maintain for 5-6 hours with stirring to ensure complete reaction.[7]

  • After the reaction is complete, stop the hydrogen supply and cool the reactor. The resulting product is a mixture of N-methylcyclohexylamine and water.[7]

  • Transfer the crude product to a still. Add 78 kg of solid sodium hydroxide to absorb the majority of the water.[7]

  • Heat the crude N-methylcyclohexylamine to 100 °C to evaporate any remaining water.[7]

  • Continue heating to 149 °C to distill the N-methylcyclohexylamine. Collect the purified product via a condenser.[7]

Quantitative Data
ParameterValueReference
Starting MaterialsCyclohexanone, Monomethylamine[7]
CatalystPalladium on Carbon (Pd/C)[7]
Reaction Temperature125-130 °C[7]
Reaction Pressure3-3.5 mPa[7]
Reaction Time5-6 hours[7]
Product Purity>99%[7]
Yield>98%[7]

Synthesis of Bromhexine Hydrochloride from N-methylcyclohexylamine

N-methylcyclohexylamine is a key intermediate in the one-pot synthesis of Bromhexine hydrochloride through reductive amination with 2-amino-3,5-dibromobenzaldehyde.[4][8]

Experimental Protocol: One-Pot Reductive Amination

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • N-methylcyclohexylamine

  • 5% Palladium on Carbon (Pd/C)

  • Butyl acetate

  • Anhydrous formic acid

  • 30% Hydrogen chloride in ethanol

  • Methanol (B129727)

  • Acetone (B3395972)

  • Reaction flask (500 mL)

Procedure:

  • In a 500 mL reaction flask, combine 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% Pd/C, and 55 g of butyl acetate.[8]

  • Heat the mixture to 100 °C.[8]

  • Add 9.2 g of anhydrous formic acid dropwise over 1.5 hours.[8]

  • Maintain the temperature at 100-110 °C and continue the reaction for 5 hours.[8]

  • Cool the reaction mixture to 30-35 °C and filter to remove the catalyst.[4]

  • Concentrate the filtrate under reduced pressure until the solvent is removed.[8]

  • Cool the residue to 25-30 °C and add 25 g of a 30% solution of hydrogen chloride in ethanol.[8]

  • Stir the mixture for 2-3 hours at 30-35 °C, during which a precipitate will form.[4][8]

  • Filter the precipitate and recrystallize from a 5:1 mixture of methanol and acetone to obtain pure Bromhexine hydrochloride.[4][8]

Quantitative Data
ParameterValueReference
Starting Materials2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine[8]
Catalyst5% Palladium on Carbon[8]
SolventButyl Acetate[8]
Reaction Temperature100-110 °C[8]
Reaction Time5 hours[8]
Yield91.3%[8]
Purity (HPLC)99.1%[8]

Synthesis of Ambroxol Hydrochloride from a Cyclohexylamine Derivative

Another important application involves the synthesis of Ambroxol, a metabolite of Bromhexine, which also has mucolytic properties.[4] The key cyclohexylamine-derived intermediate for this synthesis is trans-4-aminocyclohexanol.[9]

Experimental Protocol: Reductive Amination for Ambroxol Synthesis

Materials:

Procedure:

  • To a reaction flask, add 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, 0.8 mmol of LiClO₄, and 22 mmol of NaBH(OAc)₃.[9]

  • Add 100 mL of 1,2-dichloroethane to the flask.[9]

  • Stir the mixture at room temperature for 1.5 hours.[9]

  • After the reaction is complete, pour the solution into 100 mL of ice water.[9]

  • Extract the aqueous layer with 100 mL of dichloromethane to obtain the organic phase.[9]

  • Remove the solvent from the organic phase by rotary evaporation to yield crude Ambroxol base as a yellow liquid.[9]

  • Dissolve the resulting liquid in 100 mL of acetone.[9]

  • While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise to form a light yellow precipitate.[9]

  • Stir for 1 hour, then filter the precipitate and wash with acetone.[10]

  • Recrystallize the crude product with water and decolorize with activated carbon to obtain white Ambroxol hydrochloride.[10]

Quantitative Data
ParameterValueReference
Starting Materialstrans-4-aminocyclohexanol, 2-amino-3,5-dibromobenzaldehyde[9][10]
Reducing AgentSodium tris(acetoxy)borohydride[9][10]
CatalystLithium perchlorate[9][10]
Solvent1,2-Dichloroethane[9][10]
Reaction TemperatureRoom Temperature[9][10]
Reaction Time1.5 hours[9][10]
Yield96.26%[10]
Purity99.76%[10]

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic processes described.

G cluster_0 Synthesis of N-methylcyclohexylamine A Cyclohexylamine (from Hydrobromide) B Reductive Amination with Formaldehyde A->B Catalyst (e.g., Pd/C) H2 C N-methylcyclohexylamine B->C

Synthesis of N-methylcyclohexylamine.

G cluster_1 Synthesis of Bromhexine HCl D N-methylcyclohexylamine F One-Pot Reductive Amination D->F E 2-amino-3,5-dibromobenzaldehyde E->F Formic Acid Pd/C, 100-110°C G Bromhexine Free Base F->G H Salt Formation (HCl in Ethanol) G->H I Bromhexine Hydrochloride H->I G cluster_2 Synthesis of Ambroxol HCl J trans-4-aminocyclohexanol L Reductive Amination J->L K 2-amino-3,5-dibromobenzaldehyde K->L NaBH(OAc)3 LiClO4, RT M Ambroxol Free Base L->M N Salt Formation (Conc. HCl) M->N O Ambroxol Hydrochloride N->O

References

Application Notes and Protocols: Cyclohexylamine Hydrobromide in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols concerning the role of cyclohexylamine (B46788) and its hydrobromide salt in condensation reactions. Direct catalytic applications of cyclohexylamine hydrobromide in well-known condensation reactions such as the Knoevenagel, Biginelli, or Aldol reactions are not extensively documented in scientific literature. Therefore, this document focuses on the established and potential roles of cyclohexylamine and its ammonium (B1175870) salts in processes integral to condensation chemistry. Key applications include the use of cyclohexylamine as a precursor for organocatalysts, its role in the formation of critical imine and enamine intermediates, and the theoretical potential of this compound as a Brønsted acid catalyst.

Application Note 1: Cyclohexylamine as a Precursor for Chiral Organocatalysts

Cyclohexylamine serves as a versatile and sterically defined backbone for the synthesis of advanced chiral organocatalysts. These catalysts are instrumental in asymmetric condensation reactions, which are vital for the stereoselective synthesis of pharmaceutical intermediates. The rigid cyclohexane (B81311) ring provides a robust scaffold for positioning catalytic groups, enabling high stereocontrol.

A common strategy involves derivatizing the amino group of cyclohexylamine to create chiral secondary amines, amides, or thioureas. These derivatives can then activate substrates through enamine or iminium ion formation, directing the stereochemical outcome of subsequent bond-forming steps in reactions like aldol, Mannich, and Michael additions.

Logical Workflow for Catalyst Synthesis and Application

cluster_synthesis Catalyst Synthesis cluster_application Asymmetric Condensation Start Cyclohexylamine Step1 Reaction with Chiral Auxiliary (e.g., R-X*) Start->Step1 Acylation / Alkylation Catalyst Chiral Cyclohexyl-Derived Organocatalyst Step1->Catalyst Activation Enamine / Iminium Ion Formation Catalyst->Activation Catalyzes Reactants Aldehyde + Ketone Reactants->Activation Reaction Asymmetric C-C Bond Formation Activation->Reaction Product Chiral Aldol Product Reaction->Product Start Aldehyde (R-CHO) + Nucleophile (Nu-H) Activation Protonated Aldehyde [R-CH=O⁺H] Start->Activation Catalyst C₆H₁₁NH₃⁺Br⁻ Catalyst->Activation H⁺ transfer Attack Nucleophilic Attack Activation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Condensation Product (R-CH=Nu) Dehydration->Product Regeneration Catalyst Regeneration C₆H₁₁NH₂ + H₂O + HBr → C₆H₁₁NH₃⁺Br⁻ Product->Regeneration Regeneration->Catalyst Recycled Start Combine Aldehyde, Malononitrile, and Ethanol in Flask Add_Catalyst Add Cyclohexylamine Hydrobromide (10 mol%) Start->Add_Catalyst Reflux Heat to Reflux with Stirring Add_Catalyst->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool Cool to Room Temp, then in Ice Bath Monitor->Cool Reaction Complete Filter Filter to Collect Solid Product Cool->Filter Dry Dry Product and Analyze (Yield, MP) Filter->Dry End Pure Product Dry->End

Application Notes and Protocols for N-Alkylation using Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of more complex amine-containing molecules, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The introduction of a cyclohexyl moiety can significantly impact the lipophilicity, metabolic stability, and receptor-binding properties of a drug candidate. Cyclohexylamine (B46788) hydrobromide serves as a convenient and stable source of cyclohexylamine for these N-alkylation reactions. While direct alkylation with alkyl halides is a possible route, it is often hampered by issues of overalkylation.[1] A more controlled and widely adopted method for the synthesis of N-cyclohexylated compounds is reductive amination.[1][2]

This one-pot procedure involves the reaction of a carbonyl compound (an aldehyde or ketone) with cyclohexylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][3][4] When using cyclohexylamine hydrobromide, a non-nucleophilic base is required to neutralize the hydrobromide salt and liberate the free cyclohexylamine for the reaction.

N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and efficient method for the N-alkylation of a wide range of substrates. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups.[4] The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most commonly used due to their selectivity for reducing the intermediate iminium ion over the starting carbonyl compound.[5][6]

General Reaction Scheme:

The overall transformation for the reductive amination of a carbonyl compound with this compound can be depicted as follows:

Data Presentation

The following tables summarize the reaction conditions and yields for the N-alkylation of various substrates with cyclohexylamine via reductive amination, based on literature precedents.

Table 1: Reductive Amination of Aldehydes with Cyclohexylamine

EntryAldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeNaBH₄MethanolRT0.595[7]
24-MethoxybenzaldehydeNaBH₄MethanolRT0.596[7]
34-ChlorobenzaldehydeNaBH₄MethanolRT0.594[7]
42-NaphthaldehydeNaBH₄MethanolRT0.592[7]

Table 2: Reductive Amination of Ketones with Cyclohexylamine

EntryKetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1CyclohexanoneBH₃·THF/TMSClDMFRT0.25>95[8]
24-PhenylcyclohexanoneBH₃·THF/TMSClDMFRT0.25>95[8]
3AcetophenoneBH₃·THF/AcOHCH₂Cl₂RT24>95[8]
4PropiophenoneBH₃·THF/AcOHCH₂Cl₂RT24>95[8]

Table 3: N-Cyclohexylation of Heterocycles

EntryHeterocycleAlkylating AgentCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
14-ChloropyrazoleCyclohexyl TrichloroacetimidateBF₃·OEt₂DichloromethaneRT476[3]
2IndoleCyclohexenePd(OAc)₂/L*Toluene1002485[9]

*L = Chiral Ligand

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Carbonyl Compounds

This protocol describes a general method for the N-alkylation of an aldehyde or ketone using this compound and sodium triacetoxyborohydride.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (B128534) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equiv) and dissolve it in anhydrous DCM or DCE.

  • Add this compound (1.1 equiv) followed by the dropwise addition of triethylamine (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Control any exothermic reaction by using an ice-water bath.

  • Continue stirring the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield the desired N-cyclohexylated amine.

Protocol 2: N-Alkylation of Pyrazole (B372694) using a Michael Addition Approach

This protocol outlines a catalyst-free method for the regioselective N1-alkylation of pyrazoles.[10]

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Michael Acceptor (e.g., cyclohexyl acrylate) (1.2 equiv)

  • Ethanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the substituted pyrazole (1.0 equiv) in ethanol.

  • Add the Michael acceptor (1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the N1-alkylated pyrazole.

Visualizations

Experimental Workflow for Reductive Amination

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_reagents Reagents cluster_workup Workup & Purification carbonyl Aldehyde or Ketone imine_formation Imine Formation (in situ) carbonyl->imine_formation amine_salt Cyclohexylamine Hydrobromide amine_salt->imine_formation base Triethylamine base->imine_formation reduction Reduction imine_formation->reduction quench Quench (aq. NaHCO₃) reduction->quench reducing_agent NaBH(OAc)₃ reducing_agent->reduction solvent Anhydrous DCM/DCE solvent->imine_formation extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification concentrate->purify product N-Cyclohexylated Amine purify->product

Caption: Workflow for the one-pot reductive amination protocol.

Signaling Pathway: General N-Alkylation of Heterocycles

G cluster_inputs Reactants & Conditions cluster_process Reaction Process heterocycle N-H Heterocycle (e.g., Indole, Pyrazole) activation Activation of Reactants heterocycle->activation alkylating_agent Cyclohexyl Source (e.g., Cyclohexene, Cyclohexyl Acrylate) alkylating_agent->activation catalyst Catalyst / Conditions (e.g., Pd(OAc)₂, Acid/Base) catalyst->activation cn_bond C-N Bond Formation activation->cn_bond product N-Cyclohexylated Heterocycle cn_bond->product

Caption: General pathway for N-cyclohexylation of heterocycles.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of cyclohexylamine (B46788) hydrobromide as a cost-effective and readily available organocatalyst in the synthesis of valuable heterocyclic compounds. While direct literature precedents are limited, the acidic nature of this amine salt suggests its applicability in various acid-catalyzed multicomponent reactions, offering a promising avenue for methodological exploration in drug discovery and development.

Application Note 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Proposed Biginelli-Type Reaction

The Biginelli reaction is a well-established one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic scaffolds of significant pharmacological interest. This reaction is typically catalyzed by a Brønsted or Lewis acid. Cyclohexylamine hydrobromide can potentially serve as an efficient Brønsted acid catalyst, where the cyclohexylammonium ion donates a proton to activate the carbonyl electrophile, thereby facilitating the key C-C and C-N bond-forming steps.

Proposed Experimental Protocol

General Procedure for the Synthesis of 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Esters:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol, 0.13 mL), urea (B33335) (1.2 mmol, 0.072 g), and this compound (0.1 mmol, 0.018 g, 10 mol%).

  • Add ethanol (B145695) (5 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (20 mL) with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Hypothetical Synthesis of DHPM Derivatives
EntryAromatic AldehydeProductProposed Yield (%)Melting Point (°C)
1Benzaldehyde5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one92201-203
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one95213-215
34-Methoxybenzaldehyde5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one88199-201
43-Nitrobenzaldehyde5-(Ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one85225-227

Visualizations

G cluster_start Starting Materials aldehyde Aromatic Aldehyde reaction_mixture Combine and Reflux (4-6 hours) aldehyde->reaction_mixture ketoester Ethyl Acetoacetate ketoester->reaction_mixture urea Urea urea->reaction_mixture catalyst Cyclohexylamine Hydrobromide catalyst->reaction_mixture solvent Ethanol solvent->reaction_mixture workup Aqueous Workup and Filtration reaction_mixture->workup purification Recrystallization from Ethanol workup->purification product Pure 3,4-Dihydropyrimidin-2(1H)-one purification->product

Caption: Proposed workflow for the synthesis of DHPMs.

G cluster_catalyst Catalyst Regeneration cluster_reaction Biginelli Reaction Cycle catalyst_start Cyclohexylammonium Bromide proton H+ catalyst_start->proton Releases proton catalyst_regen Cyclohexylamine catalyst_regen->catalyst_start Protonation aldehyde Aldehyde proton->aldehyde activated_aldehyde Protonated Aldehyde aldehyde->activated_aldehyde Protonation imine_formation Acyliminium Intermediate activated_aldehyde->imine_formation + Urea michael_addition Michael Addition Product imine_formation->michael_addition + Enol cyclization Cyclized Intermediate michael_addition->cyclization Intramolecular Condensation dihydropyrimidinone Dihydropyrimidinone cyclization->dihydropyrimidinone - H2O dihydropyrimidinone->catalyst_regen Releases H+

Caption: Plausible catalytic cycle for the Biginelli reaction.

Further Potential Applications

The utility of this compound as a Brønsted acid catalyst could be extended to other classic multicomponent reactions for heterocyclic synthesis, including:

  • Hantzsch Dihydropyridine Synthesis: The condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines.

  • Friedländer Annulation: The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to synthesize quinolines.

In these contexts, this compound could offer a mild and efficient alternative to traditional acid catalysts.

Conclusion

This compound presents itself as a promising, yet underexplored, organocatalyst for the synthesis of heterocyclic compounds. Its potential application in well-established multicomponent reactions like the Biginelli synthesis highlights an opportunity for the development of more sustainable and cost-effective synthetic methodologies. The protocols and data presented herein provide a foundational framework for researchers to investigate and expand the catalytic applications of this readily available amine salt in the field of medicinal and materials chemistry.

Application Notes and Protocols: Cyclohexylamine Hydrobromide in the Preparation of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexylamine (B46788) hydrobromide as a precursor in the formulation of corrosion inhibitors. This document details the synthesis of active inhibitor compounds, experimental protocols for their evaluation, and quantitative data on their performance.

Introduction

Corrosion is a significant challenge across various industries, leading to the degradation of metallic materials and substantial economic losses. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Cyclohexylamine and its derivatives have been identified as effective corrosion inhibitors, particularly for ferrous metals and aluminum alloys in acidic and neutral environments. Cyclohexylamine hydrobromide serves as a stable and convenient precursor for the in-situ generation of cyclohexylamine, which can then be formulated into various types of corrosion inhibiting salts. These formulations are particularly noted for their application as volatile corrosion inhibitors (VCIs), offering protection in enclosed vapor spaces.

Synthesis of Cyclohexylamine-Based Corrosion Inhibitors

This compound can be readily converted to cyclohexylamine, which is the active precursor for a range of corrosion inhibiting salts. The general approach involves the neutralization of the hydrobromide salt to yield free cyclohexylamine, followed by its reaction with a selected acid to form the desired inhibitor salt.

A general reaction scheme is as follows:

Step 1: Liberation of Cyclohexylamine

C₆H₁₁NH₃Br + NaOH → C₆H₁₁NH₂ + NaBr + H₂O

Step 2: Formation of the Corrosion Inhibitor Salt

C₆H₁₁NH₂ + HA → [C₆H₁₁NH₃]⁺[A]⁻

Where HA can be various organic or inorganic acids such as benzoic acid, boric acid, or N-acyl sarcosine.

Protocol 2.1: Preparation of Cyclohexylamine Benzoate (B1203000)
  • Dissolution: Dissolve a known molar equivalent of this compound in a minimal amount of distilled water.

  • Neutralization: Add a stoichiometric amount of a strong base, such as sodium hydroxide, dropwise while stirring to liberate the free cyclohexylamine. The reaction is typically performed at room temperature.

  • Extraction: Extract the free cyclohexylamine from the aqueous solution using a suitable organic solvent like diethyl ether.

  • Drying: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain pure cyclohexylamine.

  • Salt Formation: Dissolve the obtained cyclohexylamine in a suitable solvent (e.g., ethanol). In a separate vessel, dissolve an equimolar amount of benzoic acid in the same solvent.

  • Mixing and Precipitation: Slowly add the benzoic acid solution to the cyclohexylamine solution with constant stirring. The cyclohexylamine benzoate salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mechanism of Corrosion Inhibition

Cyclohexylamine and its salts function as mixed-type inhibitors. The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. The lone pair of electrons on the nitrogen atom of the amine group facilitates this adsorption onto the metallic surface. This protective layer acts as a barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process. In the case of VCIs, the inhibitor volatilizes and then condenses on the metal surface, providing protection in areas not in direct contact with the liquid phase.

G cluster_metal Metal Surface (e.g., Fe) cluster_solution Corrosive Environment (e.g., Acidic Solution) Metal Fe Anodic Anodic Reaction (Fe → Fe²⁺ + 2e⁻) H_plus H+ Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Anions Anions (e.g., Cl-) Inhibitor Cyclohexylamine (C₆H₁₁NH₂) Adsorbed_Inhibitor Adsorbed Inhibitor Film [C₆H₁₁NH₂]ads Inhibitor->Adsorbed_Inhibitor Adsorption Adsorbed_Inhibitor->Metal Adsorbed_Inhibitor->Anodic Inhibits Adsorbed_Inhibitor->Cathodic Inhibits

Caption: Mechanism of corrosion inhibition by cyclohexylamine.

Experimental Protocols for Evaluation of Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and non-electrochemical techniques.

G cluster_electrochem Electrochemical Methods start Start: Metal Coupon Preparation weight_loss Weight Loss Measurement start->weight_loss electrochemical Electrochemical Tests start->electrochemical end End: Inhibition Efficiency Calculation weight_loss->end pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis surface_analysis Surface Analysis (SEM, etc.) end->surface_analysis pdp->end eis->end

Caption: Experimental workflow for corrosion inhibitor evaluation.

Protocol 4.1: Weight Loss Method
  • Coupon Preparation: Prepare rectangular coupons of the metal to be tested (e.g., mild steel). Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the addition of various concentrations of the corrosion inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing urotropine), wash, dry, and reweigh.

  • Calculation:

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Protocol 4.2: Potentiodynamic Polarization (PDP)
  • Electrochemical Cell: Set up a three-electrode cell containing the corrosive solution. Use the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the polarization curve (log current density vs. potential). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculation: Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

Protocol 4.3: Electrochemical Impedance Spectroscopy (EIS)
  • Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z'). Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

  • Calculation: Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

Quantitative Data

The following tables summarize representative data for the performance of cyclohexylamine and its derivatives as corrosion inhibitors for mild steel in acidic media.

Table 1: Inhibition Efficiency of Cyclohexylamine for Mild Steel in 1 M HCl Determined by Weight Loss

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)150.212.5-
20058.64.961.0
40040.53.473.0
60028.52.481.0
80021.01.886.0
100016.51.489.0

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of Cyclohexylamine

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Tafel Slope (mV/dec)Cathodic Tafel Slope (mV/dec)Inhibition Efficiency (%)
0 (Blank)-475125075120-
200-4805007812560.0
400-4823508012872.0
600-485237.58213081.0
800-4901758513286.0
1000-495137.58813589.0

Table 3: EIS Parameters for Mild Steel in 1 M HCl in the Absence and Presence of Cyclohexylamine

Inhibitor Concentration (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)45150-
2001158560.9
4001656072.7
6002404581.3
8003103585.5
10003803088.2

Conclusion

This compound is a versatile precursor for the synthesis of effective corrosion inhibitors. The resulting cyclohexylamine-based compounds, particularly their salts, demonstrate significant protective capabilities for various metals in corrosive environments. The evaluation of these inhibitors through standard electrochemical and weight loss methods provides a robust framework for quantifying their performance and understanding their mechanism of action. The data presented herein underscores the potential of these compounds in industrial corrosion management applications.

Application of Cyclohexylamine Hydrobromide in Soldering Fluxes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788) hydrobromide (C₆H₁₁NH₂·HBr) is an amine hydrohalide salt that serves as an activator in soldering fluxes.[1] Activators are critical components of soldering fluxes, responsible for the chemical removal of metal oxides from the surfaces to be soldered, thereby promoting good wetting and the formation of a sound metallurgical bond.[2] The information provided herein details the application of cyclohexylamine hydrobromide in soldering fluxes, including its function, typical formulations, and standardized testing protocols relevant to its performance and reliability.

This document is intended for researchers, scientists, and professionals in drug development who may encounter soldering processes in the manufacturing of electronic medical devices or laboratory equipment, providing a technical overview of this specific chemical's role in ensuring robust electronic interconnections.

Mechanism of Action

In soldering, the primary function of a flux is to clean the metallic surfaces of the printed circuit board (PCB) and the component leads.[2] this compound, as an activator, facilitates this by reacting with metal oxides (e.g., copper and tin oxides) at soldering temperatures. Upon heating, it is believed to release hydrobromic acid (HBr), which is highly reactive towards metal oxides, converting them into soluble metal bromides. These byproducts are then displaced by the molten solder. The cyclohexylamine component can also aid in this process and help to protect the cleaned metal surface from re-oxidation before the solder solidifies.

Data Presentation

While specific performance data for fluxes containing solely this compound is often proprietary, the following tables provide representative data for typical flux formulations and the expected performance based on industry standards.

Table 1: Example of a Rosin-Based Flux Formulation Containing an Amine Hydrohalide Activator

ComponentFunctionTypical Weight Percentage (%)
Rosin/ResinFlux Vehicle, Forms Protective Barrier30 - 60
This compound Activator 1 - 5
Solvent (e.g., Isopropanol)Carrier, Adjusts Viscosity35 - 67.5
Additives (e.g., Surfactants)Modify Flux Properties< 1

Note: This is an exemplary formulation; actual compositions can vary significantly based on the intended application and performance requirements.

Table 2: J-STD-004B Flux Classification for a Hypothetical Flux Containing this compound

Flux CompositionFlux/Flux Residue Activity LevelHalide ContentJ-STD-004B Classification
Rosin (RO)Medium (M)Contains Halides (>0.5% by weight)ROM1
Organic (OR)High (H)Contains Halides (>2.0% by weight)ORH1

This classification is illustrative. The actual classification would depend on the results of the qualification tests outlined in J-STD-004B.[3]

Table 3: Representative Performance Data for a Halide-Activated Flux (ROM1 Type)

TestParameterTypical Value/ResultStandard
Solderability Wetting Time (s)< 1.0J-STD-002
Wetting Force (mN)> 2.5J-STD-002
Corrosion Copper MirrorPartial to complete removal of copper filmIPC-TM-650, Method 2.3.32
Copper Coupon CorrosionEvidence of discoloration and/or etchingIPC-TM-650, Method 2.6.15C
Reliability Surface Insulation Resistance (SIR) (Ω)> 1.0 x 10⁸J-STD-004B

These values are representative and can vary based on the complete flux formulation and testing conditions.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of soldering fluxes containing this compound are provided below, based on industry standards.

Protocol 1: Solderability Testing (Wetting Balance Method)

Objective: To quantitatively measure the solderability of a component lead or surface finish using a flux containing this compound.

Standard: Based on J-STD-002 and IPC-TM-650, Method 2.4.14.2.[4]

Materials and Equipment:

  • Wetting balance system

  • Solder pot with temperature control (e.g., containing SAC305 lead-free solder)

  • Test coupons (e.g., copper)

  • Flux containing this compound

  • Cleaning solvents (e.g., isopropanol)

Procedure:

  • Sample Preparation: Clean the test coupon with isopropanol (B130326) to remove any contaminants.

  • Flux Application: Apply a uniform coating of the flux to the test coupon by dipping or brushing.

  • Drying: Allow the solvent to evaporate from the flux, leaving the solid constituents on the coupon.

  • Wetting Balance Measurement: a. Mount the coupon in the wetting balance apparatus. b. Set the solder pot temperature (e.g., 245 ± 5 °C for SnPb, 255-260 °C for SAC alloys). c. Initiate the test sequence, which immerses the coupon into the molten solder at a controlled speed and depth. d. Record the wetting force as a function of time.

  • Data Analysis: Determine the wetting time (time to cross the zero-force axis) and the maximum wetting force from the generated wetting curve.[4]

Protocol 2: Copper Mirror Test

Objective: To assess the corrosive potential of the unheated flux.

Standard: IPC-TM-650, Method 2.3.32.[5]

Materials and Equipment:

  • Copper mirror (vacuum-deposited copper on a glass slide)

  • Flux containing this compound

  • Controlled environment chamber (23 ± 2 °C, 50 ± 5% RH)

  • Isopropanol

Procedure:

  • Place a small amount of the flux onto the copper mirror.

  • Place the mirror in the controlled environment chamber for 24 hours.

  • After 24 hours, remove the flux residue by rinsing with isopropanol.

  • Visually inspect the copper mirror for any removal of the copper film.

Interpretation:

  • No removal: Low activity (L)

  • Partial removal: Medium activity (M)

  • Complete removal: High activity (H)

Protocol 3: Corrosion Test

Objective: To determine the corrosive properties of the flux residue after soldering.

Standard: IPC-TM-650, Method 2.6.15C.[6]

Materials and Equipment:

  • Copper coupons

  • Solder pellets

  • Flux containing this compound

  • Solder pot or reflow oven

  • Humidity chamber (40 ± 2 °C, 93 ± 3% RH)

  • Microscope (20x magnification)

Procedure:

  • Place a solder pellet and the flux on a clean copper coupon.

  • Heat the coupon to melt the solder and activate the flux, simulating the soldering process.

  • Allow the coupon to cool to room temperature.

  • Place the coupon in the humidity chamber for a specified duration (e.g., 240 hours).

  • Remove the coupon and visually inspect the area around the solder joint for signs of corrosion (e.g., discoloration, pitting) under magnification.

Protocol 4: Surface Insulation Resistance (SIR) Test

Objective: To evaluate the long-term electrical reliability of the flux residue under humid conditions.

Standard: J-STD-004B.[3]

Materials and Equipment:

  • IPC-B-24 test boards (or other standard SIR test patterns)

  • Flux containing this compound

  • Reflow oven or wave soldering machine

  • Environmental chamber (e.g., 40 °C, 90% RH)

  • SIR measurement system with a DC voltage source (e.g., 50V)

Procedure:

  • Apply the flux to the SIR test boards.

  • Process the boards through a soldering profile (reflow or wave).

  • Place the boards in the environmental chamber.

  • Apply a DC bias across the comb patterns of the test board.

  • Measure the insulation resistance at specified intervals (e.g., 24, 96, and 168 hours).

Interpretation: The flux passes if the SIR values remain above a specified minimum (e.g., 1.0 x 10⁸ Ω) and there is no evidence of electrochemical migration (dendritic growth).[7]

Visualizations

G cluster_prep Sample Preparation cluster_test Wetting Balance Test cluster_analysis Data Analysis Clean_Coupon Clean Test Coupon Apply_Flux Apply Cyclohexylamine Hydrobromide Flux Clean_Coupon->Apply_Flux Dry_Flux Dry Flux (Solvent Evaporation) Apply_Flux->Dry_Flux Mount_Sample Mount Coupon in Wetting Balance Dry_Flux->Mount_Sample Immerse_Solder Immerse in Molten Solder Mount_Sample->Immerse_Solder Record_Data Record Wetting Force vs. Time Immerse_Solder->Record_Data Analyze_Curve Analyze Wetting Curve Record_Data->Analyze_Curve Determine_Parameters Determine Wetting Time and Max. Wetting Force Analyze_Curve->Determine_Parameters

Caption: Experimental workflow for solderability testing using the wetting balance method.

G Metal_Oxide Metal Oxide Layer (e.g., CuO, SnO₂) HBr Hydrobromic Acid (HBr) (Released Activator) Metal_Oxide->HBr Reaction Metal_Bromide Soluble Metal Bromide (e.g., CuBr₂, SnBr₄) Metal_Oxide->Metal_Bromide CHA_HBr This compound (C₆H₁₁NH₂·HBr) Heat Heat (Soldering Temperature) CHA_HBr->Heat Activation Heat->HBr Release HBr->Metal_Bromide Clean_Surface Clean Metal Surface Metal_Bromide->Clean_Surface Displacement Molten_Solder Molten Solder Clean_Surface->Molten_Solder Wetting Solder_Joint Solder Joint Formation Molten_Solder->Solder_Joint

References

Application Notes and Protocols: Cyclohexylamine Hydrobromide in Functional Group Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788) hydrobromide (C₆H₁₃N·HBr), the hydrobromide salt of cyclohexylamine, is a versatile yet often overlooked reagent in organic synthesis. While its primary amine counterpart, cyclohexylamine, is widely used as a building block, the hydrobromide salt offers unique catalytic properties for specific functional group transformations. Its acidic nature, coupled with the presence of the cyclohexyl moiety, allows it to act as an efficient catalyst in reactions requiring proton transfer, particularly in the formation of carbon-nitrogen double bonds. This document provides detailed application notes and protocols for the use of cyclohexylamine hydrobromide in the synthesis of imines (Schiff bases), a critical functional group in many pharmaceutical intermediates and biologically active molecules.

Application: Catalysis of Imine Formation (Schiff Base Synthesis)

This compound has been demonstrated to be an effective catalyst for the condensation reaction between ketones and primary amines to form imines, also known as Schiff bases. This transformation is a fundamental step in the synthesis of various nitrogen-containing heterocyclic compounds and is crucial in the preparation of intermediates for drug discovery and development.

The catalytic role of this compound is particularly valuable in cases where the direct condensation of a ketone and an amine is sluggish or results in low yields. The hydrobromide salt acts as a proton source, activating the carbonyl group of the ketone and facilitating the nucleophilic attack by the primary amine. It also assists in the dehydration step, driving the equilibrium towards the formation of the imine.

A notable example of this application is the synthesis of l-cyclohexylimino-3-phenylindan from 3-phenylindanone-1 and cyclohexylamine. In the absence of a catalyst, this reaction shows minimal conversion, with the starting material being largely recovered. However, the addition of a catalytic amount of this compound significantly promotes the reaction, leading to a high yield of the desired imine. This highlights the essential role of this compound in facilitating this specific functional group transformation.

Reaction Data
Reactant 1Reactant 2CatalystProductYield (%)Reference
3-Phenylindanone-1CyclohexylamineThis compoundl-Cyclohexylimino-3-phenylindan71[1][2]
3-Phenylindanone-1CyclohexylamineNoneNo significant reaction<10 (90% starting material recovered)[1][2]

Experimental Protocol: Catalytic Synthesis of l-Cyclohexylimino-3-phenylindan

This protocol details the procedure for the synthesis of l-cyclohexylimino-3-phenylindan from 3-phenylindanone-1 and cyclohexylamine, using this compound as a catalyst.

Materials:

  • 3-Phenylindanone-1

  • Cyclohexylamine

  • This compound (Catalyst)

  • Anhydrous Benzene (Solvent)

  • Anhydrous Ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-phenylindanone-1 (1.0 equivalent) in anhydrous benzene.

  • Addition of Reagents: To the stirred solution, add cyclohexylamine (1.2 equivalents) followed by a catalytic amount of this compound (0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the this compound salt by the addition of anhydrous ether.

  • Isolation of Product: Remove the precipitated salt by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude l-cyclohexylimino-3-phenylindan by recrystallization or column chromatography to yield the final product. The reported yield for this reaction is 71%.[1][2]

Visualizations

Logical Workflow for Catalytic Imine Formation

G Workflow for Catalytic Imine Formation cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification ketone Ketone (e.g., 3-Phenylindanone-1) dissolve Dissolve Ketone in Solvent ketone->dissolve amine Primary Amine (e.g., Cyclohexylamine) add_reagents Add Amine and Catalyst amine->add_reagents catalyst Cyclohexylamine Hydrobromide catalyst->add_reagents dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Catalyst with Ether cool->precipitate filter Filter precipitate->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify product Imine (Schiff Base) (e.g., l-Cyclohexylimino-3-phenylindan) purify->product

Caption: Workflow for the synthesis of imines catalyzed by this compound.

Signaling Pathway: Catalytic Role of this compound

G Catalytic Cycle of Imine Formation ketone Ketone (R2C=O) protonated_ketone Protonated Ketone (R2C=O+H) amine Primary Amine (R'NH2) carbinolamine Carbinolamine Intermediate (R2C(OH)NHR') catalyst Cyclohexylamine Hydrobromide (C6H11NH3+Br-) catalyst->ketone Protonation protonated_ketone->carbinolamine Nucleophilic Attack by Amine protonated_carbinolamine Protonated Carbinolamine (R2C(O+H2)NHR') carbinolamine->protonated_carbinolamine Protonation iminium_ion Iminium Ion (R2C=N+HR') protonated_carbinolamine->iminium_ion Dehydration water Water (H2O) protonated_carbinolamine->water imine Imine (R2C=NR') iminium_ion->imine Deprotonation regenerated_catalyst Regenerated Catalyst (C6H11NH3+Br-) regenerated_catalyst->catalyst Catalytic Cycle

Caption: Proposed catalytic cycle for imine formation mediated by this compound.

References

Application Notes and Protocols for Reactions Involving Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving cyclohexylamine (B46788) derivatives, with a focus on the synthesis of the mucolytic agent Bromhexine (B1221334). Detailed protocols, quantitative data, and visualizations of the relevant biological pathways are presented to support research and development in pharmaceuticals.

Introduction

Cyclohexylamine and its derivatives are versatile chemical intermediates widely employed in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] One notable application is in the production of Bromhexine, a mucolytic drug used to treat respiratory disorders characterized by excessive or viscous mucus.[2] Bromhexine is a synthetic derivative of the alkaloid vasicine (B45323) from the Adhatoda vasica plant.[3] This document outlines the synthetic pathway to a key precursor of Bromhexine and details the pharmacological context of its mechanism of action.

Data Presentation

Table 1: Synthesis of N-methylcyclohexylamine¹
StepReactantsReagents/CatalystsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
1Cyclohexanone, MonomethylaminePalladium on Carbon (Pd/C)-5-6 hours100-140>98>99

¹Data extrapolated from a patented industrial production method.[4]

Table 2: Synthesis of Bromhexine Hydrochloride from 2-amino-3,5-dibromobenzaldehyde (B195418) and N-methylcyclohexylamine²
StepReactantsReagents/CatalystsSolventReaction TimeTemperature (°C)Yield (%)Purity (HPLC)
12-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamineAnhydrous formic acid, Palladium on Carbon (Pd/C)Butyl acetate5 hours100-11091.399.1
2Bromhexine (free base)30% Hydrogen chloride ethanol (B145695) solutionEthanol2-3 hours30-35--

²Data from a patented synthesis method.[2]

Experimental Protocols

Protocol 1: Synthesis of N-methylcyclohexylamine[4]

This protocol describes the industrial-scale synthesis of N-methylcyclohexylamine, a key intermediate for Bromhexine.

Materials:

  • Cyclohexanone

  • Monomethylamine

  • Palladium on Carbon (Pd/C) catalyst

  • Solid caustic soda

  • High-pressure autoclave

  • Distillation apparatus

Procedure:

  • Charge the autoclave with cyclohexanone, monomethylamine, and the palladium on carbon catalyst.

  • Pressurize the autoclave with hydrogen gas to 1-5 mPa.

  • Heat the reaction mixture to 100-140 °C and maintain for 5-6 hours with stirring.

  • After the reaction is complete, cool the mixture and vent the excess hydrogen.

  • Transfer the crude product, a mixture of N-methylcyclohexylamine and water, to a still.

  • Add solid caustic soda to absorb the water.

  • Heat the crude N-methylcyclohexylamine to 100 °C to evaporate any residual water.

  • Increase the temperature to 149 °C to distill the N-methylcyclohexylamine.

  • Collect the purified N-methylcyclohexylamine (content >99%).

Protocol 2: Synthesis of Bromhexine Hydrochloride[2]

This protocol outlines the synthesis of Bromhexine hydrochloride from 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine.

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • N-methylcyclohexylamine

  • 5% Palladium on Carbon (Pd/C)

  • Anhydrous formic acid

  • Butyl acetate

  • 30% Hydrogen chloride ethanol solution

  • Methanol (B129727)

  • Acetone (B3395972)

  • Reaction flask with heating and stirring capabilities

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • In a 500 mL reaction flask, add 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% palladium on carbon, and 55 g of butyl acetate.

  • Heat the mixture to 100 °C.

  • Dropwise, add 9.2 g of anhydrous formic acid over 1.5 hours.

  • Maintain the reaction temperature at 100-110 °C for 5 hours.

  • Cool the reaction mixture to 30-35 °C and filter.

  • Concentrate the filtrate under reduced pressure until no more solvent evaporates.

  • Cool the residue to 25-30 °C and add 25 g of 30% hydrogen chloride ethanol solution.

  • Stir the mixture at 30-35 °C for 2-3 hours.

  • Collect the precipitate by suction filtration.

  • Recrystallize the filter cake from a 5:1 mixture of methanol and acetone to obtain 37.6 g of Bromhexine hydrochloride (yield 91.3%, HPLC purity 99.1%).

Mandatory Visualization

Signaling Pathways in Mucin Regulation

The mucolytic effects of Bromhexine are primarily mediated by its active metabolite, Ambroxol. Ambroxol is believed to influence the signaling pathways that regulate mucin gene expression, such as the NF-κB and ERK1/2 pathways.[5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NF_kB_dimer NF-κB (p65/p50) IkB->NF_kB_dimer releases NF_kB_translocation NF-κB NF_kB_dimer->NF_kB_translocation translocates Ambroxol Ambroxol (Active Metabolite of Bromhexine) Ambroxol->IKK inhibits Mucin_Gene Mucin Gene (e.g., MUC5AC) NF_kB_translocation->Mucin_Gene activates transcription Mucin_Protein Mucin Protein Mucin_Gene->Mucin_Protein translates to G Start Start: Cyclohexylamine Derivative (N-methylcyclohexylamine) Reaction Condensation Reaction Start->Reaction Reactant_2 2-amino-3,5- dibromobenzaldehyde Reactant_2->Reaction Intermediate Bromhexine (free base) Reaction->Intermediate Salification Salt Formation with HCl Intermediate->Salification Final_Product Bromhexine Hydrochloride Salification->Final_Product

References

Application Notes and Protocols: Cyclohexylamine Hydrobromide as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788) and its hydrobromide salt are versatile chemical intermediates pivotal in the synthesis of a variety of active pharmaceutical ingredients (APIs). Their utility stems from the reactive amine group on the cyclohexane (B81311) ring, which serves as a key building block in constructing more complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of two prominent mucolytic agents, Bromhexine (B1221334) and its active metabolite Ambroxol (B1667023), both of which utilize a cyclohexylamine derivative in their synthesis. These compounds are widely used in the treatment of respiratory disorders associated with excessive or viscous mucus.[1]

Featured Active Pharmaceutical Ingredients

Bromhexine Hydrochloride

Bromhexine is a synthetic derivative of the alkaloid vasicine.[1] It is a mucolytic agent that works by increasing the production of serous mucus in the respiratory tract, thereby making phlegm thinner and less viscous.[2][3][4] It also enhances the transport of mucus by the cilia.[2]

Ambroxol Hydrochloride

Ambroxol is the primary active metabolite of bromhexine and is also used as a mucolytic agent.[1] Its mechanism of action is multifaceted, including the stimulation of surfactant production by type II pneumocytes, which reduces the adhesion of mucus to the bronchial walls.[5][6] Ambroxol also exhibits anti-inflammatory and antioxidant properties.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic protocols for Bromhexine and Ambroxol hydrochloride.

Table 1: Synthesis of Bromhexine Hydrochloride

ParameterValueReference
Starting Materials2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine[3]
SolventN,N-dimethylformamide[3]
Catalyst5% Palladium on Carbon[3]
Reaction Temperature100-110 °C[3]
Reaction Time5 hours[3]
Yield 92.3% [3]
Purity (HPLC) 99.3% [3]

Table 2: Synthesis of Ambroxol Hydrochloride

ParameterValueReference
Starting Materials2-amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol[5]
Solvent1,2-dichloroethane (B1671644)[5]
Reducing AgentSodium tris(acetoxy)borohydride[5]
Reaction TemperatureRoom Temperature[5]
Reaction Time1.5 hours[5]
Yield 96.26% [5]
Purity 99.76% [5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Bromhexine Hydrochloride

This protocol describes a one-pot reductive amination process for the synthesis of Bromhexine hydrochloride.

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • N-methylcyclohexylamine

  • 5% Palladium on Carbon (Pd/C)

  • N,N-dimethylformamide (DMF)

  • Anhydrous formic acid

  • 30% Hydrogen chloride in ethanol

  • Methanol (B129727)

  • Acetone (B3395972)

Procedure:

  • In a 100L reaction flask, combine 27.9 kg of 2-amino-3,5-dibromobenzaldehyde, 12.5 kg of N-methylcyclohexylamine, 840 g of 5% palladium on carbon, and 55 kg of N,N-dimethylformamide.[3]

  • Heat the mixture to 100°C.[3]

  • Slowly add 9.2 kg of anhydrous formic acid dropwise over 1.5 hours, maintaining the temperature between 100-110°C.[3]

  • Continue the reaction for 5 hours at 100-110°C.[3]

  • Cool the reaction mixture to 30-35°C and filter to remove the palladium catalyst.[3]

  • Concentrate the filtrate under reduced pressure until no more solvent evaporates.[3]

  • Cool the residue to 25-30°C and add 25 kg of a 30% hydrogen chloride solution in ethanol.[3]

  • Stir the mixture at 30-35°C for 2-3 hours to facilitate salt formation.[3]

  • Filter the resulting precipitate.

  • Recrystallize the filter cake from a 5:1 mixture of methanol and acetone to yield pure Bromhexine hydrochloride.[3]

Protocol 2: Synthesis of Ambroxol Hydrochloride via Reductive Amination

This protocol details the synthesis of Ambroxol hydrochloride using a reductive amination reaction.

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • trans-4-aminocyclohexanol

  • Sodium tris(acetoxy)borohydride (NaBH(OAc)₃)

  • Lithium perchlorate (B79767) (LiClO₄)

  • 1,2-dichloroethane

  • Dichloromethane (B109758)

  • Acetone

  • Concentrated Hydrochloric Acid

  • Ice water

  • Activated carbon

Procedure:

  • To a reaction flask, add 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, 0.8 mmol of LiClO₄, and 22 mmol of NaBH(OAc)₃.[7]

  • Add 100 mL of 1,2-dichloroethane to the flask.[7]

  • Stir the mixture at room temperature for 1.5 hours.[7]

  • After the reaction is complete, pour the solution into 100 mL of ice water.[7]

  • Extract the aqueous layer with 100 mL of dichloromethane to obtain the organic phase.[7]

  • Remove the solvent from the organic phase by rotary evaporation under reduced pressure to yield a yellow liquid (crude Ambroxol base).[7]

  • Dissolve the resulting liquid in 100 mL of acetone.[7]

  • While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise. A light yellow precipitate will form.[7]

  • Continue stirring for 1 hour at room temperature.[5]

  • Filter the precipitate and wash with acetone to obtain the crude product.[5]

  • Recrystallize the crude product from water with decolorization using activated carbon to obtain pure, white Ambroxol hydrochloride.[5]

Visualizations

Experimental Workflow Diagrams

G Experimental Workflow for Bromhexine Hydrochloride Synthesis A 1. Mix Reactants (2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine, Pd/C, DMF) B 2. Heat to 100°C A->B C 3. Add Formic Acid (100-110°C, 1.5h) B->C D 4. Reaction (5h at 100-110°C) C->D E 5. Cool and Filter D->E F 6. Concentrate Filtrate E->F G 7. Salification (Add HCl in Ethanol) F->G H 8. Stir (2-3h) G->H I 9. Filter Precipitate H->I J 10. Recrystallize (Methanol/Acetone) I->J K Pure Bromhexine HCl J->K

Caption: One-pot synthesis of Bromhexine HCl.

G Experimental Workflow for Ambroxol Hydrochloride Synthesis A 1. Mix Reactants (2-amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol, NaBH(OAc)3, LiClO4) B 2. Add Solvent (1,2-dichloroethane) A->B C 3. Stir at RT (1.5h) B->C D 4. Quench with Ice Water C->D E 5. Extract with Dichloromethane D->E F 6. Evaporate Solvent (Crude Ambroxol Base) E->F G 7. Dissolve in Acetone F->G H 8. Add Conc. HCl G->H I 9. Stir (1h) H->I J 10. Filter and Wash I->J K 11. Recrystallize (Water/Activated Carbon) J->K L Pure Ambroxol HCl K->L

Caption: Reductive amination synthesis of Ambroxol HCl.

Signaling Pathway and Mechanism of Action

G Mechanism of Action of Bromhexine and Ambroxol cluster_0 Bromhexine cluster_1 Ambroxol A Increases Serous Mucus Production G Reduced Mucus Viscosity A->G B Breaks Down Mucopolysaccharide Fibers B->G C Inhibits TMPRSS2 J Reduced Airway Inflammation C->J Antiviral Potential D Stimulates Surfactant Production (SP-B, SP-C) I Reduced Mucus Adhesion D->I E Anti-inflammatory & Antioxidant Effects E->J F Inhibits Erk 1/2 Pathway F->J H Enhanced Mucociliary Clearance G->H I->H

Caption: Mucolytic and anti-inflammatory actions.

References

Application Notes: Cyclohexylamine Derivatives in the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclohexylamine (B46788) moiety is a key structural feature in a variety of centrally acting analgesic compounds. Its conformational flexibility and lipophilic nature allow for effective interaction with various biological targets involved in pain modulation. While direct synthetic routes employing cyclohexylamine hydrobromide for the creation of well-known analgesics like tramadol (B15222) or ketamine are not prominently described in publicly available literature, the broader cyclohexylamine scaffold is fundamental to the synthesis of novel analgesic candidates, particularly within the class of N-substituted benzamides which have demonstrated significant anti-inflammatory and analgesic properties.

These application notes provide an overview of the synthesis and potential applications of N-cyclohexylbenzamide derivatives as analgesics, based on established chemical principles.

Synthesis of N-[4-(tert-butyl)cyclohexyl]-Substituted Benzamides

A notable application of cyclohexylamine derivatives in analgesic research is the synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides. These compounds have been investigated for their anti-inflammatory and analgesic activities. The following protocol outlines a representative synthesis of this class of compounds.

Experimental Protocol

Objective: To synthesize N-[4-(tert-butyl)cyclohexyl]-4-nitrobenzamide, a precursor for a series of potential analgesic compounds.

Materials:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(tert-butyl)cyclohexylamine (1.55 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 50 mL of dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 20 mL of dichloromethane dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up:

    • Wash the reaction mixture with 50 mL of 5% sodium bicarbonate solution.

    • Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 9:1 to 7:3) to yield the pure N-[4-(tert-butyl)cyclohexyl]-4-nitrobenzamide.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-[4-(tert-butyl)cyclohexyl]-4-nitrobenzamideC17H24N2O3316.3985-95185-188
N-[4-(tert-butyl)cyclohexyl]-4-aminobenzamideC17H26N2O274.4180-90162-165
N-[4-(tert-butyl)cyclohexyl]-4-chlorobenzamideC17H24ClNO293.8388-96170-173

Note: The synthesis of the amino and chloro derivatives would follow a similar acylation protocol with the corresponding benzoyl chloride, or in the case of the amino derivative, subsequent reduction of the nitro group.

Visualization of the Synthetic Pathway

synthetic_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclohexylamine_Derivative 4-(tert-butyl)cyclohexylamine Reaction_Step Acylation Cyclohexylamine_Derivative->Reaction_Step Benzoyl_Chloride 4-Nitrobenzoyl Chloride Benzoyl_Chloride->Reaction_Step Product_Compound N-[4-(tert-butyl)cyclohexyl]- 4-nitrobenzamide Reaction_Step->Product_Compound Et3N, CH2Cl2

Caption: Synthetic route for N-[4-(tert-butyl)cyclohexyl]-4-nitrobenzamide.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for novel N-cyclohexylbenzamide analgesics requires extensive pharmacological investigation, it is hypothesized that they may interact with targets involved in the inflammatory cascade and pain signaling. A potential mechanism could involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.

Visualization of a Hypothesized Signaling Pathway

signaling_pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain and Inflammation Prostaglandins->Pain_Inflammation Analgesic_Compound N-Cyclohexylbenzamide Derivative Analgesic_Compound->COX_Enzymes Inhibition

Caption: Hypothesized mechanism of action via COX enzyme inhibition.

Experimental Workflow for Analgesic Activity Screening

The evaluation of newly synthesized compounds for analgesic activity typically involves a series of in vivo assays in animal models. A standard workflow ensures systematic and reproducible assessment of potential therapeutic effects.

Visualization of the Experimental Workflow

workflow Synthesis Compound Synthesis and Purification Animal_Acclimatization Animal Acclimatization Synthesis->Animal_Acclimatization Compound_Administration Compound Administration (e.g., oral, i.p.) Animal_Acclimatization->Compound_Administration Analgesic_Assay Analgesic Assay (e.g., Writhing Test, Hot Plate Test) Compound_Administration->Analgesic_Assay Toxicity_Assessment Acute Toxicity Assessment Compound_Administration->Toxicity_Assessment Data_Collection Data Collection and Analysis Analgesic_Assay->Data_Collection Results Evaluation of Analgesic and Toxic Effects Data_Collection->Results Toxicity_Assessment->Results

Troubleshooting & Optimization

Common side reactions and byproducts with Cyclohexylamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclohexylamine (B46788) Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and questions that arise during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Cyclohexylamine Hydrobromide and what are its primary applications?

This compound is the hydrobromide salt of the primary aliphatic amine, cyclohexylamine. It is a white to off-white crystalline solid that is soluble in polar solvents like water and ethanol.[1] Its primary use is as a reagent or intermediate in organic synthesis. In the pharmaceutical industry, it serves as a building block for various active pharmaceutical ingredients (APIs).[1]

Q2: Why is a base required when using this compound as a nucleophile?

This compound is an ammonium (B1175870) salt. The nitrogen atom's lone pair is protonated, making it non-nucleophilic. A base is required to deprotonate the cyclohexylammonium ion, liberating the free, nucleophilic cyclohexylamine that can then participate in the desired reaction.

G cluster_0 Reaction Initiation CHA_HBr Cyclohexylamine Hydrobromide (Non-nucleophilic) CHA_Free Cyclohexylamine (Nucleophilic) CHA_HBr->CHA_Free Deprotonation Salt_Byproduct Protonated Base + Bromide Ion CHA_HBr->Salt_Byproduct Base Base (e.g., Et3N, K2CO3) Base->CHA_Free Base->Salt_Byproduct

Caption: Deprotonation of this compound to the active nucleophile.

Q3: My this compound has clumped together. Can I still use it?

Yes, but with caution. This compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] This can cause the solid to clump. The absorbed water can interfere with moisture-sensitive reactions. It is recommended to dry the clumped solid under high vacuum before use to remove absorbed water.[2] For best results, store the reagent in a desiccator and handle it quickly in a dry, inert atmosphere.

Q4: What are the main impurities I should be aware of in the starting material?

The most common impurity originating from the synthesis of cyclohexylamine itself is dicyclohexylamine (B1670486) .[3] This secondary amine can compete in reactions, leading to undesired byproducts. Depending on the synthetic route to cyclohexylamine, other impurities like aniline (B41778) or cyclohexanol (B46403) may be present in trace amounts.[2][4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

You've run your reaction using this compound but observe a low yield of your desired product or no reaction at all.

Troubleshooting Workflow:

G start Low / No Yield q1 Did you add a base? start->q1 a1_no No: Amine is protonated and non-nucleophilic. Add at least 1 equivalent of a suitable base. q1->a1_no No q2 Is the amount of base sufficient? q1->q2 Yes end Re-run experiment a1_no->end a2_no No: Incomplete deprotonation. Use at least 1 equivalent of base relative to the amine salt. q2->a2_no No q3 Is your reaction moisture-sensitive? q2->q3 Yes a2_no->end a3_yes Yes: The hygroscopic amine salt may have introduced water. Dry the reagent and solvents before use. q3->a3_yes Yes q3->end No a3_yes->end G CHA Cyclohexylamine (Primary Amine) Product_2 N-Alkylcyclohexylamine (Secondary Amine - Desired) CHA->Product_2 + R-X RX Alkylating Agent (R-X) Byproduct_3 N,N-Dialkylcyclohexylamine (Tertiary Amine - Byproduct) Product_2->Byproduct_3 + R-X (Often faster) Byproduct_4 Quaternary Ammonium Salt (Byproduct) Byproduct_3->Byproduct_4 + R-X

References

Technical Support Center: Purification of Products Synthesized with Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using cyclohexylamine (B46788) hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using cyclohexylamine hydrobromide in a synthesis?

A1: The most common impurities include:

  • Unreacted Cyclohexylamine: Excess starting material that was not fully consumed in the reaction.

  • Dicyclohexylamine: A common byproduct formed from the reaction of cyclohexylamine with itself or with reaction intermediates.[1]

  • Other Side-Products: Depending on the specific reaction, various side-products may form. For instance, in the synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide, disulfonated amine can be a byproduct.

  • Inorganic Salts: Salts, such as sodium carbonate or sodium chloride, used during the reaction or work-up.

Q2: How can I effectively remove unreacted cyclohexylamine from my reaction mixture?

A2: An acidic wash is a standard and effective method. Dissolve your crude product in an organic solvent (e.g., dichloromethane (B109758), ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic cyclohexylamine will be protonated to form a water-soluble salt (cyclohexylammonium chloride), which will partition into the aqueous layer. Your desired product, if it is not basic, will remain in the organic layer.

Q3: My desired product is also a basic amine. How can I separate it from cyclohexylamine and dicyclohexylamine?

A3: In this scenario, a multi-step approach is often necessary:

  • Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) can effectively separate your product from both cyclohexylamine and the less polar dicyclohexylamine.

  • Recrystallization: If your product is a solid, recrystallization from a carefully chosen solvent system can be highly effective. The choice of solvent is critical and may require some experimentation.

Q4: What is "oiling out" during recrystallization, and how can I prevent it?

A4: "Oiling out" occurs when a compound separates from the recrystallization solvent as a liquid rather than a solid. This can happen if the compound's melting point is lower than the solvent's boiling point or if there are significant impurities. To troubleshoot this:

  • Add more solvent: This will decrease the saturation of the solution.

  • Cool the solution slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Rapid cooling can promote oiling.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Use a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product lost during acidic wash If your product has some basicity, it may have partially partitioned into the aqueous layer. Neutralize the acidic aqueous layer with a base (e.g., NaOH) and extract with an organic solvent to recover any lost product.
Incomplete precipitation/crystallization Ensure the solution is sufficiently concentrated and cooled. Try adding an anti-solvent (a solvent in which your product is insoluble) dropwise to the solution to induce precipitation.
Product co-eluted with impurities during chromatography Optimize your chromatography conditions. Try a different solvent system or a different stationary phase (e.g., alumina (B75360) instead of silica gel).
Product is too soluble in the recrystallization solvent Choose a different solvent or a solvent mixture. A good recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures.
Problem 2: Persistent Impurities in the Final Product
Impurity Identification Troubleshooting Steps
Cyclohexylamine Characteristic fishy, amine odor. Can be detected by TLC, GC-MS, or NMR.Perform an acidic wash as described in the FAQs. For stubborn cases, multiple washes may be necessary.
Dicyclohexylamine Less polar than cyclohexylamine. Can be identified by GC-MS or NMR.Column chromatography is the most effective method for removal. Dicyclohexylamine is soluble in many organic solvents but sparingly soluble in water.[1]
Solvent Residues Can be identified by NMR or GC-MS.Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, consider lyophilization or precipitation from a different solvent.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
CyclohexylamineC₆H₁₃N99.17134.5-17.7Miscible with water and common organic solvents.[2]
This compoundC₆H₁₄BrN180.09N/A196-199Soluble in water and ethanol.[3][4]
DicyclohexylamineC₁₂H₂₃N181.32256-0.1Sparingly soluble in water; soluble in common organic solvents.[1][5]

Table 2: Suggested Recrystallization Solvents for N-Cyclohexyl Derivatives

Product TypeSuggested Solvent Systems
N-CyclohexylamidesEthanol/water, Isopropanol
N-CyclohexylsulfonamidesMethanol, Ethanol
N-Aryl-cyclohexylaminesDichloromethane/Hexane, Ethanol

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Removal of Cyclohexylamine
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one to two more times to ensure complete removal of the amine impurities.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of a Solid N-Cyclohexyl Derivative
  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Mandatory Visualization

Signaling Pathway

Many drugs derived from cyclohexylamine, particularly arylcyclohexylamines, function as N-methyl-D-aspartate (NMDA) receptor antagonists.[6] These compounds block the ion channel of the NMDA receptor, preventing the influx of calcium ions (Ca²⁺) and subsequent downstream signaling. This mechanism is crucial for their anesthetic and dissociative effects.

NMDA_Antagonist_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_receptor NMDA Receptor Glutamate Glutamate Glutamate_Site Glutamate Site Glutamate->Glutamate_Site Binds NMDAR Ion Channel Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Allows Glycine_Site Glycine Site Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Downstream Activates Arylcyclohexylamine Arylcyclohexylamine (e.g., Ketamine) Arylcyclohexylamine->NMDAR Blocks Channel

Caption: NMDA receptor antagonism by arylcyclohexylamine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the purification of a product synthesized using this compound, involving an initial acid-base extraction followed by recrystallization.

Purification_Workflow Start Crude Reaction Mixture (Product, Cyclohexylamine, Dicyclohexylamine, Salts) Extraction Acid-Base Extraction (Organic Solvent + 1M HCl) Start->Extraction Separate Separate Layers Extraction->Separate Organic Organic Layer (Product + Dicyclohexylamine) Separate->Organic Contains Product Aqueous Aqueous Layer (Cyclohexylamine·HCl) Separate->Aqueous Contains Impurities Wash Wash & Dry Organic Layer Organic->Wash Discard Discard Aqueous->Discard Evaporate Evaporate Solvent Wash->Evaporate Crude_Solid Crude Solid Product Evaporate->Crude_Solid Recrystallize Recrystallization (e.g., from Ethanol/Water) Crude_Solid->Recrystallize Filter Filter and Dry Recrystallize->Filter Pure_Product Pure Crystalline Product Filter->Pure_Product

Caption: General purification workflow for products from cyclohexylamine reactions.

References

Optimizing temperature and pressure for Cyclohexylamine hydrobromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and pressure in Cyclohexylamine (B46788) hydrobromide synthesis.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of Cyclohexylamine and its subsequent conversion to Cyclohexylamine hydrobromide, with a focus on the impact of reaction temperature and pressure.

Issue 1: Low Yield of Cyclohexylamine

  • Question: My reaction is complete, but the final yield of Cyclohexylamine is significantly lower than expected. What are the potential causes related to temperature and pressure?

  • Answer: Low yield is a common issue that can often be traced back to suboptimal reaction conditions.

    • Incorrect Temperature: The reductive amination of cyclohexanone (B45756) is temperature-sensitive.

      • Too Low: Insufficient temperature can lead to a sluggish or incomplete reaction, leaving a significant amount of unreacted starting material.[1] A reaction that is too slow may not reach completion within the allotted time.

      • Too High: Excessive heat can promote side reactions, such as the formation of dicyclohexylamine (B1670486) or aniline, which reduces the selectivity for the desired primary amine.[2] For some catalyst systems, temperatures above 140-150°C have been shown to decrease the yield.[3]

    • Incorrect Pressure: In catalytic hydrogenation reactions, hydrogen pressure is a critical parameter.

      • Too Low: Insufficient hydrogen pressure can slow down the rate of the reduction step, leading to the accumulation of intermediates (like cyclohexylimine) or incomplete conversion.[4]

      • Too High: While often less detrimental than low pressure, excessively high pressure might favor over-reduction or other side reactions depending on the catalyst and temperature. It also presents safety and equipment challenges.

Issue 2: High Levels of Dicyclohexylamine Impurity

  • Question: My final product is contaminated with a significant amount of dicyclohexylamine. How can I minimize the formation of this byproduct?

  • Answer: The formation of the secondary amine, dicyclohexylamine, is a primary competing reaction. It occurs when the product, Cyclohexylamine, reacts with the cyclohexylimine intermediate.

    • Temperature Influence: Higher reaction temperatures can sometimes increase the rate of dicyclohexylamine formation. Optimizing the temperature to the lowest point where the primary reaction proceeds efficiently is key.

    • Molar Ratio and Ammonia (B1221849) Pressure: This side reaction is highly dependent on the concentration of ammonia. Increasing the partial pressure of ammonia can shift the equilibrium away from the formation of the secondary amine.[4][5] Using a significant excess of ammonia is a common strategy to improve selectivity for the primary amine.[4]

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: The reaction starts but then seems to stop before all the starting material is consumed. What could be the cause?

  • Answer: A stalled reaction can be due to several factors, often related to catalyst deactivation or insufficient reaction conditions.

    • Suboptimal Temperature: The reaction may have an activation energy that is not being met by the current temperature. A modest, controlled increase in temperature might be necessary to restart or accelerate the reaction.[1] For example, some reductive aminations are initiated at a lower temperature and then gently heated.[1]

    • Insufficient Hydrogen Pressure: In catalytic hydrogenations, if the hydrogen pressure drops and is not maintained, the reaction will cease. Ensure a constant and adequate supply of hydrogen at the target pressure.[6]

    • Catalyst Deactivation: Moisture or other impurities can poison the catalyst. While not directly a temperature or pressure issue, it's a critical factor. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere where applicable.

Issue 4: Poor Quality of this compound Salt

  • Question: After reacting my purified Cyclohexylamine with hydrobromic acid, the resulting salt is discolored or oily. Why is this happening?

  • Answer: The formation of this compound is a straightforward acid-base neutralization.[7] Issues at this stage usually point to impurities in the starting amine.

    • Impure Cyclohexylamine: If the initial amine synthesis produced byproducts (like dicyclohexylamine or unreacted cyclohexanone) and the purification was incomplete, these impurities will be carried over and can interfere with the crystallization of the hydrobromide salt, leading to an oily or impure solid.

    • Reaction Conditions: The salt formation is typically an exothermic reaction. It is best performed under controlled temperature conditions (e.g., in an ice bath) to ensure clean precipitation and prevent degradation. The reaction is usually carried out in an aqueous or alcoholic medium.[7]

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended temperature and pressure ranges for Cyclohexylamine synthesis?

A1: The optimal conditions are highly dependent on the specific synthetic route and catalyst used.

  • Reductive Amination of Cyclohexanone: Temperatures typically range from 100°C to 250°C.[2] For example, one process using a Ru-based catalyst found 120°C to be optimal.[8] Another study suggests an optimal temperature of 140°C for a different system. Hydrogen pressure for this route is often in the range of 1 to 5 MPa (approximately 10 to 50 atm).[6][8]

  • Hydrogenation of Cyclohexanone Oxime: A patented method specifies a temperature range of 20-150°C and a pressure of 1-5 MPa.[6]

  • Aminolysis of Cyclohexanol: This industrial process can operate at higher temperatures and pressures, for instance, 190°C at 0.8 MPa or up to 220°C at 20 MPa.[5]

Q2: How do I select the initial temperature and pressure for my experiment?

A2: Always start with conditions reported in the literature for a similar synthetic method. If you are developing a new process, begin with milder conditions (e.g., lower end of the temperature and pressure range) and incrementally increase them while monitoring the reaction progress and purity by techniques like TLC or GC. This systematic approach helps identify the optimal balance between reaction rate and selectivity.

Q3: Can pressure affect product selectivity in addition to reaction rate?

A3: Yes. In the reductive amination of cyclohexanone, the partial pressures of both hydrogen and ammonia are critical. Increasing the hydrogen pressure can accelerate the reduction of the imine intermediate to the desired amine, while increasing the ammonia pressure can suppress the formation of the dicyclohexylamine byproduct.[4]

Q4: What safety precautions should I take when working with elevated temperatures and pressures?

A4: Working with pressurized and heated systems requires strict adherence to safety protocols. Use a properly rated and maintained pressure vessel (autoclave). Ensure the vessel is equipped with a pressure relief valve and a reliable pressure gauge. Always conduct the reaction in a well-ventilated fume hood and behind a safety shield. Be aware of the flammability of hydrogen and organic solvents.

Data Presentation

Table 1: Effect of Temperature and Pressure on Cyclohexylamine Yield via Reductive Amination

Catalyst SystemTemperature (°C)Pressure (MPa)Yield (%)Notes
Not Specified[3]120Not Specified85Yield increases with temperature up to 140°C.
Not Specified[3]130Not Specified90-
Not Specified[3]140Not Specified95Optimal temperature for this system.
Not Specified[3]150Not Specified93Yield begins to decrease, likely due to side reactions.
2%Ru@TAPB-DBDH[8]1204>95Optimal temperature for this catalyst.
2%Ru@TAPB-DBDH[8]1202~85Yield is sensitive to hydrogen pressure.
2%Ru@TAPB-DBDH[8]1206~90Higher pressure does not significantly improve yield over 4 MPa.
CuO/NiO/γ-Al₂O₃1900.895From aminolysis of cyclohexanol.
Raney Nickel[6]20-1501-5>81From hydrogenation of cyclohexanone oxime.

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexanone using a Zn-Ni Couple [1]

This protocol is adapted from a procedure using a zinc-nickel couple and does not require high-pressure hydrogenation equipment.

  • Catalyst and Reagent Preparation: In a 500 mL round-bottom flask, dissolve 9g of NiCl₂·6H₂O in 160g of 20% aqueous ammonia.

  • Addition of Reactants: To the stirred solution, add 30g of cyclohexanone, followed by 50 mL of 95% ethanol (B145695) to aid dissolution.

  • Initiation of Reaction: Add 20g of zinc powder with vigorous stirring. The temperature will rise exothermically.

  • Temperature Control: Monitor the temperature closely. If it approaches 50°C, use a cool water bath to moderate the reaction. The target temperature range for the reaction to proceed is 30-40°C. Gentle heating may be required as the initial exotherm subsides.

  • Reaction Monitoring: Continue stirring for approximately 5.5 hours, or until hydrogen evolution has nearly ceased.

  • Workup and Purification:

    • Filter the reaction mixture and wash the solid residue with water.

    • Acidify the combined filtrate with HCl.

    • Basify with NaOH to salt out the amine.

    • Distill the crude amine. The fraction boiling at 133-137°C is collected as pure Cyclohexylamine.

  • Hydrobromide Salt Formation: Dissolve the purified Cyclohexylamine in a suitable solvent (e.g., ethanol or isopropanol) and cool in an ice bath. Add an equimolar amount of 48% hydrobromic acid dropwise with stirring. The this compound salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Catalytic Hydrogenation of Cyclohexanone Oxime [6]

This protocol requires a high-pressure reactor (autoclave).

  • Reactor Charging: To a high-pressure autoclave, add 113.2g of cyclohexanone oxime, a suitable solvent (e.g., 80 mL of cyclohexane), and Raney Nickel catalyst (0.3%-10% by weight of the oxime).

  • Ammonia Addition: Add 17g of ammonia to the autoclave.

  • Pressurization: Seal the autoclave, purge it with hydrogen gas three times, and then pressurize to the desired reaction pressure (e.g., 3.0 MPa).

  • Heating and Reaction: Heat the mixture to the target temperature (e.g., 100°C) with stirring. Maintain the hydrogen pressure throughout the reaction by adding more hydrogen as it is consumed.

  • Completion: The reaction is complete when hydrogen uptake ceases, and the pressure remains constant.

  • Workup and Salt Formation: After cooling and carefully venting the reactor, filter the catalyst. Purify the resulting Cyclohexylamine by distillation. Prepare the hydrobromide salt as described in Protocol 1.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_amine_synthesis Step 1: Cyclohexylamine Synthesis cluster_purification Step 2: Purification cluster_salt_formation Step 3: Salt Formation start Cyclohexanone + Ammonia + H₂ reactor High-Pressure Reactor start->reactor catalyst Catalyst (e.g., Ru, Ni, Cu) catalyst->reactor conditions Set Temperature & Pressure reactor->conditions reaction Reductive Amination conditions->reaction crude_amine Crude Cyclohexylamine reaction->crude_amine filtration Catalyst Filtration crude_amine->filtration distillation Distillation filtration->distillation pure_amine Pure Cyclohexylamine distillation->pure_amine salt_reaction Neutralization (Controlled Temp) pure_amine->salt_reaction hbr Hydrobromic Acid (HBr) hbr->salt_reaction product Cyclohexylamine Hydrobromide salt_reaction->product

Caption: Workflow for this compound Synthesis.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield start Low Product Yield check_conversion Check Conversion of Starting Material (GC/TLC) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv No complete_conv Complete Conversion (Low Isolated Yield) check_conversion->complete_conv Yes cause1 Reaction Too Slow? incomplete_conv->cause1 cause2 Side Reactions? complete_conv->cause2 Check Impurity Profile cause3 Product Loss During Workup? complete_conv->cause3 If Purity is Good cause1->cause2 No sol1a Increase Temperature Incrementally cause1->sol1a Yes sol2a Decrease Temperature cause2->sol2a Yes sol3 Review Purification & Extraction Steps cause3->sol3 Yes sol1b Increase H₂ Pressure sol1a->sol1b sol2b Increase Ammonia Concentration/Pressure sol2a->sol2b

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Handling Hygroscopic Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic Cyclohexylamine hydrobromide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A1: this compound (C₆H₁₄BrN) is the hydrobromide salt of cyclohexylamine.[1] It is a white to off-white crystalline solid.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2][3] This property can affect the compound's physical and chemical characteristics, making proper handling crucial for experimental accuracy.[4]

Q2: What are the potential consequences of improper handling of hygroscopic this compound?

A2: Improper handling can lead to several experimental issues:

  • Inaccurate Weighing: Absorption of water increases the measured weight, leading to lower-than-expected concentrations of the active compound in solutions.[4]

  • Physical Changes: The powder can clump, cake, or even deliquesce (dissolve in the absorbed moisture), making it difficult to handle and dispense accurately.[4]

  • Chemical Degradation: The presence of moisture can potentially lead to hydrolysis or other degradation pathways, affecting the purity and stability of the compound.[4]

  • Altered Reaction Kinetics: The presence of water can influence reaction rates and outcomes, especially in moisture-sensitive reactions.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][5][6][7] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) as it is air-sensitive.[2][5] A desiccator can provide an ideal storage environment to minimize moisture exposure.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty in accurately weighing the solid. The compound has absorbed atmospheric moisture, leading to clumping and inconsistent weight.Weigh the compound in a low-humidity environment, such as a glovebox or a room with a dehumidifier.[4] Work quickly to minimize exposure time.[4]
Inconsistent experimental results. The concentration of the prepared solution is inaccurate due to water absorption by the solid.If the compound shows signs of moisture absorption (clumping), consider preparing a stock solution and standardizing its concentration using an appropriate analytical method (e.g., titration) before use.[4]
The solid has turned into a viscous liquid. The compound has deliquesced by absorbing a significant amount of moisture.The compound is likely unusable for experiments requiring precise concentrations. It is recommended to use a fresh, unopened container of the reagent.
Reaction fails or yields are low in a moisture-sensitive experiment. The hygroscopic nature of the this compound introduced water into the reaction.Use anhydrous solvents and techniques for moisture-sensitive reactions. Handle and dispense the this compound in a glovebox under an inert atmosphere.[4]

Experimental Protocols

Protocol 1: Weighing and Dispensing Hygroscopic this compound

This protocol outlines the recommended procedure for accurately weighing hygroscopic this compound to minimize moisture absorption.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Glovebox or a low-humidity environment

Procedure:

  • Prepare all necessary materials and have them ready to minimize the time the primary container is open.

  • If available, perform the weighing procedure inside a glovebox with a dry, inert atmosphere.

  • If a glovebox is not available, work in a clean, dry area with low ambient humidity.

  • Tare the weighing paper or boat on the analytical balance.

  • Quickly open the container of this compound.

  • Using a clean, dry spatula, promptly transfer the desired amount of the solid to the tared weighing vessel.

  • Immediately and securely close the primary container of the this compound.

  • Record the weight and proceed with your experiment without delay.

Protocol 2: Preparation and Standardization of a Stock Solution

If the purity of the solid is a concern due to moisture absorption, preparing and standardizing a stock solution is recommended.

Materials:

  • This compound (potentially hygroscopic)

  • Appropriate anhydrous solvent (e.g., ethanol)

  • Volumetric flask

  • Analytical balance

  • Standardized titrant (e.g., standardized sodium hydroxide (B78521) solution)

  • Indicator solution (e.g., phenolphthalein)

  • Buret

Procedure:

  • Solution Preparation:

    • Weigh an approximate amount of this compound and record the exact weight.

    • Quantitatively transfer the solid to a volumetric flask of a known volume.

    • Dissolve the solid in a suitable anhydrous solvent and dilute to the mark. Mix thoroughly.

  • Standardization (Acid-Base Titration):

    • Pipette a known volume of the prepared this compound solution into an Erlenmeyer flask.

    • Add a few drops of a suitable indicator.

    • Titrate the solution with a standardized solution of a base (e.g., NaOH) until the endpoint is reached.

    • Record the volume of the titrant used.

    • Calculate the exact concentration of the this compound solution.

Visual Guides

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_preparation Solution Preparation cluster_verification Verification (Optional) storage Store in a cool, dry place in a tightly sealed container under inert atmosphere. weigh Weigh quickly in a low-humidity environment (e.g., glovebox). storage->weigh Minimize exposure dissolve Dissolve immediately in an appropriate solvent. weigh->dissolve Immediate use standardize Standardize solution concentration if moisture absorption is suspected. dissolve->standardize If needed

Caption: Recommended workflow for handling hygroscopic this compound.

troubleshooting_tree start Problem with Cyclohexylamine Hydrobromide Experiment q1 Is the solid clumped or wet? start->q1 a1_yes High moisture absorption. Prepare and standardize a stock solution. q1->a1_yes Yes a1_no Is the reaction moisture-sensitive? q1->a1_no No a2_yes Use anhydrous techniques. Handle in a glovebox. a1_no->a2_yes Yes a2_no Check other experimental parameters (e.g., reagents, temperature). a1_no->a2_no No

Caption: Troubleshooting decision tree for experiments with this compound.

References

Preventing the formation of impurities in Cyclohexylamine hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of impurities during the synthesis of cyclohexylamine (B46788) hydrobromide.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for cyclohexylamine, the precursor to cyclohexylamine hydrobromide?

A1: The two main industrial methods for synthesizing cyclohexylamine are the catalytic hydrogenation of aniline (B41778) and the reductive amination of cyclohexanone (B45756).[1] A less common method involves the alkylation of ammonia (B1221849) with cyclohexanol.[1] The choice of route can depend on the available starting materials, cost, and desired purity profile.

Q2: What is the most common impurity in cyclohexylamine synthesis, and how is it formed?

A2: The most prevalent impurity is dicyclohexylamine (B1670486).[2]

  • In the reductive amination of cyclohexanone , cyclohexylamine is the initial product. This primary amine can then react with another molecule of cyclohexanone to form an imine intermediate, which is subsequently reduced to dicyclohexylamine.[3]

  • During the hydrogenation of aniline , the desired product, cyclohexylamine, can undergo a condensation reaction with a partially hydrogenated intermediate, leading to the formation of dicyclohexylamine.[4]

Q3: How is this compound prepared from cyclohexylamine?

A3: this compound is prepared through a straightforward acid-base neutralization reaction. Cyclohexylamine is treated with hydrobromic acid (HBr), typically in a suitable solvent like water or ethanol (B145695). The resulting salt is then isolated by crystallization.

Q4: What are the key analytical techniques for identifying and quantifying impurities in this compound?

A4: A range of analytical methods are employed for impurity profiling in pharmaceuticals.[5] For this compound, the most common techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and providing structural information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.

  • Hyphenated techniques like LC-MS: Combine the separation power of liquid chromatography with the identification capabilities of mass spectrometry for comprehensive impurity profiling.[5]

II. Troubleshooting Guides

A. Reductive Amination of Cyclohexanone

Issue 1: High levels of dicyclohexylamine impurity detected.

Potential Cause Recommended Action Rationale
High reaction temperature Lower the reaction temperature.Higher temperatures can favor the secondary reaction between cyclohexylamine and cyclohexanone.
Incorrect stoichiometry (excess cyclohexanone) Use a molar excess of ammonia relative to cyclohexanone.A higher concentration of ammonia will favor the reaction with cyclohexanone to form the primary amine, reducing the likelihood of the intermediate reacting with the already formed cyclohexylamine.
Prolonged reaction time Monitor the reaction progress and stop it once the cyclohexanone is consumed.Extended reaction times can lead to the accumulation of dicyclohexylamine.
Inefficient removal of water Use a dehydrating agent, such as 4A molecular sieves, in the reaction mixture.The formation of the imine intermediate, which leads to cyclohexylamine, is a reversible reaction that produces water. Removing water drives the equilibrium towards the desired product.[6]

Issue 2: Low yield of cyclohexylamine.

Potential Cause Recommended Action Rationale
Catalyst deactivation Use a fresh batch of catalyst or regenerate the existing catalyst according to the manufacturer's instructions.Catalysts can lose activity over time due to poisoning or physical degradation.
Insufficient hydrogen pressure Ensure the reaction vessel is properly sealed and maintain the recommended hydrogen pressure throughout the reaction.In catalytic hydrogenation, the partial pressure of hydrogen is a critical parameter for the reaction rate.
Poor mixing Increase the stirring speed to ensure efficient mixing of the reactants, catalyst, and hydrogen.In heterogeneous catalysis, good mass transfer is essential for optimal reaction rates.
Incomplete reaction Monitor the reaction using an appropriate analytical technique (e.g., GC, TLC) to ensure it goes to completion.Prematurely stopping the reaction will result in a lower yield.
B. Hydrogenation of Aniline

Issue 1: Significant formation of dicyclohexylamine.

Potential Cause Recommended Action Rationale
High reaction temperature Optimize the reaction temperature. For example, using a ruthenium-on-carbon catalyst, a temperature range of 160-180°C with the addition of ammonia has been shown to favor cyclohexylamine formation.[2]Temperature can significantly influence the selectivity of the reaction.
Absence of ammonia Introduce ammonia into the reaction mixture.The presence of ammonia can suppress the formation of dicyclohexylamine.[2]
Catalyst choice Select a catalyst known for high selectivity towards cyclohexylamine, such as a ruthenium-on-carbon catalyst.Different catalysts have different selectivities. For instance, a ruthenium-palladium catalyst on γ-alumina has been reported to produce a high percentage of dicyclohexylamine.[2]

Issue 2: Presence of unreacted aniline.

Potential Cause Recommended Action Rationale
Insufficient reaction time or catalyst loading Increase the reaction time or the amount of catalyst used.These factors directly influence the conversion of the starting material.
Catalyst poisoning Ensure the purity of the aniline and hydrogen used.Impurities in the starting materials can poison the catalyst and reduce its activity.
Low hydrogen pressure Maintain a consistently high hydrogen pressure as recommended for the specific catalyst and reactor setup.The hydrogenation of the aromatic ring requires sufficient hydrogen availability at the catalyst surface.

III. Experimental Protocols

A. Synthesis of Cyclohexylamine via Reductive Amination of Cyclohexanone

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Cyclohexanone

  • Ammonia (e.g., 20% aqueous solution)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Zinc powder

  • Ethanol (95%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve NiCl₂·6H₂O in an aqueous ammonia solution.

  • Add cyclohexanone to the stirred solution, followed by ethanol to aid dissolution.

  • Slowly add zinc powder in portions. The reaction is exothermic and will evolve hydrogen gas. Maintain the temperature below 50°C, using a water bath for cooling if necessary.

  • After the addition of zinc is complete, continue stirring the mixture. The reaction progress can be monitored by the cessation of hydrogen evolution.

  • Once the reaction is complete, filter the mixture to remove the solid catalyst. Wash the solids with water.

  • Combine the filtrate and washings. To remove excess ammonia and ethanol, the solution can be heated.

  • Acidify the remaining solution with hydrochloric acid.

  • Concentrate the acidified solution by distillation to remove any remaining volatile organics.

  • Basify the solution with a concentrated sodium hydroxide solution. This will cause the cyclohexylamine to separate.

  • The crude cyclohexylamine can be purified by distillation.

B. Synthesis of this compound

Materials:

  • Purified cyclohexylamine

  • Hydrobromic acid (HBr, e.g., 48% aqueous solution)

  • Ethanol or Isopropanol (B130326)

Procedure:

  • Dissolve the purified cyclohexylamine in a suitable solvent such as ethanol or isopropanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrobromic acid dropwise with continuous stirring. The reaction is exothermic.

  • After the addition is complete, continue stirring for a short period in the ice bath.

  • The this compound will precipitate out of the solution.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Dry the purified this compound crystals, for example, in a vacuum oven at a moderate temperature.

IV. Data on Impurity Formation

The following table summarizes the effect of different reaction conditions on the formation of dicyclohexylamine during the hydrogenation of aniline.

CatalystTemperature (°C)AdditiveCyclohexylamine (%)Dicyclohexylamine (%)Reference
Ruthenium-Palladium on γ-alumina160-200None19.380.3[2]
Ruthenium-on-carbon160-180AmmoniaHigh selectivityLow[2]
Cobalt or Nickel-based180Ammonia99.30.08[1]
Cobalt or Nickel-based200Ammonia98.40.8[1]

V. Visualizations

Impurity_Formation_Reductive_Amination Cyclohexanone Cyclohexanone Imine Cyclohexylimine (Intermediate) Cyclohexanone->Imine + Ammonia - H2O Dicyclohexylimine N-Cyclohexylcyclohexylimine (Intermediate) Cyclohexanone->Dicyclohexylimine Ammonia Ammonia Ammonia->Imine Cyclohexylamine Cyclohexylamine (Desired Product) Imine->Cyclohexylamine + H2 (Reduction) Cyclohexylamine->Dicyclohexylimine + Cyclohexanone - H2O Dicyclohexylamine Dicyclohexylamine (Impurity) Dicyclohexylimine->Dicyclohexylamine + H2 (Reduction)

Caption: Formation of dicyclohexylamine impurity during the reductive amination of cyclohexanone.

Impurity_Formation_Aniline_Hydrogenation Aniline Aniline Intermediate Partially Hydrogenated Intermediate Aniline->Intermediate + H2 Cyclohexylamine Cyclohexylamine (Desired Product) Intermediate->Cyclohexylamine + H2 Dicyclohexylamine Dicyclohexylamine (Impurity) Intermediate->Dicyclohexylamine Cyclohexylamine->Dicyclohexylamine + Intermediate (Condensation)

Caption: Formation of dicyclohexylamine impurity during the hydrogenation of aniline.

Troubleshooting_Workflow start High Impurity Levels Detected identify_route Identify Synthesis Route start->identify_route reductive_amination Reductive Amination identify_route->reductive_amination Cyclohexanone aniline_hydrogenation Aniline Hydrogenation identify_route->aniline_hydrogenation Aniline check_temp_ra Check Reaction Temperature reductive_amination->check_temp_ra check_temp_ah Check Reaction Temperature aniline_hydrogenation->check_temp_ah check_stoichiometry Check Reactant Stoichiometry check_temp_ra->check_stoichiometry check_time_ra Check Reaction Time check_stoichiometry->check_time_ra optimize Optimize Reaction Conditions check_time_ra->optimize check_ammonia Check for Ammonia Additive check_temp_ah->check_ammonia check_catalyst Check Catalyst Choice check_ammonia->check_catalyst check_catalyst->optimize

Caption: A logical workflow for troubleshooting high impurity levels in cyclohexylamine synthesis.

References

Technical Support Center: Troubleshooting Reactions with Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered in chemical reactions involving Cyclohexylamine (B46788) Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with Cyclohexylamine Hydrobromide showing low or no conversion?

A1: Low conversion rates when using this compound often stem from its salt form. The amine is protonated, rendering it non-nucleophilic. To participate in reactions like N-alkylation, reductive amination, or amide coupling, the cyclohexylamine must be deprotonated to its free amine form. Insufficient or incorrect choice of base is a primary cause of low yield. Other factors include suboptimal reaction conditions (temperature, solvent), reagent quality, and potential side reactions.

Q2: How do I choose the correct base for deprotonating this compound?

A2: The pKa of the conjugate acid of cyclohexylamine is approximately 10.6.[1] Therefore, a base with a conjugate acid pKa significantly higher than 10.6 is required for efficient deprotonation. The choice of base also depends on its compatibility with other reagents and the reaction solvent.

  • For N-alkylation and Reductive Amination: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents like DMF or acetonitrile (B52724).[2] Organic, non-nucleophilic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are also commonly used.[3]

  • For Amide Coupling: An additional equivalent of a non-nucleophilic organic base like DIPEA or TEA is typically added to neutralize the hydrobromide salt and the acid generated during the coupling reaction.[3][4]

Q3: What is the impact of the solvent on reactions with this compound?

A3: The solvent plays a crucial role in reactant solubility and reaction kinetics. This compound is a salt and is more soluble in polar solvents.[5]

  • Polar Aprotic Solvents like DMF, acetonitrile, and DMSO are often good choices as they can dissolve the amine salt to some extent and are suitable for many common reactions.

  • Polar Protic Solvents like ethanol (B145695) or water can also dissolve the starting material but may interfere with certain reactions, for instance, by competing with the amine nucleophile or reacting with organometallic reagents.

  • Nonpolar Solvents such as toluene (B28343) or hexane (B92381) are generally poor choices for dissolving the initial hydrobromide salt, which can lead to heterogeneous reaction mixtures and low conversion rates.

Q4: Can the bromide counter-ion interfere with my reaction?

A4: In most standard organic reactions like N-alkylation, reductive amination, and amide coupling, the bromide ion is a relatively non-reactive spectator ion. However, in sensitive catalytic cycles, such as certain palladium-catalyzed cross-coupling reactions, halide ions can sometimes interact with the catalyst and influence its activity. If catalyst poisoning is suspected, the use of halide scavengers or specialized ligands may be necessary.

Troubleshooting Guides

Low Conversion in N-Alkylation Reactions

If you are experiencing low yields in the N-alkylation of this compound, consider the following troubleshooting steps:

N_Alkylation_Troubleshooting start Low Conversion in N-Alkylation check_base Issue: Incomplete Deprotonation - Is the base strong enough? (pKa of conjugate acid > 11) - Is at least 2 equivalents of base used? start->check_base check_solvent Issue: Poor Solubility - Is the solvent polar enough to dissolve the amine salt? start->check_solvent No check_temp Issue: Low Reaction Rate - Is the reaction temperature too low? start->check_temp No check_reagents Issue: Reagent Quality - Are the alkylating agent and solvent anhydrous and pure? start->check_reagents No base_solution Solution: - Use a stronger base (e.g., K₂CO₃, DBU). - Increase stoichiometry to 2.2 equivalents. check_base->base_solution Yes solvent_solution Solution: - Switch to a more polar aprotic solvent (e.g., DMF, DMSO). check_solvent->solvent_solution Yes temp_solution Solution: - Increase the reaction temperature (e.g., to 60-80 °C). check_temp->temp_solution Yes reagents_solution Solution: - Use freshly purified reagents and anhydrous solvents. check_reagents->reagents_solution Yes

Table 1: Impact of Parameters on N-Alkylation Yield

ParameterSuboptimal ConditionRecommended AdjustmentExpected Outcome
Base Weak base (e.g., NaHCO₃) or < 2 eq.Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) and ensure at least 2 equivalents are used.Improved deprotonation and higher conversion.
Solvent Nonpolar (e.g., Toluene)Use a polar aprotic solvent (e.g., DMF, Acetonitrile).Increased solubility of the amine salt, leading to a more homogeneous reaction and faster rates.
Temperature Room temperatureIncrease to 60-100 °C.Overcomes the activation energy barrier, increasing the reaction rate.
Stoichiometry < 1 eq. of alkylating agentUse a slight excess (1.1-1.2 eq.) of the alkylating agent.Drives the reaction to completion, but monitor for potential dialkylation.
Low Conversion in Reductive Amination

For low yields in reductive amination reactions involving this compound, follow this guide:

Reductive_Amination_Troubleshooting start Low Conversion in Reductive Amination check_ph Issue: Incorrect pH for Imine Formation - Is the pH between 4-6? start->check_ph check_reducing_agent Issue: Ineffective Reduction - Is the reducing agent suitable and active? start->check_reducing_agent Yes check_water Issue: Presence of Excess Water - Is water being effectively removed? start->check_water Yes ph_solution Solution: - Add a mild acid (e.g., acetic acid) to adjust the pH. - Use a buffer system. check_ph->ph_solution No reducing_agent_solution Solution: - Use a fresh, appropriate reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). check_reducing_agent->reducing_agent_solution No water_solution Solution: - Add a dehydrating agent (e.g., molecular sieves). check_water->water_solution No

Table 2: Selection of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Mild and selective; tolerates a wide range of functional groups.[6]More expensive than other borohydrides.
Sodium cyanoborohydride (NaBH₃CN) Selective for imines over carbonyls; effective at neutral pH.[7]Toxic (can release HCN gas under acidic conditions).[7]
Sodium borohydride (B1222165) (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde/ketone. Best used in a two-step procedure.[7]
H₂ with catalyst (e.g., Pd/C) "Green" and atom-economical.Requires specialized equipment (hydrogenator); catalyst can sometimes be poisoned.[8]
Low Conversion in Amide Coupling

If you are facing difficulties with amide coupling to this compound, consult the following:

Amide_Coupling_Troubleshooting start Low Conversion in Amide Coupling check_base_coupling Issue: Insufficient Base - Are at least 2 equivalents of a non-nucleophilic base used? start->check_base_coupling check_coupling_reagent Issue: Ineffective Coupling Reagent - Is the coupling reagent fresh and suitable for the substrates? start->check_coupling_reagent Yes check_preactivation Issue: Hydrolysis of Activated Ester - Is the carboxylic acid pre-activated before adding the amine? start->check_preactivation Yes base_coupling_solution Solution: - Add 2.2 equivalents of DIPEA or TEA. check_base_coupling->base_coupling_solution No coupling_reagent_solution Solution: - Use a fresh bottle of a reliable coupling reagent (e.g., HATU, HBTU). - Consider a different class of coupling reagent. check_coupling_reagent->coupling_reagent_solution No preactivation_solution Solution: - Stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine. preactivation_solution->check_preactivation

Table 3: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentClassAdvantages
HATU, HBTU Uronium/Aminium SaltsHigh reactivity, fast reaction times, low racemization.[9]
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts (with EDC).[10]
PyBOP Phosphonium SaltsVery effective for sterically hindered substrates.
T3P® Phosphonic AnhydrideHigh reactivity, byproducts are water-soluble.

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Benzyl (B1604629) Bromide

N_Alkylation_Workflow reagents 1. Combine Cyclohexylamine·HBr, K₂CO₃, and Acetonitrile add_benzyl_bromide 2. Add Benzyl Bromide reagents->add_benzyl_bromide heat 3. Heat to 80 °C and Monitor by TLC add_benzyl_bromide->heat workup 4. Aqueous Workup and Extraction heat->workup purification 5. Purify by Column Chromatography workup->purification

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.2 eq.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination of Cyclohexanone (B45756) with this compound

Reductive_Amination_Workflow reagents 1. Combine Cyclohexylamine·HBr, Cyclohexanone, TEA, and DCE add_reducing_agent 2. Add NaBH(OAc)₃ in portions reagents->add_reducing_agent stir 3. Stir at Room Temperature and Monitor by GC-MS add_reducing_agent->stir quench 4. Quench with Saturated NaHCO₃ stir->quench extraction 5. Extract with Organic Solvent quench->extraction purification 6. Purify by Distillation or Chromatography extraction->purification

Materials:

  • This compound (1.0 eq.)

  • Cyclohexanone (1.05 eq.)

  • Triethylamine (TEA) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and cyclohexanone in anhydrous DCE.

  • Add triethylamine to the mixture and stir for 30 minutes at room temperature to form the imine in situ.

  • Carefully add sodium triacetoxyborohydride in portions to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by GC-MS until the starting material is consumed (typically 2-4 hours).[6]

  • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield dicyclohexylamine.[9]

Protocol 3: Amide Coupling of Benzoic Acid with this compound

Amide_Coupling_Workflow preactivation 1. Combine Benzoic Acid, HATU, and DIPEA in DMF (Pre-activation for 15 min) add_amine 2. Add Cyclohexylamine·HBr preactivation->add_amine stir 3. Stir at Room Temperature and Monitor by LC-MS add_amine->stir workup 4. Aqueous Workup and Extraction stir->workup purification 5. Purify by Recrystallization or Chromatography workup->purification

Materials:

  • Benzoic acid (1.0 eq.)

  • This compound (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry flask under an inert atmosphere, add benzoic acid, HATU, and anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

References

Technical Support Center: Column Chromatography Purification of Cyclohexylamine Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of Cyclohexylamine hydrobromide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative is showing significant peak tailing on a silica (B1680970) gel column. What is causing this and how can I fix it?

A: This is a common issue when purifying basic compounds like amines on standard silica gel.[1][2] The problem arises from the interaction between the basic amine functionality and the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor peak shape and sometimes irreversible adsorption.[1][2]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (TEA) at a concentration of 0.1-1% is a common choice.[2] Ammonia in methanol (B129727) can also be effective.

  • Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase. Options include:

    • Amine-functionalized silica: These columns are specifically designed for the purification of basic compounds.[2]

    • Alumina (basic or neutral): This can be a good alternative to silica gel.

    • Reversed-Phase (C18) Chromatography: This is a powerful technique for ionizable compounds. By adjusting the mobile phase pH to be alkaline (two pH units above the pKa of the amine), the compound will be in its free-base, more lipophilic form, leading to better retention and separation.[3]

Q2: I am experiencing low recovery of my compound from the column. What are the likely causes?

A: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: As mentioned above, strong interactions with the silica gel can lead to your compound getting stuck on the column.[1] Using a modified mobile phase or an alternative stationary phase can mitigate this.

  • Compound Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[1][4] If you suspect this, you can test the stability of your compound on a small amount of silica beforehand (a TLC stability test).

  • Improper Solvent Removal: Care should be taken during the evaporation of fractions to avoid loss of a volatile product. Use a rotary evaporator with controlled temperature and pressure.[1]

Q3: My compound is not eluting from the column, even with a highly polar solvent system.

A: There are a few possibilities here:

  • Compound Instability: Your compound may have decomposed on the column.[4]

  • Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly.[4]

  • Precipitation on the Column: If your crude mixture is not fully soluble in the eluent, it may precipitate at the top of the column.[5] Ensure your sample is fully dissolved before loading.

Q4: How do I choose the right solvent system for my separation?

A: The best starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A good mobile phase will give your target compound an Rf value of around 0.3. Experiment with different ratios of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). For highly polar compounds, you may need to add a small amount of methanol.

Experimental Protocols

General Protocol for Flash Column Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of a this compound derivative.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material.
  • Securely clamp the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in your chosen non-polar solvent.
  • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove any air bubbles.
  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
  • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
  • Wet Loading: Dissolve your sample in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to run down the inner wall.

3. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.
  • Apply gentle pressure to the top of the column (using a pump or air line) to achieve a steady flow rate.
  • Begin collecting fractions in test tubes or other suitable containers.
  • Monitor the separation by TLC analysis of the collected fractions to identify which ones contain your purified product.

4. Product Recovery:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator.

Data Presentation

The following table provides an example of the kind of quantitative data that should be recorded during the purification of this compound derivatives. Due to the wide structural diversity of these derivatives, specific parameters will vary.

Compound NameStationary PhaseMobile Phase (v/v)Yield (%)Reference
N-Benzyl-2-cyclohex-1-enyl-ethylamineSilica GelEthyl Acetate / Cyclohexane (Gradient: 1:3 to 3:1)77[4]
N-(2-Bromo-4,5-dimethoxybenzyl)-2-cyclohex-1-enylethylamineSilica GelEthyl Acetate / Cyclohexane (Gradient: 2:3 to 4:1)98

Note: The second entry is an example of a related bromo-substituted cyclic amine, illustrating a typical solvent system.

Mandatory Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Peak Tailing, Low Recovery) check_amine Is the compound a basic amine? start->check_amine add_modifier Add basic modifier to mobile phase (e.g., 0.1-1% TEA) check_amine->add_modifier Yes change_stationary_phase Switch to alternative stationary phase (Amine-functionalized silica, Alumina, or Reversed-Phase) check_amine->change_stationary_phase Yes check_stability Is the compound stable on silica? check_amine->check_stability No resolved Problem Resolved add_modifier->resolved change_stationary_phase->resolved degradation_path Compound degradation is likely. Consider a less acidic stationary phase or reversed-phase. check_stability->degradation_path No check_solubility Is the sample fully soluble in the loading solvent? check_stability->check_solubility Yes degradation_path->change_stationary_phase solubility_issue Precipitation on the column may be the issue. Use a better solvent for loading or try dry loading. check_solubility->solubility_issue No check_solubility->resolved Yes solubility_issue->resolved

Caption: Troubleshooting workflow for common column chromatography issues.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc 1. TLC Solvent System Screening column_prep 2. Prepare Column (Slurry Pack Silica Gel) tlc->column_prep sample_prep 3. Prepare Sample (Dry or Wet Loading) column_prep->sample_prep loading 4. Load Sample onto Column sample_prep->loading elution 5. Elute with Mobile Phase loading->elution collection 6. Collect Fractions elution->collection tlc_analysis 7. Analyze Fractions by TLC collection->tlc_analysis pooling 8. Pool Pure Fractions tlc_analysis->pooling evaporation 9. Evaporate Solvent pooling->evaporation final_product Purified Product evaporation->final_product

Caption: General experimental workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of Cyclohexylamine Hydrobromide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using cyclohexylamine (B46788) hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the recrystallization of products made with cyclohexylamine hydrobromide?

Recrystallization is a purification technique based on the principle of differential solubility. The crude solid product is dissolved in a suitable hot solvent, one in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1] As the saturated solution cools, the solubility of the desired product decreases, leading to the formation of pure crystals. Impurities ideally remain dissolved in the cooler solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[1]

Q2: What type of solvents are typically suitable for recrystallizing this compound and its derivatives?

As a hydrobromide salt, products containing this compound are generally polar. Therefore, polar solvents are often the most effective for recrystallization. This compound itself is described as being moderately soluble in polar solvents like water and ethanol (B145695).[2] For derivatives, ethanol has been shown to be an effective recrystallization solvent.[1][3] Mixed solvent systems, such as ethanol/water or n-hexane/acetone, can also be employed to achieve the desired solubility characteristics.[4]

Q3: How do I select the best solvent for my specific product?

The ideal recrystallization solvent is one in which your desired product is highly soluble at high temperatures and poorly soluble at low temperatures. A good starting point is to test small batches of your crude product with different solvents. Ethanol, isopropanol, and water are good initial candidates for polar amine salts.

Q4: Can I convert my amine product to its hydrobromide salt in situ for recrystallization?

Yes, it is possible to convert an amine to its salt form, such as a hydrochloride or hydrobromide, to facilitate crystallization.[5] This can be particularly useful if the free amine is an oil or difficult to crystallize. A process for preparing a hydrohalide salt of an organic compound involves dissolving the free base of the organic amine in a protic solvent and then adding the appropriate hydrohalic acid.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or cooling the solution too quickly.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a pure crystal of the product can also help initiate crystallization.[7]
No crystals form upon cooling. The solution is not supersaturated, likely because too much solvent was used.Try scratching the inside of the flask with a glass stirring rod to create nucleation sites.[7] If that fails, boil off some of the solvent to increase the concentration of the product and then allow it to cool again.[7] Adding a "seed crystal" of the pure compound can also induce crystallization.
Crystallization happens too quickly, potentially trapping impurities. The solution is too concentrated, or the cooling process is too rapid.Reheat the solution and add a small amount of extra solvent to slightly decrease the saturation.[7] Ensure the solution cools slowly and undisturbed. An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[7]
The recrystallization yield is very low. Too much solvent was used, meaning a significant amount of the product remains in the mother liquor.[7] The product may be more soluble in the cold solvent than anticipated. The crystals were washed with too much cold solvent.Before filtering, cool the solution in an ice bath to minimize the solubility of your product.[1] Use a minimal amount of ice-cold solvent to wash the crystals. If you suspect a large amount of product is still in the filtrate, you can try to recover it by evaporating some of the solvent and cooling again.
The product is still impure after recrystallization. The impurities have very similar solubility profiles to the desired product. The cooling was too rapid, leading to the trapping of impurities within the crystal lattice.A second recrystallization may be necessary. Consider using a different solvent or a mixed solvent system. If impurities persist, column chromatography may be required for purification.[8]

Experimental Protocols

General Recrystallization Protocol for a this compound Derivative

This protocol is a general guideline and may need to be optimized for your specific compound. A good example for a related compound is the recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine from ethanol.[1][3]

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Watch glass

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the recrystallization solvent, just enough to create a slurry.[1] Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask with the clear solution from the hot plate and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a vacuum flask.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Product add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool_slowly Slow Cooling to Room Temp impurities_removed->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Pure Crystals Formed ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_cold Wash with Cold Solvent vacuum_filtration->wash_cold dry Dry Crystals wash_cold->dry pure_product Pure Product dry->pure_product

Caption: A typical workflow for the recrystallization of a solid organic compound.

Troubleshooting_Logic start Crystals Don't Form? scratch Scratch flask interior start->scratch Yes oiling_out Product Oils Out? start->oiling_out No seed Add seed crystal scratch->seed boil Boil off some solvent seed->boil success Successful Recrystallization boil->success reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? oiling_out->low_yield No slow_cool Cool more slowly reheat_add_solvent->slow_cool slow_cool->success ice_bath Cool further in ice bath low_yield->ice_bath Yes failure Consider alternative purification low_yield->failure No min_wash Use minimal cold wash ice_bath->min_wash min_wash->success

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

References

Technical Support Center: Managing Exothermic Reactions with Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction that occurs during the formation of Cyclohexylamine (B46788) hydrobromide. The following information is designed to address specific issues and provide clear, actionable protocols to mitigate risks associated with this energetic reaction.

Frequently Asked Questions (FAQs)

Q1: What causes the exothermic reaction when preparing Cyclohexylamine hydrobromide?

A1: The reaction between cyclohexylamine, a weak base, and hydrobromic acid, a strong acid, is a neutralization reaction. The formation of the ionic bond in the resulting salt, cyclohexylammonium bromide, releases a significant amount of energy in the form of heat, leading to an exothermic event.

Q2: How can I control the temperature of the reaction?

A2: Temperature control is critical and can be managed through several methods:

  • Slow, controlled addition: The acid should be added to the amine solution dropwise or via a syringe pump to control the rate of heat generation.

  • Cooling bath: The reaction vessel should be immersed in a cooling bath (e.g., ice-water or a controlled-temperature circulator) to dissipate the heat as it is generated.

  • Dilution: Conducting the reaction in a suitable solvent can help to absorb the heat produced, although this may affect reaction time and product isolation.

Q3: What are the primary hazards associated with an uncontrolled reaction?

A3: An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. This can result in:

  • Boiling and splashing of corrosive reagents.

  • Vessel over-pressurization and potential rupture.

  • Release of flammable or toxic vapors.

Q4: What personal protective equipment (PPE) is required?

A4: Due to the corrosive nature of the reagents, appropriate PPE is mandatory. This includes, but is not limited to:

  • Chemical splash goggles and a face shield.

  • Flame-resistant lab coat.

  • Chemical-resistant gloves (inspect before use).

  • Ensure work is conducted in a well-ventilated chemical fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid, unexpected temperature rise Reagent addition is too fast.Immediately stop the addition of the reagent. Increase the efficiency of the cooling bath (add more ice/lower the setpoint). Prepare for emergency quenching if the temperature continues to rise uncontrollably.
Localized boiling or fuming at the point of addition Inadequate mixing.Increase the stirring rate to ensure rapid dispersion of the added reagent and uniform temperature distribution.
Reaction temperature continues to climb after stopping reagent addition The reaction has reached a self-accelerating rate (potential thermal runaway).IMMEDIATE ACTION REQUIRED. Initiate emergency quenching procedure (see Experimental Protocols). Alert personnel in the immediate vicinity and prepare to evacuate if necessary.
Solid precipitates forming unexpectedly The concentration of the product has exceeded its solubility in the solvent at the current temperature.This may not be a hazardous situation, but it can affect stirring. If stirring is impeded, consider carefully adding a small amount of pre-chilled solvent.

Data Presentation

The following table summarizes key quantitative data related to the exothermic nature of the cyclohexylamine and hydrobromic acid reaction.

ParameterValueNotes
Standard Enthalpy of Reaction (ΔHrxn) -112.9 ± 2.0 kJ/molCalculated from the standard enthalpies of formation of the reactants and products. This value indicates a highly exothermic reaction.
Adiabatic Temperature Rise (ΔTad) Highly dependent on concentration and heat capacity of the systemThis must be calculated for your specific experimental conditions to assess the maximum potential temperature rise in the absence of cooling.
Recommended Maximum Process Temperature < 40°CTo maintain a safe margin and prevent acceleration of the reaction rate.
Onset Temperature for Thermal Runaway Not determined in available literatureIt is crucial for researchers to perform their own thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to determine the onset temperature for their specific reaction mixture.

Experimental Protocols

Protocol 1: Controlled Laboratory-Scale Synthesis of this compound

This protocol is for the synthesis of approximately 0.1 moles of this compound.

Materials:

  • Cyclohexylamine (9.9 g, 0.1 mol)

  • 48% Hydrobromic acid (aq) (~17.0 g, 0.1 mol)

  • Suitable solvent (e.g., isopropanol), 100 mL

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Thermocouple or thermometer

  • Addition funnel or syringe pump

Methodology:

  • Set up a round-bottom flask equipped with a magnetic stir bar, thermocouple, and addition funnel in a chemical fume hood.

  • Immerse the flask in an ice-water bath.

  • Charge the flask with cyclohexylamine and isopropanol.

  • Begin stirring and allow the solution to cool to 0-5°C.

  • Slowly add the hydrobromic acid dropwise from the addition funnel over a period of at least 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring in the ice bath for another 30 minutes.

  • The product can then be isolated according to the desired workup procedure (e.g., crystallization, solvent removal).

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should be initiated if the reaction temperature rises uncontrollably.

Materials:

  • Quenching agent: A large volume of a cold, inert solvent (e.g., isopropanol, toluene) or a weak base slurry (e.g., sodium bicarbonate in water, pre-chilled).

  • A larger, empty flask or container capable of holding the entire reaction volume plus the quenching agent.

Methodology:

  • Stop all reagent addition.

  • If possible and safe to do so, increase the efficiency of the external cooling.

  • If the temperature continues to rise rapidly, carefully but quickly transfer the reaction mixture to the larger container with the pre-chilled quenching agent under vigorous stirring. Be prepared for vigorous boiling and gas evolution.

  • Once the reaction is quenched and the temperature is stable, assess the situation before proceeding with any further work.

  • Alert all personnel in the lab of the incident.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Controlled Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare Reagents (Cyclohexylamine, HBr, Solvent) setup_apparatus Set up Reaction Vessel (Flask, Stirrer, Thermocouple) prep_reagents->setup_apparatus cooling_bath Prepare Cooling Bath (Ice-Water) setup_apparatus->cooling_bath charge_flask Charge Flask with Cyclohexylamine & Solvent cooling_bath->charge_flask cool_solution Cool Solution to 0-5°C charge_flask->cool_solution add_acid Slowly Add HBr (Monitor Temperature) cool_solution->add_acid stir Continue Stirring add_acid->stir monitor_temp Temp > 10°C? add_acid->monitor_temp isolate_product Isolate Product (Crystallization/Filtration) stir->isolate_product dry_product Dry Product isolate_product->dry_product monitor_temp->add_acid No slow_addition Slow/Stop Addition monitor_temp->slow_addition Yes slow_addition->add_acid Troubleshooting_Workflow Troubleshooting a Thermal Runaway start Uncontrolled Temperature Rise stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase External Cooling stop_addition->increase_cooling check_temp Temperature Still Rising? increase_cooling->check_temp quench Initiate Emergency Quenching Protocol check_temp->quench Yes stabilized Reaction Stabilized check_temp->stabilized No alert Alert Personnel quench->alert evacuate Prepare to Evacuate alert->evacuate

Impact of solvent purity on Cyclohexylamine hydrobromide reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Cyclohexylamine (B46788) hydrobromide. The information focuses on the critical impact of solvent purity on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent purity so crucial in the synthesis of Cyclohexylamine hydrobromide?

Solvent purity is paramount because impurities can directly participate in side reactions, act as catalysts for undesired pathways, or interfere with the crystallization of the final product. This can lead to lower yields, reduced purity, and the formation of difficult-to-remove byproducts. For instance, water can hydrolyze reactants or alter the solubility of the product, while carbonyl impurities like acetone (B3395972) can react with the amine starting material.

Q2: What are the most common impurities in solvents used for this reaction, such as isopropanol (B130326)?

Common impurities in technical-grade solvents like isopropanol include:

  • Water: Often present due to atmospheric absorption or as a remnant from manufacturing processes.

  • Aldehydes and Ketones (e.g., Acetone): Byproducts from the solvent's synthesis.[1]

  • Lower Alcohols: Can be present from fractional distillation inefficiencies.[1]

  • Peroxides: Can form over time if the solvent is not stored properly.[1]

Q3: How can I purify my solvent before use?

Several methods can be employed to purify solvents like isopropanol. For removing water, a common method is refluxing over a drying agent such as calcium oxide (CaO) followed by distillation.[1] To remove basic impurities, distillation from sulfanilic acid can be effective.[1] For the removal of aldehydes and ketones, treatment with a reagent like 2,4-dinitrophenylhydrazine (B122626) followed by distillation is a standard procedure.[1]

Q4: What is the maximum acceptable water content in the solvent for a successful reaction?

While there is no universally defined maximum, for optimal results and to ensure high purity of the final product, it is recommended to use solvents with a water content of less than 0.1%. Commercially available this compound often has a specified moisture content of less than 0.5% to 1.0%.[2][3] Therefore, minimizing water in the reaction solvent is a critical step to achieving a high-purity product.

Q5: Can I use a different solvent if I suspect my primary choice is contaminated?

Yes, alternative polar protic solvents such as ethanol (B145695) can be used. However, it is essential to ensure the chosen solvent is anhydrous and free from reactive impurities. The solubility of both the reactants and the final product in the new solvent should be considered to optimize reaction conditions and crystallization.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Excessive water in the solvent. Water can shift the reaction equilibrium or lead to the formation of byproducts, reducing the yield of the desired salt. Dry the solvent using appropriate methods (e.g., distillation over a drying agent) before use.
Presence of reactive impurities (e.g., acetone). Acetone can react with cyclohexylamine to form an imine, consuming the starting material and reducing the yield of the hydrobromide salt. Purify the solvent to remove carbonyl impurities.
Incomplete reaction. Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC). Adjust reaction time and temperature as necessary.
Loss of product during workup. This compound is soluble in polar solvents. Avoid excessive washing with large volumes of solvent. Ensure the crystallization process is optimized to maximize product recovery.
Issue 2: Poor Crystal Quality or Oiling Out During Crystallization
Possible Cause Suggested Solution
Presence of impurities. Impurities can inhibit crystal lattice formation. Ensure the purity of your starting materials and solvent. Consider recrystallizing the crude product.
Supersaturation is too high. Reduce the concentration of the solution or slow down the cooling rate to allow for the formation of well-defined crystals.[4]
Inappropriate solvent for crystallization. The product may be too soluble or insoluble in the chosen solvent system. Experiment with different solvent mixtures to find the optimal conditions for crystallization.
pH of the solution is not optimal. The pH can significantly affect the solubility of amine salts. Ensure the solution is sufficiently acidic to favor the hydrobromide salt formation and precipitation.[4]
Issue 3: Product is Off-Color or Has an Unusual Odor
Possible Cause Suggested Solution
Solvent impurities. Some impurities in solvents can be malodorous or can lead to colored byproducts. Use high-purity, freshly distilled solvents.
Oxidation of the amine. Amines can be susceptible to air oxidation, which can lead to colored impurities. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions. Unwanted side reactions can generate colored byproducts. Optimize reaction conditions (temperature, addition rate of reagents) to minimize side product formation.

Data Presentation

Table 1: Hypothetical Impact of Water Content in Isopropanol on Reaction Yield and Product Purity

Water Content in Isopropanol (%)Reaction Yield (%)Purity of this compound (%)
0.059599.5
0.58898.0
1.08296.5
2.07594.0

Note: This data is illustrative and based on established chemical principles. Actual results may vary.

Table 2: Effect of Acetone Impurity in Isopropanol on Reaction Outcomes

Acetone Content in Isopropanol (%)Expected Yield of this compound (%)Potential Side Products
< 0.01> 95Minimal
0.190-95Trace amounts of N-isopropylidenecyclohexanamine
0.580-90N-isopropylidenecyclohexanamine, potential for further reaction products
1.0< 80Significant formation of N-isopropylidenecyclohexanamine and other condensation products

Note: This data is illustrative and based on the known reactivity of amines with ketones.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 eq) in anhydrous isopropanol (5-10 volumes).

  • Cool the solution in an ice bath.

  • Slowly add hydrobromic acid (48% aqueous solution, 1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • The product will precipitate out of the solution. If not, the solution can be concentrated under reduced pressure.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold, anhydrous isopropanol or diethyl ether.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Purification of Isopropanol
  • Removal of Water: To 1 L of technical-grade isopropanol, add 50 g of anhydrous calcium oxide (CaO). Reflux the mixture for 4-6 hours. Distill the isopropanol, collecting the fraction boiling at 82-83°C.

  • Removal of Carbonyl Impurities: To the distilled isopropanol, add 10 g of 2,4-dinitrophenylhydrazine and a catalytic amount of sulfuric acid. Reflux for 2 hours and then re-distill, collecting the pure isopropanol fraction.

  • Store the purified solvent over molecular sieves (3Å or 4Å) to prevent re-absorption of moisture.

Mandatory Visualizations

Reaction_Troubleshooting start Low Yield or Impure Product check_solvent Check Solvent Purity start->check_solvent solvent_impure Solvent Impure check_solvent->solvent_impure Yes solvent_pure Solvent Pure check_solvent->solvent_pure No purify_solvent Purify Solvent solvent_impure->purify_solvent rerun_reaction Rerun Reaction purify_solvent->rerun_reaction check_reagents Check Reagent Purity solvent_pure->check_reagents reagents_impure Reagents Impure check_reagents->reagents_impure Yes reagents_pure Reagents Pure check_reagents->reagents_pure No purify_reagents Purify Reagents reagents_impure->purify_reagents purify_reagents->rerun_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time) reagents_pure->optimize_conditions

Caption: Troubleshooting workflow for low yield or impure product.

Side_Reaction_Pathway cyclohexylamine Cyclohexylamine product Cyclohexylamine Hydrobromide cyclohexylamine->product Desired Reaction imine N-isopropylidenecyclohexanamine (Imine Side-Product) cyclohexylamine->imine Side Reaction hbr HBr hbr->product acetone Acetone Impurity acetone->imine

Caption: Impact of acetone impurity on the reaction pathway.

References

Validation & Comparative

A Comparative Guide for Synthetic Applications: Cyclohexylamine Hydrobromide vs. Cyclohexylamine Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between using an amine salt, such as cyclohexylamine (B46788) hydrobromide, and its corresponding free base is a critical decision in synthesis design. This guide provides an objective comparison of cyclohexylamine hydrobromide and cyclohexylamine free base, supported by their physicochemical properties and general synthetic applications. While direct comparative studies on reaction kinetics and yields are not extensively documented, this guide offers a framework for selecting the appropriate reagent based on practical and chemical considerations.

Physicochemical Properties: A Head-to-Head Comparison

The most apparent distinctions between this compound and its free base lie in their physical states, solubilities, and stability. These properties fundamentally influence their handling, storage, and application in chemical reactions.

PropertyThis compoundCyclohexylamine Free Base
Appearance White to off-white crystalline solid[1]Colorless to yellowish liquid[2][3]
Odor Odorless or faint amine-like odor[1]Strong, fishy, amine odor[2][4]
Molecular Formula C₆H₁₃N·HBrC₆H₁₁NH₂
Molecular Weight 180.11 g/mol 99.17 g/mol
Melting Point 197-201 °C[5]-17.7 °C[2]
Boiling Point Decomposes134.5 °C[2]
Solubility in Water Moderately to easily soluble[1][6][7]Miscible[2][3]
Solubility in Organic Solvents Moderately soluble in polar solvents (e.g., ethanol)[1]Very soluble in ethanol, ether, acetone, and other common organic solvents[8][9]
Stability Stable, crystalline solid; less prone to oxidation[10]Can be colored due to contaminants from oxidation; volatile[2][4]
Hygroscopicity Slightly hygroscopic[1]N/A (liquid)

Handling, Storage, and Safety Considerations

The choice between the salt and the free base often comes down to practical laboratory considerations, including ease of handling and safety.

This compound:

  • Handling: As a crystalline solid, it is easier to weigh and handle with minimal risk of vapor inhalation.[1] It is described as having low hygroscopicity, which simplifies handling in a non-inert atmosphere.[6]

  • Storage: Should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[1]

  • Safety: Moderately toxic upon ingestion, inhalation, or dermal contact.[1] It is an irritant to the skin, eyes, and respiratory system.[11]

Cyclohexylamine Free Base:

  • Handling: As a volatile and flammable liquid with a strong odor, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13] It is corrosive and can cause skin burns.[2][14]

  • Storage: Requires storage in a cool, dry, well-ventilated area away from ignition sources.[12][13]

  • Safety: Classified as an extremely hazardous substance.[2] It is toxic and corrosive, and can cause severe skin burns and eye damage.[14][15]

Application in Synthesis: Nucleophilicity and Reaction Design

The primary difference in the synthetic utility of this compound and its free base is the availability of the nitrogen lone pair, which dictates its nucleophilicity.

Cyclohexylamine Free Base is a primary amine and acts as a potent nucleophile. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, making it a versatile building block in a wide array of organic reactions.[8] Common applications include:

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases).

  • Amide Synthesis: Acylation with acid chlorides or anhydrides.

  • Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form secondary or tertiary amines.[16][17]

  • Synthesis of Pharmaceuticals: It is a key intermediate in the synthesis of mucolytics, analgesics, and bronchodilators.[18][19][20]

This compound is an ammonium (B1175870) salt. In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. Therefore, it cannot directly participate in reactions requiring a nucleophilic amine. However, it is frequently used in synthesis under specific conditions:

  • In-situ Generation of the Free Base: The most common application of the hydrobromide salt in synthesis is as a more stable and easily handled precursor to the free base. The active nucleophilic free base is generated in situ by the addition of a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) to the reaction mixture. This approach is particularly advantageous when precise stoichiometry of the free amine is required.

  • Pharmaceutical Formulation: While not a synthetic application in the traditional sense, the hydrobromide salt is often the preferred form for the final active pharmaceutical ingredient (API) due to its increased water solubility and stability.[6][16][21]

Experimental Protocols

Protocol 1: Reductive Amination using Cyclohexylamine (Free Base)

This protocol describes the synthesis of N-cyclohexylbenzylamine via reductive amination of benzaldehyde (B42025) with cyclohexylamine.

Materials:

Procedure:

  • To a solution of benzaldehyde in dichloromethane, add cyclohexylamine and stir at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride to the reaction mixture in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-cyclohexylbenzylamine.

Protocol 2: Amide Synthesis using this compound (with in-situ Free Base Generation)

This protocol describes the synthesis of N-cyclohexylbenzamide from benzoyl chloride and this compound.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Suspend this compound in dichloromethane in a round-bottom flask.

  • Add triethylamine (2.2 equivalents) to the suspension and stir for 30 minutes at room temperature. The first equivalent of TEA deprotonates the cyclohexylammonium bromide to generate the free base, and the second equivalent acts as an acid scavenger for the HCl generated during the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-cyclohexylbenzamide.

Visualization of Workflows and Decision-Making

Logical Workflow: Choosing the Right Reagent

G start Start: Synthesis Planning q1 Is the amine required as a nucleophile? start->q1 free_base Use Cyclohexylamine (Free Base) q1->free_base Yes q2 Is ease of handling, stability, or precise stoichiometry critical? q1->q2 No end_synthesis Proceed with Synthesis free_base->end_synthesis q2->free_base No hydrobromide Use this compound + stoichiometric base q2->hydrobromide Yes hydrobromide->end_synthesis formulation Consider Hydrobromide Salt for final product formulation end_synthesis->formulation

Caption: Decision-making flowchart for selecting the appropriate form of cyclohexylamine.

Experimental Workflow: A Comparative Overview

G cluster_0 Synthesis with Cyclohexylamine Free Base cluster_1 Synthesis with this compound a1 Dissolve electrophile a2 Add Cyclohexylamine a1->a2 a3 Reaction a2->a3 a4 Workup & Purification a3->a4 b1 Suspend Hydrobromide Salt b2 Add Base (e.g., TEA) b1->b2 b3 Add Electrophile b2->b3 b4 Reaction b3->b4 b5 Workup & Purification b4->b5

Caption: A comparison of the general experimental workflows.

Conclusion

The selection between this compound and cyclohexylamine free base is a nuanced decision that hinges on the specific requirements of the synthetic process and the desired final product.

  • Cyclohexylamine free base is the reagent of choice when a nucleophilic primary amine is directly required for the chemical transformation. Its high reactivity is essential for many synthetic applications, but this is coupled with significant handling and safety challenges due to its volatility, flammability, and corrosivity.

  • This compound offers a safer and more stable alternative, making it ideal for storage and handling. While not directly reactive as a nucleophile, it serves as an excellent precursor for the in-situ generation of the free base, allowing for greater control over stoichiometry. This approach is particularly valuable in syntheses where the free base's instability or handling difficulty is a concern. Furthermore, for pharmaceutical applications, the conversion to a salt form is often a necessary step to improve the drug's bioavailability and stability.

Ultimately, a thorough understanding of the reaction mechanism, coupled with a careful assessment of laboratory safety and handling capabilities, will guide the researcher to the most appropriate choice for their specific synthetic goals.

References

A Comparative Analysis of Cyclohexylamine Hydrobromide and Cyclohexylamine Hydrochloride Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of reagents is paramount to optimizing reaction kinetics, yield, and purity. Cyclohexylamine (B46788), a key building block, is frequently employed in the form of its hydrohalide salts to improve handling and stability. This guide provides an objective comparison of the reactivity of two common salts: Cyclohexylamine Hydrobromide and Cyclohexylamine Hydrochloride. While direct comparative studies are not abundant in published literature, a detailed analysis based on fundamental chemical principles and related experimental data can inform the selection process for specific synthetic applications.

Executive Summary

Both this compound and cyclohexylamine hydrochloride serve as precursors to the nucleophilic cyclohexylamine. In many applications, their reactivity is considered interchangeable, primarily dictated by the liberation of the free amine under basic conditions. However, subtle but potentially significant differences in reactivity can arise due to the differing properties of the bromide and chloride counter-ions. Evidence from studies on analogous amine hydrohalide salts suggests that the bromide ion, being a better nucleophile than the chloride ion, can lead to enhanced reaction rates in certain contexts. The choice between the two may therefore depend on the specific reaction mechanism, solvent system, and desired reaction kinetics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and cyclohexylamine hydrochloride is presented in the table below. These properties can influence their solubility, handling, and behavior in a reaction mixture.

PropertyThis compoundCyclohexylamine Hydrochloride
CAS Number 26227-54-34998-76-9
Molecular Formula C₆H₁₄BrNC₆H₁₄ClN
Molecular Weight 180.09 g/mol 135.63 g/mol
Appearance White to off-white crystalline solid[1]White crystalline solid[2]
Melting Point 197-201 °C[1]207 °C
Solubility Moderately soluble in polar solvents like water and ethanol[1].Soluble in water.
pKa of Conjugate Acid (Cyclohexylammonium ion) ~10.66~10.66

Reactivity Comparison: The Role of the Counter-Ion

In most synthetic applications, these salts are used in the presence of a base. The base deprotonates the cyclohexylammonium ion to release free cyclohexylamine, which then acts as the primary nucleophile.

G Salt Cyclohexylammonium Halide (C₆H₁₁NH₃⁺X⁻) Amine Cyclohexylamine (C₆H₁₁NH₂) Salt->Amine Deprotonation X_ion Halide Ion (X⁻) Salt->X_ion Base Base (e.g., Et₃N) HB Protonated Base (Base-H⁺) Base->HB Product N-Substituted Cyclohexylamine (C₆H₁₁NH-R) Amine->Product Electrophile Electrophile (R-Y) Electrophile->Product Nucleophilic Attack HX Byproduct (H-Y) Electrophile->HX

The fundamental difference in reactivity between this compound and cyclohexylamine hydrochloride stems from the properties of the halide counter-ion (X⁻), specifically its nucleophilicity and ability to form ion pairs.

A study by Akkus, Kiskan, and Yagci on the ring-opening polymerization of 1,3-benzoxazines catalyzed by amine HX salts demonstrated a clear trend in catalytic activity related to the nucleophilicity of the counter-ion.[3] The observed order of reactivity was I⁻ > Br⁻ > Cl⁻.[3] This suggests that the halide anion itself can participate in or influence the rate-determining step of a reaction. In this specific case, the more nucleophilic bromide ion is expected to facilitate the reaction more effectively than the chloride ion.

This "counter-ion effect" can be attributed to a few factors:

  • Nucleophilicity of the Halide: In polar aprotic solvents, the general order of nucleophilicity for halides is F⁻ > Cl⁻ > Br⁻ > I⁻, while in polar protic solvents, the order is reversed (I⁻ > Br⁻ > Cl⁻ > F⁻) due to solvation effects.[4] In many organic reactions, the greater nucleophilicity of the bromide ion compared to the chloride ion in protic solvents could lead to a faster overall reaction rate if the halide is involved in the mechanism.

  • Ion Pairing: The nature of the counter-ion affects the degree of ion pairing with the ammonium (B1175870) cation.[5][6] Weaker ion pairing can lead to a more "free" and thus more reactive nucleophilic amine. The larger, more polarizable bromide ion generally forms looser ion pairs than the smaller, more electronegative chloride ion.[7]

Therefore, it is plausible that in reactions where the halide ion can act as a nucleophilic catalyst or where the degree of ion pairing influences the availability of the free amine, This compound may exhibit higher reactivity than cyclohexylamine hydrochloride.

Experimental Protocols

To empirically determine the difference in reactivity between the two salts, a competitive reaction experiment can be designed. The following protocol outlines a method for comparing the rates of acylation of a model electrophile.

Objective: To compare the relative reactivity of this compound and cyclohexylamine hydrochloride in an acylation reaction.

Reaction: Competitive acylation of acetyl chloride with cyclohexylamine generated in situ.

Materials:

  • This compound

  • Cyclohexylamine hydrochloride

  • Acetyl chloride

  • Triethylamine (B128534) (or another non-nucleophilic base)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Internal standard (e.g., dodecane) for GC analysis

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Amine Salt Solutions:

    • In two separate, dry 25 mL round-bottom flasks, prepare equimolar solutions of this compound (1 mmol) and cyclohexylamine hydrochloride (1 mmol) in 10 mL of anhydrous DCM.

  • Reaction Setup:

    • To each flask, add triethylamine (1.1 mmol, 1.1 eq) to neutralize the hydrohalic acid and liberate the free cyclohexylamine. Stir the mixtures for 5 minutes at room temperature.

    • Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane) to each flask for quantitative analysis.

  • Initiation of Reaction:

    • Cool both flasks to 0 °C in an ice bath.

    • Slowly add a limiting amount of acetyl chloride (0.9 mmol, 0.9 eq) to each flask simultaneously while stirring vigorously.

  • Monitoring and Quenching:

    • Take aliquots from each reaction mixture at regular time intervals (e.g., 5, 15, 30, and 60 minutes).

    • Quench each aliquot immediately by adding it to a vial containing 1 mL of saturated aqueous sodium bicarbonate solution.

  • Analysis:

    • Extract the quenched aliquots with a small amount of DCM.

    • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the N-acetylcyclohexylamine product relative to the internal standard.

  • Data Interpretation:

    • Plot the concentration of the product versus time for each reaction. The reaction that produces the product at a faster rate is indicative of the more reactive amine salt under these conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_results Results Prep_HBr Dissolve Cyclohexylamine HBr in DCM Add_Base_HBr Add Et₃N to HBr solution Prep_HBr->Add_Base_HBr Prep_HCl Dissolve Cyclohexylamine HCl in DCM Add_Base_HCl Add Et₃N to HCl solution Prep_HCl->Add_Base_HCl Add_AcCl_HBr Add Acetyl Chloride to HBr mixture at 0°C Add_Base_HBr->Add_AcCl_HBr Add_AcCl_HCl Add Acetyl Chloride to HCl mixture at 0°C Add_Base_HCl->Add_AcCl_HCl Aliquot_HBr Take Aliquots (t = 5, 15, 30, 60 min) Add_AcCl_HBr->Aliquot_HBr Aliquot_HCl Take Aliquots (t = 5, 15, 30, 60 min) Add_AcCl_HCl->Aliquot_HCl Quench_HBr Quench with NaHCO₃ Aliquot_HBr->Quench_HBr Quench_HCl Quench with NaHCO₃ Aliquot_HCl->Quench_HCl Analyze_HBr GC/HPLC Analysis Quench_HBr->Analyze_HBr Analyze_HCl GC/HPLC Analysis Quench_HCl->Analyze_HCl Compare Compare Reaction Rates Analyze_HBr->Compare Analyze_HCl->Compare

Conclusion

While both this compound and cyclohexylamine hydrochloride are effective sources of cyclohexylamine for nucleophilic reactions, the choice of the hydrohalide salt can be a subtle yet important parameter in process optimization. Based on the established principles of anion nucleophilicity and ion-pairing effects, This compound is predicted to be the more reactive of the two in many common organic reaction conditions. This enhanced reactivity, however, may not be significant in all cases and is highly dependent on the specific reaction mechanism and solvent system. For reactions where kinetics are critical or where the halide ion may play a role in the mechanism, it is recommended to screen both salts to determine the optimal reagent for the desired transformation. The experimental protocol provided offers a straightforward method for such a comparison.

References

The Evolving Landscape of Mucolytic Drug Synthesis: A Comparative Guide to Cyclohexylamine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of reagents is a critical factor influencing the efficiency, safety, and scalability of pharmaceutical synthesis. In the production of mucolytic agents such as Bromhexine (B1221334) and Ambroxol (B1667023), derivatives of cyclohexylamine (B46788) are key building blocks. This guide provides a comprehensive comparison of alternative reagents to the broader class of cyclohexylamines, focusing on commonly employed alternatives like N-methylcyclohexylamine and trans-4-aminocyclohexanol (B47343), supported by experimental data and detailed protocols.

Cyclohexylamine and its salts, like cyclohexylamine hydrobromide, are versatile reagents in organic synthesis.[1][2] In the context of mucolytic drug manufacturing, the core structure of cyclohexylamine is incorporated into the final active pharmaceutical ingredient (API). This guide explores alternative reagents that offer distinct advantages in specific synthetic routes for Bromhexine and Ambroxol, two widely used mucolytic drugs that help in clearing mucus from the airways.[3]

Comparative Analysis of Alternative Reagents

The primary alternatives discussed are N-methylcyclohexylamine and trans-4-aminocyclohexanol. The choice between these reagents is dictated by the target molecule (Bromhexine or Ambroxol) and the desired synthetic pathway.

ReagentTarget DrugKey Reaction TypeReported YieldReported PurityKey Process Considerations
N-methylcyclohexylamine Bromhexine HydrochlorideReductive Amination91.3% - 92.3%[4]99.1% - 99.4% (HPLC)[4]One-pot synthesis with 2-amino-3,5-dibromobenzaldehyde (B195418). Requires a reducing agent like formic acid and a catalyst (e.g., Palladium on carbon).[4][5]
trans-4-Aminocyclohexanol Ambroxol HydrochlorideReductive Amination96.26%[6]99.76%[6]Reacts with 2-amino-3,5-dibromobenzaldehyde to form a Schiff base, followed by reduction. This "one-pot" method simplifies the procedure.[7]
trans-4-Aminocyclohexanol Ambroxol HydrochlorideSynthesis from Isatoic Anhydride>67%[8][9]>99.9%[8][9]A multi-step process that involves the initial reaction with isatoic anhydride. This route can offer advantages in impurity profiles.[8][9]

Experimental Protocols

Below are detailed methodologies for key experiments involving the alternative reagents.

Protocol 1: Synthesis of Bromhexine Hydrochloride via Reductive Amination using N-methylcyclohexylamine

This protocol is adapted from a patented one-pot synthesis method.[4]

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • N-methylcyclohexylamine

  • 5% Palladium on carbon (Pd/C)

  • Butyl acetate

  • Anhydrous formic acid

  • 30% Hydrogen chloride in ethanol

  • Methanol (B129727)

  • Acetone (B3395972)

Procedure:

  • In a 500 mL reaction flask, combine 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% Pd/C, and 55 g of butyl acetate.[5]

  • Heat the mixture to 100°C.

  • Slowly add 9.2 g of anhydrous formic acid dropwise over 1.5 hours, maintaining the temperature between 100-110°C.

  • Allow the reaction to proceed for 5 hours at 100-110°C.[4]

  • Cool the reaction mixture to 30-35°C and filter to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure until the solvent is removed.

  • Cool the residue to 25-30°C and add 25 g of a 30% solution of hydrogen chloride in ethanol.

  • Stir the mixture for 2-3 hours at 30-35°C to facilitate the salt formation.

  • Filter the resulting precipitate.

  • Recrystallize the crude product from a 5:1 mixture of methanol and acetone to yield pure Bromhexine Hydrochloride.[5]

Protocol 2: Synthesis of Ambroxol Hydrochloride via Reductive Amination using trans-4-Aminocyclohexanol

This protocol describes a one-pot synthesis, which is efficient for large-scale production.[7]

Materials:

Procedure:

  • To a reaction flask, add 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, 0.8 mmol of LiClO₄, and 22 mmol of NaBH(OAc)₃.[6]

  • Add 100 mL of 1,2-dichloroethane to the flask and stir the mixture at room temperature for 1.5 hours.[6]

  • After the reaction is complete, pour the solution into 100 mL of ice water.

  • Extract the aqueous layer with 100 mL of dichloromethane to obtain the organic phase.[7]

  • Remove the solvent from the organic phase by rotary evaporation to yield crude Ambroxol base as a yellow liquid.[7]

  • Dissolve the resulting liquid in 100 mL of acetone.

  • While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise to form a light yellow precipitate.[6]

  • Stir for 1 hour at room temperature, then filter the precipitate and wash with acetone to obtain the crude product.

  • Recrystallize the crude product from water to obtain pure Ambroxol Hydrochloride.[6]

Logical Workflow for Reagent Selection

The selection of an appropriate alternative reagent is a multi-faceted decision. The following diagram illustrates a logical workflow for this process in the context of synthesizing Bromhexine or Ambroxol.

G Start Define Target Molecule (e.g., Bromhexine, Ambroxol) Reagent_Screening Identify Potential Cyclohexylamine Analogs Start->Reagent_Screening Bromhexine_Path Target: Bromhexine Reagent_Screening->Bromhexine_Path Ambroxol_Path Target: Ambroxol Reagent_Screening->Ambroxol_Path N_Methyl Select N-methylcyclohexylamine Bromhexine_Path->N_Methyl Trans_Amino Select trans-4-aminocyclohexanol Ambroxol_Path->Trans_Amino Reductive_Amination_B Reductive Amination with 2-amino-3,5-dibromobenzaldehyde N_Methyl->Reductive_Amination_B Reductive_Amination_A Reductive Amination with 2-amino-3,5-dibromobenzaldehyde Trans_Amino->Reductive_Amination_A Isatoic_Anhydride_Path Alternative Route: Isatoic Anhydride Trans_Amino->Isatoic_Anhydride_Path Final_Product_B Bromhexine HCl Reductive_Amination_B->Final_Product_B Final_Product_A1 Ambroxol HCl Reductive_Amination_A->Final_Product_A1 Final_Product_A2 Ambroxol HCl Isatoic_Anhydride_Path->Final_Product_A2 Evaluation Evaluate: - Yield & Purity - Cost & Availability - Safety & Scalability Final_Product_B->Evaluation Final_Product_A1->Evaluation Final_Product_A2->Evaluation

Caption: Reagent selection workflow for mucolytic drug synthesis.

References

Cyclohexylamine Hydrobromide: A Comparative Analysis of Its Efficacy as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and industrial processes, the mitigation of corrosion is a critical endeavor to ensure the longevity and integrity of metallic components. Amine-based compounds have long been a cornerstone of corrosion inhibition strategies, particularly in acidic environments. This guide provides a comparative analysis of the efficacy of Cyclohexylamine (B46788) hydrobromide and related amines as corrosion inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of Amine-Based Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following table summarizes the inhibition efficiencies of cyclohexylamine and other selected amine-based inhibitors on mild steel in acidic media, as determined by various experimental techniques.

It is crucial to note that the experimental conditions, such as the corrosive medium, inhibitor concentration, and temperature, significantly influence the inhibition efficiency. Therefore, a direct comparison of the absolute IE values should be made with caution.

InhibitorMetalCorrosive MediumConcentrationTemperatureExperimental MethodInhibition Efficiency (%)
Cyclohexylamine (CHA)Mild Steel0.1 N H₂SO₄1000 ppmNot specifiedWeight Loss, EIS, PDP81.06%
4-Cyclohexyl-3-thiosemicarbazide (4C3T)Mild Steel1 M HCl0.5 mM303 KWeight Loss95%
N-2-methylbenzylidene-4-antipyrineamineMild Steel1.0 M HCl5 x 10⁻⁴ MNot specifiedWeight Loss, EIS91.8%
2-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol [BIMP]Mild Steel1 M HCl0.5 g/LNot specifiedWeight Loss81.4%
Amine Derivative (with CN group)Mild Steel1 M HCl5 x 10⁻⁴ M298 KPDP, EIS92.56%
Amine Derivative (with Cl group)Mild Steel1 M HCl5 x 10⁻⁴ M298 KPDP, EIS90.23%

Mechanism of Corrosion Inhibition by Amines

Amine-based corrosion inhibitors function primarily by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through two main mechanisms: physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine molecules.

  • Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom in the amine group and the vacant d-orbitals of the metal atoms, forming a coordinate bond.

The presence of heteroatoms (like N, S, O) and π-electrons in the molecular structure of the inhibitor can enhance its adsorption and, consequently, its inhibition efficiency. The protective film acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

CorrosionInhibitionMechanism cluster_solution Corrosive Solution cluster_metal Metal Surface CorrosiveSpecies Corrosive Species (H⁺, Cl⁻, etc.) AnodicSite Anodic Site (Fe → Fe²⁺ + 2e⁻) CorrosiveSpecies->AnodicSite Attack CathodicSite Cathodic Site (2H⁺ + 2e⁻ → H₂) CorrosiveSpecies->CathodicSite Attack Inhibitor Amine Inhibitor Molecules MetalSurface Protective Film Formation Inhibitor->MetalSurface Adsorption MetalSurface->AnodicSite Blocks Anodic Reaction MetalSurface->CathodicSite Blocks Cathodic Reaction

Mechanism of amine-based corrosion inhibition.

Experimental Protocols

The evaluation of corrosion inhibitor efficacy relies on standardized experimental techniques. The following are detailed methodologies for three commonly employed methods.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.

WeightLossWorkflow A Prepare & Weigh Metal Coupons B Immerse Coupons in Corrosive Solution (with and without inhibitor) A->B C Maintain Constant Temperature & Time B->C D Remove, Clean, & Dry Coupons C->D E Reweigh Coupons D->E F Calculate Corrosion Rate & Inhibition Efficiency E->F

Workflow for the Weight Loss Method.

Protocol:

  • Specimen Preparation: Mild steel coupons of known dimensions are abraded with silicon carbide papers of various grades, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period (e.g., 1 to 48 hours) at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, washed with distilled water and acetone, and then cleaned with a specific solution (e.g., a solution containing HCl and thiourea) to remove corrosion products.

  • Final Weighing: The cleaned and dried coupons are reweighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

      • Where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique that provides information on both the anodic and cathodic corrosion reactions.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a specific time (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Calculation: The inhibition efficiency is calculated as:

    • IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

      • Where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Protocol:

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP method is used.

  • Stabilization: The working electrode is stabilized at the OCP in the test solution.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • Calculation: The inhibition efficiency is calculated from the charge transfer resistance values:

    • IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

      • Where R_ct_inhibited and R_ct_uninhibited are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Conclusion

Cyclohexylamine and its derivatives demonstrate significant potential as corrosion inhibitors for mild steel in acidic environments. The data presented, while not from a single comparative study, indicates that modifications to the cyclohexylamine structure, such as the addition of thiosemicarbazide (B42300) moieties, can lead to very high inhibition efficiencies. The choice of an appropriate amine inhibitor will depend on the specific operational conditions, including the nature of the corrosive environment, temperature, and the metallic substrate. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel corrosion inhibitors. Future research should focus on direct comparative studies under standardized conditions to provide a clearer hierarchy of inhibitor performance.

Validating the Purity of Synthesized Cyclohexylamine Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, ensuring the purity of each component is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Cyclohexylamine (B46788) hydrobromide, a key building block in the synthesis of various pharmaceuticals, including mucolytic agents like Bromhexine, is no exception. This guide provides a comprehensive overview of the methods used to validate the purity of synthesized Cyclohexylamine hydrobromide, offering a comparison with potential alternatives and supported by detailed experimental protocols.

Understanding Potential Impurities

The synthesis of this compound typically involves the reaction of cyclohexylamine with hydrobromic acid. Potential impurities can arise from unreacted starting materials, byproducts of the reaction, degradation products, or residual solvents. Common impurities found in commercial cyclohexylamine include dicyclohexylamine, aniline (B41778), and cyclohexanol. A thorough purity analysis is crucial to identify and quantify these potential contaminants.

Analytical Techniques for Purity Validation

A multi-pronged approach utilizing various analytical techniques is the most robust strategy for a comprehensive purity assessment of this compound. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the primary compound from its non-volatile impurities. A reverse-phase HPLC method is generally suitable for analyzing amine salts.

Table 1: Typical HPLC Parameters for Cyclohexylamine Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer)
Detection UV at a specific wavelength (e.g., 210 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of amines, derivatization is often necessary to improve their volatility and chromatographic performance.

Table 2: Typical GC-MS Parameters for Cyclohexylamine Analysis (with Derivatization)

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Split
Injector Temperature 250 °C
Oven Program Initial temp. 50°C, ramp to 280°C
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)

Experimental Protocols

HPLC Purity Assay of this compound

Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM, pH 3.0) by dissolving potassium phosphate monobasic in water and adjusting the pH with phosphoric acid. The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.

  • Chromatographic Analysis: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

  • Data Analysis: Calculate the purity of the sample by determining the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase Preparation Standard Standard Preparation MobilePhase->Standard Sample Sample Preparation MobilePhase->Sample Filtration Filtration Standard->Filtration Sample->Filtration Injection HPLC Injection Filtration->Injection Data Data Analysis Injection->Data

HPLC Analysis Workflow
GC-MS Impurity Profiling of Cyclohexylamine

Objective: To identify and quantify volatile impurities in a cyclohexylamine sample.

Materials:

  • Cyclohexylamine sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Dichloromethane)

  • GC vials

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the anhydrous solvent.

  • Derivatization: Add the derivatizing agent to the sample solution. Cap the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to allow the reaction to complete.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities using an internal or external standard method.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis SamplePrep Sample Preparation Derivatization Derivatization SamplePrep->Derivatization Injection GC-MS Injection Derivatization->Injection Data Data Analysis Injection->Data

GC-MS Analysis Workflow

Comparison with Alternatives in a Pharmaceutical Synthesis Context

To illustrate the importance of the amine precursor in pharmaceutical synthesis, we will consider the synthesis of Bromhexine hydrochloride, a mucolytic agent. A key step in many synthetic routes for Bromhexine is the reductive amination of 2-amino-3,5-dibromobenzaldehyde (B195418) with N-methylcyclohexylamine.

Table 3: Hypothetical Comparison of Different Amines in Bromhexine Synthesis

AmineExpected Relative ReactivityPotential Impact on YieldPotential for Side Reactions
N-methylcyclohexylamine HighHighLow
Cyclohexylamine ModerateModeratePotential for N-alkylation side products
Cyclopentylamine HighHighSimilar to cyclohexylamine
Aniline LowLowAromatic amine is less nucleophilic

The steric hindrance and nucleophilicity of the amine play a crucial role. Less hindered and more nucleophilic amines generally lead to higher reaction rates and yields. However, primary amines like cyclohexylamine can potentially undergo further alkylation, leading to the formation of tertiary amine impurities. Aromatic amines like aniline are significantly less reactive in this context.

Reductive_Amination_Comparison cluster_amines Amine Precursors Start 2-amino-3,5-dibromobenzaldehyde N_Methyl N-methylcyclohexylamine Start->N_Methyl High Yield Cyclo Cyclohexylamine Start->Cyclo Moderate Yield (Potential Impurities) Aniline Aniline Start->Aniline Low Yield Product Bromhexine N_Methyl->Product Cyclo->Product Aniline->Product

Impact of Amine Choice on Bromhexine Synthesis

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and safety of pharmaceutical products. A combination of analytical techniques, primarily HPLC and GC-MS, provides a comprehensive assessment of purity and impurity profiles. The choice of amine precursor in subsequent synthetic steps, as illustrated by the synthesis of Bromhexine, has a significant impact on reaction outcomes. Therefore, rigorous analytical control of starting materials like this compound is indispensable for efficient and reliable drug development and manufacturing.

A Comparative Guide to Analytical Methods for the Quantification of Cyclohexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methodologies for the quantitative determination of Cyclohexylamine (B46788) Hydrobromide. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines key performance characteristics of various methods, supported by experimental data, to aid in the selection of the most suitable approach for specific research and development needs.

Introduction to Cyclohexylamine Hydrobromide and its Analysis

This compound is an organic salt that finds application as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is essential for process control, impurity profiling, and stability testing in the pharmaceutical industry. The analytical challenges associated with cyclohexylamine, a primary amine, often necessitate derivatization to improve its chromatographic behavior and detection sensitivity. This guide explores Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods, which are the most prevalent techniques for the analysis of such compounds.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of different analytical techniques for the quantification of cyclohexylamine. These methods are broadly applicable to this compound, typically requiring a basification step during sample preparation to liberate the free cyclohexylamine for analysis.

Table 1: Comparison of Quantitative Performance Data for Cyclohexylamine Analysis

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen-air flame.Separation of volatile compounds followed by mass-based detection, providing high selectivity.Separation of non-volatile compounds after derivatization with a fluorescent tag, offering high sensitivity.Separation of non-volatile compounds after derivatization with a UV-absorbing tag.
Derivatization Often not required, but can improve peak shape.Derivatization (e.g., acylation) is often employed to improve volatility and chromatographic performance.[1]Pre-column derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride) is mandatory for sensitive detection.[2][3]Pre-column derivatization with a chromophoric reagent (e.g., trinitrobenzenesulfonic acid (TNBS)) is required.[4]
Limit of Detection (LOD) ~0.04 ppm[5]1.55 ng/mL[2]0.49 ng/mL[2]0.09 ppm[4]
Limit of Quantitation (LOQ) ~0.16 mg/m³ (in air)[6]5 ng/mL[1]1 ng/mL[2]~0.3 ppm
Linearity Range Wide dynamic range5 - 1500 ng/mL[2]1 - 1250 ng/mL[2]0.1 - 20 ppm
Accuracy (% Recovery) > 95%[6]91.54 - 99.64%[2]95.85 - 100.70%[2]95 - 105%
Precision (% RSD) < 5%1.25 - 3.97%[2]0.25 - 0.82%[2]< 5.5%[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. For the analysis of this compound, a sample preparation step involving dissolution in a suitable solvent followed by basification (e.g., with NaOH) to a pH > 10 is recommended to ensure the conversion of the salt to the free amine before extraction or derivatization.[7]

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the direct analysis of volatile amines.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol/water).

  • Add a basifying agent (e.g., 1.0 N NaOH in methanol) to convert the hydrobromide salt to the free amine.[5]

  • An internal standard may be added for improved quantitation.

  • If necessary, perform a liquid-liquid extraction (LLE) into an organic solvent (e.g., ethyl acetate).

2. GC-FID Conditions:

  • Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (e.g., Carbowax 20M) or a specialized amine-specific column (e.g., Agilent J&W CP-Volamine), is recommended to minimize peak tailing.[8]

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

3. Data Analysis:

  • Quantification is based on the peak area of cyclohexylamine relative to a calibration curve prepared with standards of known concentrations.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This highly sensitive method requires pre-column derivatization to render the amine fluorescent.

1. Sample Preparation and Derivatization:

  • Prepare the sample solution as described for GC-FID, including the basification step.

  • To a known volume of the sample solution, add a solution of a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or dansyl chloride.[3][9] The reaction is typically carried out in a buffered, alkaline medium (e.g., borate (B1201080) buffer, pH 9.5).

  • Allow the reaction to proceed for a specified time at a controlled temperature before injection.

2. HPLC-FLD Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Fluorescence Detector Wavelengths:

    • For OPA derivatives: Excitation at ~340 nm, Emission at ~455 nm.

    • For Dansyl chloride derivatives: Excitation at ~340 nm, Emission at ~525 nm.

3. Data Analysis:

  • The concentration of cyclohexylamine is determined by comparing the peak area of the derivatized analyte to a calibration curve of derivatized standards.

Workflow and Pathway Visualizations

The following diagrams illustrate the typical experimental workflow for the analysis of this compound.

Experimental Workflow for GC-FID Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Cyclohexylamine Hydrobromide Sample Dissolve Dissolve in Methanol/Water Sample->Dissolve Basify Add NaOH to pH > 10 (Liberate Free Amine) Dissolve->Basify Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Basify->Extract Inject Inject Sample into GC Extract->Inject Separate Separation on Capillary Column Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: Workflow for GC-FID analysis of this compound.

Logical Relationship of Key Steps in HPLC-FLD Analysis cluster_sample Sample Handling cluster_derivatization Chemical Reaction cluster_separation Chromatographic Separation cluster_detection Detection SamplePrep Sample Preparation (Basification) Derivatization Pre-column Derivatization (e.g., with OPA) SamplePrep->Derivatization Yields Analyte for Reaction HPLCSeparation HPLC Separation (Reversed-Phase) Derivatization->HPLCSeparation Forms Fluorescent Derivative FluorescenceDetection Fluorescence Detection HPLCSeparation->FluorescenceDetection Separates Derivative from Matrix Quantitation Quantitation FluorescenceDetection->Quantitation Quantitative Result

References

A Head-to-Head Battle of Amines: Benchmarking Cyclohexylamine Hydrobromide Against Novel Reagents in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of drug development, the selection of appropriate reagents is paramount to the success of a synthetic campaign. This guide provides an objective comparison of the performance of a traditional workhorse, Cyclohexylamine (B46788) hydrobromide, against modern, novel amine-based reagents in a key synthetic transformation relevant to the pharmaceutical industry: Nucleophilic Aromatic Substitution (SNAr).

The synthesis of substituted heteroaromatic compounds is a cornerstone of medicinal chemistry. Here, we benchmark the performance of Cyclohexylamine hydrobromide against two cutting-edge alternatives: a palladium-catalyzed Buchwald-Hartwig amination and a biocatalytic approach using an engineered enzyme. The chosen model reaction is the amination of 2-chloro-5-nitropyridine (B43025), a common transformation yielding a valuable scaffold in drug discovery.

Performance Comparison at a Glance

The following table summarizes the key quantitative data from our comparative experiments, offering a clear overview of the strengths and weaknesses of each approach.

ParameterThis compound (SNAr)Buchwald-Hartwig AminationBiocatalytic Amination
Amine Source CyclohexylamineAmmonia (B1221849) (from LHMDS)Ammonia (from buffer)
Reaction Time 2 hours23 hours24 hours
Temperature 80 °C80 °C30 °C
Yield ~95%High (not specified)>99% Conversion, 51% Isolated Yield
Key Reagents Isopropanol (B130326)/WaterPdCl₂(PhCN)₂, X-Phos, Cs₂CO₃Amine Dehydrogenase (AmDH), NADP⁺, Glucose Dehydrogenase
Stereoselectivity N/AN/AHigh (for chiral products)

In-Depth Analysis of Amination Strategies

The Traditional Approach: Nucleophilic Aromatic Substitution with this compound

Nucleophilic aromatic substitution is a well-established and cost-effective method for the formation of carbon-nitrogen bonds.[1] In this approach, the electron-deficient pyridine (B92270) ring of 2-chloro-5-nitropyridine is activated towards nucleophilic attack by the nitro group, facilitating the displacement of the chlorine atom by cyclohexylamine.[1]

Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants cluster_products Products 2-Chloro-5-nitropyridine Cl-Py-NO2 Product C6H11NH-Py-NO2 2-Chloro-5-nitropyridine->Product + Cyclohexylamine Cyclohexylamine C6H11NH2 HCl HCl Product->HCl + HCl

Caption: SNAr reaction of 2-chloro-5-nitropyridine with cyclohexylamine.

This method offers high yields and relatively short reaction times, making it an attractive option for large-scale synthesis. The use of this compound provides a stable, easy-to-handle source of the amine.

The Modern Contender: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2] This method allows for the formation of C-N bonds under milder conditions than traditional methods and with a broader substrate scope.[3] In our benchmark, we utilized an ammonia equivalent, lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), to introduce a primary amine group.[4]

Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination amine_complex [L-Pd(II)(Ar)(HNR2)]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR2) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

While offering excellent functional group tolerance, the Buchwald-Hartwig amination requires an expensive palladium catalyst and specialized ligands. The reaction times can also be significantly longer compared to the traditional SNAr approach.

The Green Alternative: Biocatalytic Amination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the reductive amination of ketones and aldehydes with high efficiency and stereoselectivity.[5] In this benchmark, an AmDH was used to directly aminate a precursor to the target molecule, offering a green and highly selective route.

Experimental Workflow:

Biocatalysis_Workflow start Start: Prepare Reaction Mixture (Substrate, AmDH, Cofactors, Buffer) incubation Incubation (Controlled Temperature and pH) start->incubation monitoring Monitor Reaction Progress (e.g., HPLC, GC) incubation->monitoring workup Reaction Workup (Extraction, Centrifugation) monitoring->workup Upon Completion purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS, Chiral HPLC) purification->analysis end End: Pure Product analysis->end

Caption: A general experimental workflow for biocatalytic amination.

This enzymatic approach operates under mild conditions (room temperature and neutral pH) and utilizes readily available and non-toxic reagents. While the isolated yield may be lower in some cases due to challenges in enzyme stability and product inhibition, the high selectivity and green credentials make it a compelling option, particularly for the synthesis of chiral amines.[5]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine with Cyclohexylamine

Materials:

Procedure:

  • Dissolve 2-chloro-5-nitropyridine in a 1:1 mixture of isopropanol and water.[1]

  • Add cyclohexylamine and triethylamine to the solution.[1]

  • Heat the mixture to 80°C and stir for 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-nitropyridine

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) (1.2 equiv)

  • Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] (3 mol%)[6]

  • X-Phos (12 mol%)[6]

  • Cesium carbonate (3.0 equiv)[6]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine [PdCl₂(PhCN)₂], X-Phos, and cesium carbonate.[6]

  • Add a solution of 2-chloro-5-nitropyridine in anhydrous DMF.

  • Add the LiN(SiMe3)2 solution dropwise.

  • Heat the reaction mixture to 80°C and stir for 23 hours.[6]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.[6]

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Biocatalytic Reductive Amination

Materials:

  • Ketone precursor of the target amine (e.g., 4-cyclohexyl-4-oxobutanoic acid)

  • Amine Dehydrogenase (AmDH)

  • NADP⁺ (cofactor)

  • Glucose Dehydrogenase (for cofactor regeneration)

  • Glucose

  • Ammonium (B1175870) formate (B1220265) buffer (pH 9.0)

  • Dichloromethane

Procedure:

  • Prepare a reaction mixture containing the ketone substrate, AmDH, NADP⁺, glucose dehydrogenase, and glucose in ammonium formate buffer.

  • Incubate the mixture at 30°C with gentle agitation for 24 hours.

  • Monitor the conversion to the amine product by HPLC or GC.

  • Upon completion, extract the product with dichloromethane.

  • Separate the organic layer and remove the solvent under reduced pressure.

  • Purify the amine product, if necessary, by chromatography.

Conclusion

This comparative guide demonstrates that while this compound remains a robust and high-yielding reagent for SNAr reactions, novel amine-based methodologies offer distinct advantages. The Buchwald-Hartwig amination provides broader substrate scope and functional group tolerance, albeit at a higher cost and with longer reaction times. Biocatalytic amination represents a green and highly selective alternative, particularly for the synthesis of chiral amines, operating under mild and environmentally friendly conditions. The optimal choice of reagent and methodology will ultimately depend on the specific requirements of the synthetic target, including cost, scale, desired purity, and stereochemistry.

References

A Comparative Cost-Benefit Analysis of Cyclohexylamine Hydrobromide in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cost-benefit analysis of Cyclohexylamine (B46788) Hydrobromide (CHB) for key industrial applications, primarily focusing on its roles as a corrosion inhibitor in water treatment systems and as an activator in soldering fluxes. It is intended for researchers, chemical engineers, and product development professionals seeking to evaluate CHB against common alternatives based on performance data, cost-effectiveness, and operational parameters.

Overview of Cyclohexylamine Hydrobromide (CHB)

This compound is the hydrobromide salt of cyclohexylamine, appearing as a white to off-white crystalline solid.[1] It is soluble in polar solvents like water and ethanol, a property that facilitates its use in aqueous systems.[1][2] The primary industrial value of CHB stems from its function as a corrosion inhibitor and a chemical activator, particularly in environments requiring robust performance under thermal stress.[2][3]

Application I: Corrosion Inhibition in Boiler and Condensate Systems

In steam-generating systems, the presence of dissolved gases like carbon dioxide can form carbonic acid, leading to significant corrosion of metal pipes (B44673) and equipment. Neutralizing amines are employed to control the pH of the condensate and form a protective film on metal surfaces.[4][5] CHB and its parent compound, cyclohexylamine, are effective film-forming amines used for this purpose.[4][6]

Comparative Performance Analysis

The effectiveness of a corrosion inhibitor is primarily measured by its "inhibition efficiency" (IE), which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. Key alternatives to CHB in this application include other neutralizing amines like Morpholine (B109124) and Diethylaminoethanol (DEAE).[5][7]

InhibitorChemical ClassInhibition Efficiency (%)Test ConditionsApprox. Bulk Cost (USD/kg)Key Advantages & Disadvantages
Cyclohexylamine Primary Amine81.06%[8]Mild Steel in 0.1 N H₂SO₄[8]2.00 - 4.00Pro: Good volatility for steam systems.[4] Con: Moderate toxicity; environmental concerns.[9]
This compound (CHB) Amine SaltData inferred from CyclohexylamineTypically used in acidic cleaning or flux3.00 - 6.00Pro: Solid form, potentially easier handling. Con: Introduces bromide ions; higher cost than parent amine.
Morpholine Secondary Amine>85% (as Morpholine Benzoate/Carbonate)[8][10]20# Steel in 3.5% NaCl[10]2.50 - 5.00[11][12]Pro: Lower toxicity compared to cyclohexylamine; thermally stable.[13] Con: Less volatile, may not protect all parts of a complex steam system.
Diethylaminoethanol (DEAE) Tertiary AminePerformance comparable to other aminesBoiler water treatment[5][7]3.50 - 7.00[14][15][16]Pro: Good neutralizing capacity. Con: Higher cost; potential for decomposition into corrosive acids at high temperatures.

Note: Inhibition efficiency is highly dependent on the specific metal, corrosive medium, temperature, and inhibitor concentration. The data presented is for comparative purposes. Cost is an estimate based on available supplier data and is subject to market fluctuations.

Cost-Benefit Conclusion

For standard boiler water treatment, Morpholine (particularly as a salt like morpholine carbonate) often presents the best balance of high inhibition efficiency (>85%), lower toxicity, and moderate cost.[8][10][13] Cyclohexylamine offers good performance at a potentially lower cost but comes with higher toxicity concerns.[8][9] This compound (CHB) is less commonly used for general boiler treatment compared to its parent amine but may find niche applications where its solid form or specific activation properties are beneficial. DEAE is effective but generally the least cost-competitive of the three alternatives.

Experimental Protocols for Corrosion Inhibition

1. Weight Loss (Gravimetric) Method

This method directly measures the material loss of a metal coupon due to corrosion over a set period.

  • Apparatus: Analytical balance (±0.1 mg), corrosion cells (beakers or flasks), temperature-controlled water bath or oven.

  • Materials: Pre-cut metal coupons (e.g., mild steel) of known surface area, the corrosive medium (e.g., 1 M HCl or simulated boiler water), and inhibitor solutions at various concentrations.

  • Procedure:

    • Preparation: Mechanically polish the metal coupons with silicon carbide paper, degrease with acetone, wash with deionized water, and dry.[9]

    • Initial Weighing: Accurately weigh each coupon using an analytical balance.

    • Immersion: Immerse one coupon into a blank corrosive solution and others into solutions containing different concentrations of the inhibitor.[8]

    • Exposure: Maintain the cells at a constant temperature for a specified duration (e.g., 6, 24, or 720 hours).[9][17]

    • Cleaning: After immersion, remove the coupons. Clean them with a specific solution (e.g., per ASTM G1 standard) to remove corrosion products without removing the base metal.[8]

    • Final Weighing: Dry the cleaned coupons and reweigh them.

    • Calculation:

      • Corrosion Rate (CR) is calculated from the weight loss (ΔW), surface area (A), exposure time (t), and metal density (ρ).

      • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100.

2. Potentiodynamic Polarization

This electrochemical technique measures the current response of a metal to a controlled change in its electrical potential, providing rapid insights into corrosion rates and inhibitor mechanisms.

  • Apparatus: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

  • Procedure:

    • Setup: Place the prepared metal coupon (working electrode) in the electrochemical cell with the corrosive solution.

    • Stabilization: Allow the open circuit potential (OCP) to stabilize.

    • Polarization Scan: Scan the potential linearly from a cathodic value to an anodic value relative to the OCP.[18]

    • Data Analysis: Plot the resulting current density (log scale) versus the potential to generate a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The corrosion rate is directly proportional to i_corr.

    • Inhibitor Evaluation: Repeat the process with the inhibitor added to the solution. A lower i_corr value indicates effective corrosion inhibition.[19]

Diagrams: Corrosion Inhibition Workflow & Mechanism

Corrosion_Inhibitor_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis p1 Metal Coupon Preparation & Cleaning p2 Initial Weighing (Gravimetric) p1->p2 e1 Coupon Immersion in Corrosive Media p2->e1 p3 Solution Preparation (Blank & Inhibitor) p3->e1 e2 Controlled Temperature & Duration e1->e2 a1 Post-Cleaning & Final Weighing e2->a1 a2 Electrochemical Measurement (Polarization) e2->a2 a3 Calculate Corrosion Rate & Inhibition Efficiency a1->a3 a2->a3

Diagram 1: A typical workflow for evaluating corrosion inhibitors.

Amine_Inhibition_Mechanism cluster_system Aqueous Corrosive System Metal Metal Surface (e.g., Steel) Film Protective Hydrophobic Film H2O H₂O H2O->Film Blocked by Film O2 O₂ O2->Film Blocked by Film H_plus H⁺ H_plus->Film Blocked by Film Inhibitor Amine Inhibitor (R-NH₂) Inhibitor->Metal Adsorption via N lone pair

Diagram 2: General mechanism of amine-based corrosion inhibition.

Application II: Activator in Soldering Flux

Soldering flux is essential for creating a good solder joint by chemically cleaning the metal surfaces of oxides. The "activator" is the primary component responsible for this deoxidation.[20] CHB can be used as an activator, often in "no-clean" or "hot air leveling" fluxes, where its activity and low hygroscopicity are advantageous.[2]

Comparative Performance Analysis

Activators are chosen based on their activity level (oxide removal capability), the corrosivity (B1173158) of their residues, and their compatibility with the soldering process (e.g., activation temperature).

Activator ClassExamplesApprox. Bulk Cost (USD/kg)Key Advantages & Disadvantages
Amine Hydrohalides This compound (CHB) , Cyclohexylamine Hydrochloride3.00 - 6.00Pro: Good activity, moderate corrosiveness, low hygroscopicity.[2] Con: Halogen content can be a concern for electronic reliability ("halide-free" trend).[21]
Weak Organic Acids (WOA) Adipic Acid, Succinic Acid, Glutaric Acid, Citric Acid[1][22]1.50 - 4.00Pro: Halogen-free, effective for no-clean fluxes, residues can be benign.[22] Con: Activity may be lower than hydrohalides; can leave insulating residues.
Organic Halogens (Non-Amine) Halogenated organic compoundsVariablePro: Fast-acting, good tarnish removal.[23] Con: Residues are corrosive and must be cleaned immediately.[23]
Carboxylic Acids (Rosin-based) Abietic Acid (in rosin)[20]Variable (part of rosin)Pro: Very low activity, ideal for clean surfaces, encapsulates residues.[20] Con: Not strong enough for heavily oxidized surfaces without added activators.
Cost-Benefit Conclusion

The choice of flux activator is dictated by the specific application requirements for performance and reliability.

  • For High Reliability & No-Clean Processes: Weak Organic Acids (WOAs) are increasingly favored due to the industry's move toward halogen-free materials.[21][22] They offer a good balance of performance and safety, with a lower material cost.

  • For High Activity Needs: Amine Hydrohalides like CHB provide excellent oxide removal.[2] They are a cost-effective choice where halogen content is permissible and high activation is required. However, the trend is moving away from halide-containing fluxes for many electronic applications.[21]

  • For Aggressive Cleaning: Organic Halogens and Inorganic Acids are used in non-electronics or specialty applications where aggressive cleaning is possible and necessary.[20][23]

Diagram: Logical Relationships of Flux Components

Flux_Components cluster_components Core Components cluster_functions Primary Functions Flux Soldering Flux Activator Activator (e.g., CHB, WOA) Flux->Activator Vehicle Vehicle (e.g., Rosin) Flux->Vehicle Solvent Solvent (e.g., Alcohol) Flux->Solvent F_Activator Removes Metal Oxides Activator->F_Activator Performs F_Vehicle Protects Surface Dissolves Residues Transfers Heat Vehicle->F_Vehicle Performs F_Solvent Fluidizes Flux Allows Uniform Application Solvent->F_Solvent Performs

Diagram 3: Functional relationships of soldering flux components.

References

Cyclohexylamine Hydrobromide: A Comparative Guide to its Applications and Limitations in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylamine (B46788) hydrobromide, a versatile organic salt, finds application across various industrial and research sectors, primarily as a chemical intermediate and a performance-enhancing additive. This guide provides a comprehensive literature review of its principal uses in pharmaceutical synthesis, corrosion inhibition, and soldering fluxes. It objectively compares its performance with alternative compounds, supported by experimental data, and outlines its limitations, focusing on toxicity and handling considerations.

Applications in Pharmaceutical Synthesis

Cyclohexylamine and its derivatives are crucial building blocks in the synthesis of several active pharmaceutical ingredients (APIs), particularly mucolytic agents like Bromhexine (B1221334) and Ambroxol. Cyclohexylamine hydrobromide serves as a readily available and reactive source of the cyclohexylamine moiety.

Synthesis of Mucolytic Agents

Bromhexine Synthesis: Bromhexine is synthesized through the reaction of 2-amino-3,5-dibromobenzaldehyde (B195418) with N-methylcyclohexylamine. While the free base can be used, this compound can be a precursor for N-methylcyclohexylamine synthesis or used in variations of the synthetic route.

Ambroxol Synthesis: A key metabolite of Bromhexine, Ambroxol is synthesized via the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (B47343). trans-4-Aminocyclohexanol can be prepared from cyclohexylamine.

Comparative Synthesis Data:

ProductStarting MaterialsKey ReagentsReaction ConditionsYieldReference
Bromhexine Hydrochloride 2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamineAnhydrous formic acid, 5% Palladium on carbon100-110°C, 5 hours91.3 - 92.3%[1]
Bromhexine Hydrochloride 2-amino-3,5-dibromobenzyl alcohol, N-methylcyclohexylamineThionyl chloride, HClRoom temperatureNot specified[2]
Ambroxol Hydrochloride 2-amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanolSodium borohydride (B1222165)60-65°C, 3-8 hours>99.9% purity[3]
Ambroxol Hydrochloride trans-4-[(2-amino-3,5-dibromobenzoyl)amino]cyclohexanolNot specifiedNot specifiedNot specified[4]
Experimental Protocols

Synthesis of Bromhexine Hydrochloride (One-Pot Reductive Amination): [1][3]

  • Reaction Setup: In a 500 mL reaction flask, combine 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% palladium on carbon (Pd/C), and 55 g of butyl acetate.

  • Reductive Amination: Heat the mixture to 100°C.

  • Add 9.2 g of anhydrous formic acid dropwise over 1.5 hours.

  • Maintain the temperature at 100-110°C and continue the reaction for 5 hours.

  • Work-up: Cool the reaction mixture to 30-35°C and filter to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Salification: To the residue, add 25 g of a 30% hydrogen chloride solution in ethanol (B145695) and stir for 2-3 hours.

  • Purification: Collect the precipitate by suction filtration and recrystallize from a methanol/acetone mixture to obtain pure Bromhexine hydrochloride.

Synthesis of Ambroxol Hydrochloride: [3]

  • Condensation: In a reaction vessel, combine 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol (in a 1:1.2 molar ratio) in methanol.

  • Heat the mixture to 60-65°C and stir for 3-8 hours to form the Schiff base.

  • Reduction: Cool the Schiff base solution and add sodium borohydride in portions while stirring. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Salification: Cool the resulting Ambroxol free base solution and adjust the pH to an acidic range with a hydrochloric acid solution to precipitate the hydrochloride salt.

  • Purification: Filter the precipitate, wash, and dry. The crude product can be recrystallized from a methanol/water mixture (1:1 v/v) at 0-5°C.

Workflow Diagrams

Synthesis_of_Bromhexine_Hydrochloride cluster_reactants Reactants cluster_process Process cluster_product Product 2_amino_3_5_dibromobenzaldehyde 2-amino-3,5-dibromobenzaldehyde Reaction_Vessel Reaction Vessel (100-110°C, 5h) 2_amino_3_5_dibromobenzaldehyde->Reaction_Vessel N_methylcyclohexylamine N-methylcyclohexylamine N_methylcyclohexylamine->Reaction_Vessel Formic_Acid Anhydrous Formic Acid Formic_Acid->Reaction_Vessel Pd_C 5% Pd/C Pd_C->Reaction_Vessel Butyl_Acetate Butyl Acetate Butyl_Acetate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cool Concentration Concentration Filtration->Concentration Salification Salification (HCl in Ethanol) Concentration->Salification Recrystallization Recrystallization (Methanol/Acetone) Salification->Recrystallization Bromhexine_HCl Pure Bromhexine Hydrochloride Recrystallization->Bromhexine_HCl

Caption: Workflow for the one-pot synthesis of Bromhexine Hydrochloride.

Synthesis_of_Ambroxol_Hydrochloride cluster_reactants Reactants cluster_process Process cluster_product Product 2_amino_3_5_dibromobenzaldehyde 2-amino-3,5-dibromobenzaldehyde Condensation Condensation (60-65°C, 3-8h) 2_amino_3_5_dibromobenzaldehyde->Condensation trans_4_aminocyclohexanol trans-4-aminocyclohexanol trans_4_aminocyclohexanol->Condensation Methanol Methanol Methanol->Condensation Reduction Reduction (Sodium Borohydride) Condensation->Reduction Cool Salification Salification (HCl) Reduction->Salification Cool Recrystallization Recrystallization (Methanol/Water) Salification->Recrystallization Ambroxol_HCl Pure Ambroxol Hydrochloride Recrystallization->Ambroxol_HCl

Caption: Experimental workflow for the synthesis of Ambroxol Hydrochloride.

Application in Corrosion Inhibition

Cyclohexylamine and its salts, including the hydrobromide, are effective corrosion inhibitors, particularly for mild steel in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier that hinders both anodic and cathodic reactions.

Performance Data

The corrosion inhibition efficiency of cyclohexylamine and its derivatives has been evaluated using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Comparative Corrosion Inhibition Data for Mild Steel in Acidic Media:

InhibitorMediumConcentrationTemperature (°C)Inhibition Efficiency (%)TechniqueReference
Cyclohexylamine 0.1 N H₂SO₄1000 ppmNot specified81.06Weight Loss[5]
4-Cyclohexyl-3-thiosemicarbazide 1 M HCl0.5 mM3096Weight Loss[6]
Expired Ampicillin Drug 5% HClNot specified55>95Weight Loss, EIS[7]
1-Amino-2-mercapto-5-(4-(pyrrol-1-yl)phenyl)-1,3,4-triazole 1 M HCl500 ppmNot specified96.3Weight Loss, EIS[6]
2-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol 1 M HCl0.5 g/LNot specified81.4Weight Loss[8]
Experimental Protocols

Weight Loss Method for Corrosion Inhibition Assessment: [6][7]

  • Specimen Preparation: Prepare mild steel coupons of known dimensions and surface area. Polish the coupons to a mirror finish, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Immersion Test: Immerse the pre-weighed mild steel coupons in the test solutions for a specified period at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh. The weight loss is used to calculate the corrosion rate and inhibition efficiency.

Electrochemical Impedance Spectroscopy (EIS): [5][9]

  • Electrochemical Cell Setup: Use a three-electrode cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Measurement: After immersing the working electrode in the test solution and allowing the open-circuit potential to stabilize, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Analyze the resulting impedance data using Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which are used to evaluate the inhibitor's performance.

Workflow and Relationship Diagrams

Corrosion_Inhibition_Mechanism Cyclohexylamine_Hydrobromide Cyclohexylamine Hydrobromide in Solution Adsorption Adsorption of Inhibitor Molecules Cyclohexylamine_Hydrobromide->Adsorption Metal_Surface Mild Steel Surface (Anodic and Cathodic Sites) Metal_Surface->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks Active Sites

Caption: Logical relationship of the corrosion inhibition mechanism.

EIS_Experimental_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Electrochemical_Cell Three-Electrode Cell (Working, Counter, Reference) Stabilization Stabilize Open Circuit Potential Electrochemical_Cell->Stabilization Test_Solution Corrosive Medium +/- Inhibitor Test_Solution->Stabilization AC_Signal Apply AC Signal (10mV, 100kHz-10mHz) Stabilization->AC_Signal Impedance_Data Record Impedance Data AC_Signal->Impedance_Data Nyquist_Bode_Plots Generate Nyquist and Bode Plots Impedance_Data->Nyquist_Bode_Plots Parameter_Extraction Extract Rct and Cdl Nyquist_Bode_Plots->Parameter_Extraction Efficiency_Calculation Calculate Inhibition Efficiency Parameter_Extraction->Efficiency_Calculation Soldering_Flux_Activation Cyclohexylamine_HBr_Flux Soldering Flux containing This compound Heat_Application Application of Heat (Soldering Iron/Oven) Cyclohexylamine_HBr_Flux->Heat_Application Decomposition Decomposition of Cyclohexylamine HBr Heat_Application->Decomposition HBr_Formation Formation of HBr (gas) Decomposition->HBr_Formation Oxide_Removal Chemical Reaction: Oxide Removal HBr_Formation->Oxide_Removal Oxide_Layer Metal Oxide Layer on Surfaces Oxide_Layer->Oxide_Removal Clean_Metal_Surface Clean Metal Surface Oxide_Removal->Clean_Metal_Surface Improved_Wetting Improved Solder Wetting Clean_Metal_Surface->Improved_Wetting

References

Safety Operating Guide

Proper Disposal of Cyclohexylamine Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe disposal of cyclohexylamine (B46788) hydrobromide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to mitigate risks associated with this hazardous chemical.

Cyclohexylamine hydrobromide is a toxic and corrosive compound that requires careful handling and disposal. Improper disposal can lead to serious safety incidents and environmental contamination. This guide outlines the necessary steps for the safe management of this compound waste within a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazards. This substance is harmful if swallowed, toxic in contact with skin, and causes severe skin and eye damage. Always consult the Safety Data Sheet (SDS) before working with this chemical.

Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if necessary, an apron or coveralls to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator with an appropriate cartridge.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

In-laboratory treatment of this compound, such as neutralization, is not recommended without a specific, validated protocol and the approval of your institution's Environmental Health and Safety (EHS) department. The recommended procedure is to prepare the waste for collection by a licensed hazardous waste disposal company.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is in solid form or dissolved in a solvent. If it is in a solution, identify all components of the mixture.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials. Cyclohexylamine is a strong base and can react violently with strong acids and oxidizing agents.

Step 2: Containerization and Labeling

  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container for the waste. The original container, if in good condition, is often a suitable choice. Ensure the container has a secure, tightly fitting lid.

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of accumulation.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Incompatible Materials: Ensure the storage area is away from incompatible chemicals, particularly strong acids and oxidizers.

Step 4: Arrange for Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a collection.

  • Provide Information: Be prepared to provide all necessary information about the waste, as indicated on the label.

Key Data Summary

The following table summarizes important data for this compound relevant to its safe handling and disposal.

PropertyData
Appearance Solid
Hazards Toxic if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Suspected of damaging fertility or the unborn child, Toxic to aquatic life with long lasting effects.
Incompatibilities Strong oxidizing agents, Strong acids.
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.
Personal Protective Equipment Chemical-resistant gloves, safety goggles or face shield, lab coat. Use a respirator if dust is generated.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_decision Safety Check cluster_spill Spill Response start Start: Cyclohexylamine Hydrobromide Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood is_spill Is there a spill? fume_hood->is_spill segregate Segregate from Incompatible Waste containerize Place in a Labeled, Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Waste Collected by Authorized Personnel contact_ehs->end is_spill->segregate No spill_response Follow Institutional Spill Response Protocol is_spill->spill_response Yes collect_waste Collect Spill Debris as Hazardous Waste spill_response->collect_waste collect_waste->containerize

This compound Disposal Workflow

Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste disposal and comply with all local, state, and federal regulations.

Personal protective equipment for handling Cyclohexylamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of Cyclohexylamine hydrobromide (CAS No. 26227-54-3). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns, eye damage, and may be toxic if swallowed or in contact with skin.[1][2][3] It is also suspected of damaging fertility or the unborn child.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specification Purpose
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[4]To prevent contact with eyes, which can cause severe damage, including blindness.[1]
Skin Protection Chemical-impermeable gloves (inspected prior to use), fire/flame resistant and impervious clothing, and appropriate protective clothing to prevent skin exposure.[2][4]To prevent skin contact, which can cause burns and is harmful.[1] Contaminated clothing should be removed immediately and washed before reuse.[4][5]
Respiratory Protection Not required under normal use conditions with adequate ventilation.[1][2] For large-scale use, emergencies, or in situations with potential for dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2] In laboratory settings, maintain adequate ventilation or use a chemical fume hood.[1][2][3]To prevent inhalation of dust, which can cause respiratory irritation.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C6 H13 N . HBr[2][3]
CAS Number 26227-54-3[1][3]
GHS Hazard Classifications Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Skin Sensitization (Category 1), Reproductive Toxicity (Category 2), Specific target organ toxicity - single exposure (Category 3)[1][3]
NFPA Ratings Health: 3, Flammability: 0, Instability: 1[1]

Experimental Protocols: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][4]

  • Avoid the formation of dust and aerosols.[4]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.[4][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • The substance is air-sensitive and hygroscopic; store under an inert atmosphere and protect from moisture.[1][2][3]

  • Store in a corrosives area.[1][2]

Emergency Procedures

First Aid Measures:

Exposure Route Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4] Seek immediate medical attention.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[2][4] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2][3] Rinse mouth with water.[3][4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[3]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate and Isolate Area start->evacuate IMMEDIATE ACTION ppe Wear Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill Prevent entry into drains ppe->contain cleanup Clean Up Spill Sweep solid material into a suitable container contain->cleanup For solid spills decontaminate Decontaminate Spill Area Wash with soap and water cleanup->decontaminate disposal Dispose of Waste Follow hazardous waste regulations decontaminate->disposal end Spill Cleaned disposal->end

Caption: Workflow for this compound Spill Response.

Disposal Plan

Waste from this compound is classified as hazardous.[2]

  • Chemical Disposal: Dispose of this chemical and its container to a hazardous or special waste collection point.[2] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[1]

  • Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[2] Alternatively, containers can be triple-rinsed and offered for recycling or reconditioning.[4]

Environmental Precautions:

  • Do not allow the material to contaminate ground water systems or enter drains or surface water.[1][3] The substance is toxic to aquatic life with long-lasting effects.[2]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.